molecular formula C10H15N2Na3O7 B7802412 Trisodium HEDTA CAS No. 7578-42-9

Trisodium HEDTA

Cat. No.: B7802412
CAS No.: 7578-42-9
M. Wt: 344.20 g/mol
InChI Key: WHNXAQZPEBNFBC-UHFFFAOYSA-K
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Description

Trisodium HEDTA is a useful research compound. Its molecular formula is C10H15N2Na3O7 and its molecular weight is 344.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate
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InChI

InChI=1S/C10H18N2O7.3Na/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19;;;/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3
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InChI Key

WHNXAQZPEBNFBC-UHFFFAOYSA-K
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Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+].[Na+]
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Molecular Formula

C10H15N2Na3O7
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Related CAS

150-39-0 (Parent)
Record name Trisodium N-hydroxyethylethylenediaminetriacetate
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Record name Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxyethyl)-, trisodium salt
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DSSTOX Substance ID

DTXSID9027075
Record name Trisodium (2-hydroxyethyl)ethylenediaminetriacetate
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Molecular Weight

344.20 g/mol
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Physical Description

Dry Powder; Liquid, Odorless crystalline powder; [MSDSonline]
Record name Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3)
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Record name Versenol
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Flash Point

Flash point: 100 °C (closed cup)
Record name TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE
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Solubility

Insoluble in most organic solvents, In water, 480 g/L at 20 °C
Record name TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE
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Density

1.285
Record name TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE
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CAS No.

139-89-9, 1330-54-7
Record name Trisodium N-hydroxyethylethylenediaminetriacetate
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Record name Glycine, N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxyethyl)-, trisodium salt
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Record name Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)-, sodium salt (1:3)
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Record name Trisodium (2-hydroxyethyl)ethylenediaminetriacetate
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Record name Trisodium 2-(carboxylatomethyl(2-hydroxyethyl)amino)ethyliminodi(acetate)
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Record name TRISODIUM HEDTA
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Record name TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE
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Melting Point

288 °C (hydate)
Record name TRISODIUM N-HYDROXYETHYLETHYLENEDIAMINETRIACETATE
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Foundational & Exploratory

An In-depth Technical Guide to Trisodium HEDTA for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties, applications, and handling of Trisodium N-(hydroxyethyl)ethylenediaminetriacetate (Trisodium HEDTA) for laboratory use. This compound is a versatile chelating agent that plays a crucial role in various scientific and industrial research applications.[1]

Core Properties and Applications

This compound, a salt of HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid), is a substituted amine that functions as a potent chelating agent.[2] Its primary role is to form stable, water-soluble complexes with polyvalent metal ions, effectively sequestering them and preventing them from participating in undesirable chemical reactions.[2][3] This property makes it invaluable in a wide range of laboratory settings.

Common laboratory applications include:

  • Buffer Component: It is used in biochemical assays to maintain a constant pH, which is critical for experiments involving sensitive biological molecules like enzymes and proteins.[1]

  • Metal Ion Sequestration: this compound is highly effective at binding with various metal ions, including iron, calcium, copper, and zinc.[2][3][4] This is essential for preventing metal-catalyzed oxidation and degradation of reagents, thereby enhancing the stability and shelf-life of solutions.[2]

  • Complexometric Titrations: It serves as a titrant for the quantitative analysis of metal ions in solution.[2] The formation of a stable metal-HEDTA complex allows for accurate determination of metal concentrations.

  • Enzyme Inhibition Studies: By chelating metal cofactors essential for enzymatic activity, this compound can be used to study the role of metal ions in enzyme kinetics and mechanisms.

  • Cell Culture: In tissue culture, it can be used as a chelating agent to bind calcium, which helps in detaching adherent cells and preventing cell clumping in liquid suspensions.[2]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety properties of this compound.

Table 1: Chemical Identifiers
IdentifierValue
Chemical Name Trisodium N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetate
Synonyms This compound, HEDTA-3Na, Versenol
CAS Number 139-89-9[3]
Molecular Formula C₁₀H₁₅N₂Na₃O₇[2]
Molecular Weight 344.20 g/mol [2]
Table 2: Physical and Chemical Properties
PropertyValueSource
Appearance White to almost white crystalline powder[1][5]
Melting Point 288 °C (decomposes)[1][3]
Solubility Soluble in water (480 g/L at 20°C)[3]
pH Approximately 9-10 (1% solution)[6]
Purity ≥ 99% (Assay by titration)[1]
Table 3: Safety and Handling
Hazard StatementDescription
H302 Harmful if swallowed[7]
H315 Causes skin irritation[5]
H318/H319 Causes serious eye damage/irritation[5][7]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[8][9]
Inpatibilities Strong oxidizing agents[2]

Chelation of Metal Ions

The primary function of this compound is its ability to act as a hexadentate ligand, meaning it can form up to six bonds with a single metal ion. This multidentate binding, known as the chelate effect, results in the formation of a highly stable, ring-like structure that effectively sequesters the metal ion from the solution. The hydroxyethyl (B10761427) group in the HEDTA molecule can influence the stability and selectivity of the metal complexes formed compared to other chelating agents like EDTA.[10]

Chelation cluster_HEDTA HEDTA³⁻ Anion N1 N N2 N N1->N2 C-C O1 O⁻ N1->O1 C-C=O O2 O⁻ N1->O2 C-C=O M Metal Ion (Mⁿ⁺) N1->M O3 O⁻ N2->O3 C-C=O O_OH OH N2->O_OH C-C- N2->M O1->M O2->M O3->M O_OH->M

Caption: Chelation of a metal ion by the HEDTA³⁻ anion.

Experimental Protocols

While specific, detailed protocols for every application of this compound are extensive and often require optimization for individual experiments, this section provides generalized methodologies for its common laboratory uses.

Protocol 1: Complexometric Titration for the Determination of Metal Ions (e.g., Iron III)

This protocol outlines a general procedure for determining the concentration of a metal ion, such as Fe³⁺, in a sample using a standardized solution of this compound.

Principle: Iron (III) forms a highly stable complex with HEDTA. The titration is typically performed in an acidic medium (pH 2.0-3.0) to prevent the precipitation of iron (III) hydroxide. A metallochromic indicator, which forms a colored complex with the metal ion, is used to signal the endpoint. At the endpoint, this compound displaces the indicator from the metal complex, resulting in a distinct color change.[10]

Materials and Reagents:

  • Standardized this compound solution (e.g., 0.01 M)

  • Sample solution containing the metal ion of unknown concentration

  • pH buffer (to maintain pH 2.0-3.0, e.g., using HCl or an appropriate buffer system)

  • Metallochromic indicator (e.g., Salicylic acid for Fe³⁺)

  • Burette, pipette, conical flask, and magnetic stirrer

  • pH meter

Procedure:

  • Sample Preparation: Pipette a known volume of the sample solution into a conical flask.

  • pH Adjustment: Dilute the sample with deionized water and adjust the pH to the optimal range (e.g., 2.0-3.0 for Fe³⁺) using the appropriate buffer or acid.

  • Indicator Addition: Add a few drops of the metallochromic indicator to the solution. The solution should develop the color of the metal-indicator complex.

  • Titration: Titrate the sample solution with the standardized this compound solution from the burette while continuously stirring.

  • Endpoint Determination: The endpoint is reached when the color of the solution sharply changes to that of the free indicator. Record the volume of this compound solution added.

  • Calculation: Calculate the concentration of the metal ion in the sample using the stoichiometry of the reaction and the volume of titrant used.

Titration_Workflow start Start prep Prepare Sample and Adjust pH start->prep add_indicator Add Metallochromic Indicator prep->add_indicator titrate Titrate with Standard This compound Solution add_indicator->titrate observe Observe Color Change titrate->observe endpoint Endpoint Reached? observe->endpoint endpoint->titrate No record Record Volume of Titrant endpoint->record Yes calculate Calculate Metal Ion Concentration record->calculate end End calculate->end

Caption: Generalized workflow for complexometric titration.

Protocol 2: Preparation of a Tris-HEDTA Buffer Solution

This protocol provides a general method for preparing a buffer solution using Tris base and this compound. The final pH will depend on the ratio of the components and may require adjustment.

Principle: A buffer solution resists changes in pH upon the addition of small amounts of acid or base. In this case, Tris acts as the buffering agent, while this compound is included to chelate any divalent metal ions that could interfere with biological reactions.

Materials and Reagents:

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Beaker, graduated cylinder, magnetic stirrer, and stir bar

  • pH meter

Procedure:

  • Dissolve Solids: To prepare 1 liter of buffer, weigh out the desired amounts of Tris base and this compound. For a standard 1X TE-like buffer with HEDTA, you might use approximately 1.21 g of Tris base (for 10 mM) and 0.344 g of this compound (for 1 mM).

  • Add Water: Add the solids to a beaker containing approximately 800 mL of deionized water.

  • Mix: Place the beaker on a magnetic stirrer and add a stir bar. Stir until all the solids have completely dissolved.

  • pH Adjustment: Calibrate and use a pH meter to measure the pH of the solution. Adjust the pH to the desired value using small additions of concentrated HCl (to lower the pH) or NaOH (to raise the pH).

  • Final Volume: Once the desired pH is reached, transfer the solution to a 1-liter graduated cylinder and add deionized water to bring the final volume to 1 liter.

  • Sterilization (Optional): If required for your application, the buffer solution can be sterilized by autoclaving or by passing it through a 0.22 µm filter.

  • Storage: Store the buffer at room temperature or 4°C, depending on the application and desired shelf life.

Conclusion

This compound is a highly effective and versatile chelating agent for a multitude of laboratory applications. Its ability to form stable complexes with a wide range of metal ions makes it an essential tool for researchers in biochemistry, molecular biology, analytical chemistry, and drug development. Proper understanding of its properties and adherence to appropriate handling procedures will ensure its effective and safe use in the laboratory.

References

Trisodium HEDTA: A Comprehensive Technical Guide to its Function as a Chelating Agent in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisodium (B8492382) HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt) is a powerful and versatile chelating agent with significant applications across various scientific disciplines, including biomedical research and pharmaceutical development. Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it an invaluable tool for controlling metal-ion-catalyzed reactions, mitigating metal toxicity, and modulating the activity of metalloenzymes. This in-depth technical guide explores the core functions of Trisodium HEDTA as a chelating agent in a research context, providing quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Introduction to this compound as a Chelating Agent

This compound is the trisodium salt of HEDTA, a polyamino-carboxylic acid.[1] Like its well-known counterpart, EDTA, this compound functions by sequestering metal ions, effectively removing them from solution and preventing their participation in chemical reactions.[2] This sequestration is achieved through the formation of multiple coordinate bonds between the metal ion and the nitrogen and oxygen atoms of the HEDTA molecule, forming a stable, ring-like structure known as a chelate.[1] The presence of a hydroxyethyl (B10761427) group in HEDTA's structure can influence the stability and selectivity of the metal complexes it forms, offering advantages in specific applications compared to other chelating agents.[3]

Mechanism of Chelation

The chelating action of this compound is a Lewis acid-base reaction where the metal ion acts as a Lewis acid (electron pair acceptor) and the HEDTA molecule acts as a Lewis base (electron pair donor). The deprotonated carboxyl and amino groups of the HEDTA molecule provide the lone pairs of electrons necessary for coordination with the metal ion. The stability of the resulting metal-HEDTA complex is a critical factor in its effectiveness as a chelating agent and is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex.[3]

The general chelation reaction can be represented as:

Mⁿ⁺ + HEDTA³⁻ ⇌ [M(HEDTA)]ⁿ⁻³

Where Mⁿ⁺ is a metal ion with a charge of n+.

Quantitative Data: Stability Constants of HEDTA with Metal Ions

The stability of the complexes formed between HEDTA and various metal ions is a key determinant of its efficacy. The following table summarizes the stability constants (log K) for HEDTA with several medically and industrially relevant divalent and trivalent metal ions.

Metal IonLog K Value of HEDTA Complex
Cu(II)17.4
Fe(III)19.8
Pb(II)14.8
Zn(II)14.5

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative.

Applications in Research and Drug Development

This compound's ability to sequester metal ions has led to its widespread use in various research and pharmaceutical applications:

  • Prevention of Oxidative Degradation: Trace metal ions, such as iron and copper, can catalyze the oxidative degradation of sensitive drug molecules.[4] By chelating these metal ions, this compound helps to improve the stability and extend the shelf-life of pharmaceutical formulations.[5]

  • Modulation of Metalloenzyme Activity: Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic activity.[6] this compound can be used to inhibit the activity of these enzymes by sequestering their essential metal ions. This is particularly relevant in studying enzymes like matrix metalloproteinases (MMPs), which play a role in various physiological and pathological processes.[7]

  • Control of Metal-Ion-Mediated Toxicity: In cell culture and toxicological studies, this compound can be used to mitigate the toxic effects of heavy metals by forming stable, less toxic complexes that can be more easily removed from the system.[8]

  • Enhancing Drug Delivery: In some drug formulations, chelating agents can improve the solubility and bioavailability of active pharmaceutical ingredients.[9]

Experimental Protocols

Quantification of Metal Chelation by this compound using Complexometric Titration

Complexometric titration is a widely used analytical technique to determine the concentration of metal ions in a solution.[10][11] This protocol outlines a direct titration method for the determination of a metal ion (e.g., Zn²⁺) using a standardized solution of this compound and a metal-ion indicator.

Principle: A known volume of the metal ion solution is titrated with a standard solution of this compound. The metal-ion indicator, which forms a colored complex with the metal ion, changes color at the endpoint when all the free metal ions have been complexed by the this compound.[12]

Reagents and Equipment:

  • Standard solution of this compound (e.g., 0.01 M)

  • Solution of the metal ion to be analyzed (e.g., Zinc Sulfate)

  • Buffer solution (to maintain a constant pH)

  • Metal-ion indicator (e.g., Eriochrome Black T)

  • Burette, pipette, Erlenmeyer flask

  • Magnetic stirrer

Procedure:

  • Pipette a known volume of the metal ion solution into an Erlenmeyer flask.

  • Add a sufficient volume of the appropriate buffer solution to maintain the desired pH.

  • Add a few drops of the metal-ion indicator. The solution should turn the color of the metal-indicator complex.

  • Titrate the solution with the standard this compound solution from the burette with constant stirring.

  • The endpoint is reached when the color of the solution changes to that of the free indicator.

  • Record the volume of this compound solution used.

  • Calculate the concentration of the metal ion using the stoichiometry of the reaction.

Spectrophotometric Determination of Metal Chelation by this compound

This method is based on the change in absorbance of a solution as the metal ion is chelated by this compound. A common approach involves a competitive ligand which forms a colored complex with the metal ion.

Principle: A solution containing the metal ion and a colored indicator ligand is prepared. Upon addition of this compound, the metal ion is sequestered from the indicator complex, leading to a decrease in the absorbance of the solution at the characteristic wavelength of the metal-indicator complex.[13][14]

Reagents and Equipment:

  • This compound solution of known concentration

  • Solution of the metal ion to be analyzed (e.g., Fe³⁺)

  • Indicator ligand that forms a colored complex with the metal ion (e.g., Ferric Chloride)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions containing a fixed concentration of the metal ion and varying concentrations of this compound.

  • Add the indicator ligand to each standard solution.

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-indicator complex.

  • Prepare a calibration curve by plotting the absorbance versus the concentration of this compound.

  • To determine the chelating capacity of an unknown sample, prepare the sample in the same manner and measure its absorbance.

  • Determine the concentration of chelated metal from the calibration curve.

Visualizing the Role of this compound

Signaling Pathway: Modulation of Matrix Metalloproteinase (MMP) Activity

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in processes like tissue remodeling, wound healing, and cancer progression. This compound can inhibit MMP activity by chelating the essential Zn²⁺ cofactor from the enzyme's active site.

MMP_Inhibition cluster_0 Active Site of MMP cluster_1 Chelation by this compound cluster_2 Inactive MMP MMP MMP Enzyme Zn Zn²⁺ (Cofactor) MMP->Zn bound to active site MMP_inactive Inactive MMP MMP->MMP_inactive Inactivation HEDTA This compound Zn->HEDTA Chelation HEDTA_Zn HEDTA-Zn²⁺ Complex

Caption: Inhibition of Matrix Metalloproteinase (MMP) by this compound.

Experimental Workflow: Assessing Chelating Agent Efficacy in a Cell-Based Assay

This workflow outlines the key steps to evaluate the effectiveness of this compound in protecting cells from metal-induced toxicity.

Chelation_Workflow start Start cell_culture Plate cells in multi-well plates start->cell_culture treatment_groups Prepare treatment groups: - Control - Metal alone - this compound alone - Metal + this compound cell_culture->treatment_groups incubation Incubate cells with treatments treatment_groups->incubation viability_assay Perform cell viability assay (e.g., MTT, LDH) incubation->viability_assay data_analysis Analyze and compare viability data viability_assay->data_analysis conclusion Conclusion on protective effect of this compound data_analysis->conclusion

Caption: Workflow for evaluating the cytoprotective effect of this compound.

Logical Relationship: Prevention of Metal-Catalyzed Oxidation

This compound prevents the degradation of sensitive molecules by sequestering metal ions that would otherwise catalyze oxidative reactions.

Caption: Mechanism of oxidation prevention by this compound.

Conclusion

This compound is a highly effective chelating agent with broad utility in research and drug development. Its ability to form stable complexes with a variety of metal ions allows for precise control over metal-catalyzed reactions, protection against metal-induced toxicity, and modulation of metalloenzyme activity. The quantitative data on stability constants and the detailed experimental protocols provided in this guide offer researchers the necessary tools to effectively utilize this compound in their studies. The visualization of its mechanisms of action further clarifies its role in complex biological and chemical systems, solidifying its position as an indispensable tool for scientists and pharmaceutical professionals.

References

An In-depth Technical Guide to the Structure and Synthesis of Trisodium HEDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Trisodium (B8492382) HEDTA (Trisodium N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetate), a versatile chelating agent with significant applications across various scientific and industrial domains. This document delves into the detailed methodologies for its synthesis, presents key quantitative data in a structured format, and offers visualizations to elucidate its chemical structure and manufacturing process.

Chemical Structure and Properties

Trisodium HEDTA is the trisodium salt of N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA). Its structure features a central ethylenediamine (B42938) backbone with a hydroxyethyl (B10761427) group and three acetate (B1210297) groups attached to the nitrogen atoms. This configuration imparts strong metal-ion-chelating properties, forming stable, water-soluble complexes with a wide range of polyvalent metal ions.

The molecular formula for this compound is C₁₀H₁₅N₂Na₃O₇, and its IUPAC name is trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate.[1] It is also known by various synonyms, including Versenol, Hamp-ol, and Perma Kleer 80.[1]

Below is a diagram illustrating the chemical structure of the HEDTA anion.

HEDTA_Structure cluster_HEDTA HEDTA Anion Structure N1 N C1 CH₂ N1->C1 C3 CH₂ N1->C3 C5 CH₂COO⁻ N1->C5 N2 N C6 CH₂COO⁻ N2->C6 C7 CH₂COO⁻ N2->C7 C2 CH₂ C1->C2 C2->N2 C4 CH₂OH C3->C4

Caption: Chemical structure of the HEDTA anion.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 139-89-9[1]
Molecular Weight 344.20 g/mol [1]
Appearance White crystalline powder[2]
Odor Odorless[2]
Solubility in Water Soluble[2]
Melting Point 288 °C (decomposes)[1]
pH (1% aqueous solution) 7 - 9[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the HEDTA ligand followed by its neutralization to the trisodium salt. While specific industrial protocols are often proprietary, the general chemical pathways are well-established. The primary methods for synthesizing the aminopolycarboxylic acid backbone are the carboxymethylation of an amine using either chloroacetic acid or the Strecker synthesis with cyanide and formaldehyde.

A common laboratory and industrial synthesis route for this compound can be summarized in the following conceptual stages:

  • Hydroxyethylation of Ethylenediamine: The process begins with the reaction of ethylenediamine with ethylene (B1197577) oxide to introduce a hydroxyethyl group, forming N-(2-hydroxyethyl)ethylenediamine.

  • Carboxymethylation: The N-(2-hydroxyethyl)ethylenediamine is then reacted with a carboxymethylating agent, such as sodium chloroacetate (B1199739) in an alkaline medium, to add the three acetate groups.

  • Neutralization and Isolation: The resulting HEDTA is then neutralized with a stoichiometric amount of sodium hydroxide (B78521) to form this compound. The final product is typically isolated and purified by crystallization.

Below is a workflow diagram illustrating the general synthesis pathway.

Synthesis_Workflow cluster_synthesis This compound Synthesis Pathway Reactant1 Ethylenediamine Intermediate1 N-(2-hydroxyethyl)ethylenediamine Reactant1->Intermediate1 Reactant2 Ethylene Oxide Reactant2->Intermediate1 Intermediate2 HEDTA (acid form) Intermediate1->Intermediate2 Reactant3 Sodium Chloroacetate Reactant3->Intermediate2 Reactant4 Sodium Hydroxide (for pH control) Reactant4->Intermediate2 Product This compound Intermediate2->Product Reactant5 Sodium Hydroxide (for neutralization) Reactant5->Product Purification Crystallization & Drying Product->Purification

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a generalized representation and may require optimization based on specific laboratory or industrial conditions.

Materials:

  • Ethylenediamine

  • Ethylene Oxide

  • Sodium Chloroacetate

  • Sodium Hydroxide

  • Hydrochloric Acid (for pH adjustment if necessary)

  • Deionized Water

Procedure:

  • Step 1: Synthesis of N-(2-hydroxyethyl)ethylenediamine:

    • In a reaction vessel equipped with a stirrer, cooling system, and addition funnel, charge ethylenediamine.

    • Slowly add ethylene oxide to the ethylenediamine, maintaining the temperature between 30-40°C. The reaction is exothermic and requires careful temperature control.

    • After the addition is complete, continue stirring for 1-2 hours to ensure the reaction goes to completion.

    • The crude N-(2-hydroxyethyl)ethylenediamine can be purified by vacuum distillation.

  • Step 2: Synthesis of HEDTA (Carboxymethylation):

    • Prepare an aqueous solution of sodium chloroacetate.

    • In a separate reaction vessel, dissolve N-(2-hydroxyethyl)ethylenediamine in water and add a concentrated solution of sodium hydroxide to maintain a pH above 10.

    • Slowly add the sodium chloroacetate solution to the N-(2-hydroxyethyl)ethylenediamine solution, maintaining the temperature at 60-80°C. The pH should be continuously monitored and maintained in the alkaline range by the addition of sodium hydroxide.

    • After the addition is complete, the reaction mixture is typically heated for several hours to drive the carboxymethylation to completion.

  • Step 3: Formation of this compound and Purification:

    • Cool the reaction mixture.

    • Carefully add a stoichiometric amount of a concentrated sodium hydroxide solution to the HEDTA solution to achieve a final pH in the range of 7-9.[2]

    • The resulting solution of this compound can be concentrated by evaporation of water.

    • The product is then purified by crystallization. This involves dissolving the crude product in a minimal amount of hot water and allowing it to cool slowly, which causes the pure this compound to crystallize out, leaving impurities in the mother liquor.[3]

    • The crystals are then filtered, washed with a small amount of cold water or a suitable solvent, and dried under vacuum.

Table 2: Typical Reaction Parameters for this compound Synthesis

ParameterValue/Range
Hydroxyethylation Temperature 30 - 40 °C
Carboxymethylation Temperature 60 - 80 °C
Carboxymethylation pH > 10
Final Product pH 7 - 9[2]

Characterization and Quality Control

The purity and identity of the synthesized this compound can be confirmed through various analytical techniques.

  • Titration: Potentiometric titration can be used to determine the purity and the number of acidic protons in the HEDTA molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), amine (-N-H), and carboxylate (-COO⁻) groups, confirming the structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure and purity of the compound.

  • Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sodium, which can be compared to the theoretical values for this compound.

Table 3: Analytical Data for this compound Characterization

AnalysisExpected Result
Purity (by titration) > 98%
Iron (Fe) content < 80 ppm
Heavy metals (as Pb) < 10 ppm

Applications in Research and Drug Development

This compound's strong chelating ability makes it a valuable component in numerous applications within research and the pharmaceutical industry.

  • Stabilizer in Formulations: It is used to chelate metal ions that can catalyze the degradation of active pharmaceutical ingredients (APIs), thereby enhancing the stability and shelf-life of drug products.

  • Metal Ion Scavenging: In biopharmaceutical processes, it can be used to remove trace metal ions that may interfere with protein stability or enzymatic reactions.

  • Analytical Chemistry: It serves as a complexometric titrant for the determination of metal ion concentrations in various samples.

  • Contrast Agents: Derivatives of HEDTA and other aminopolycarboxylic acids are investigated for use as ligands in MRI contrast agents.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and synthesis of this compound. The synthesis involves a multi-step process requiring careful control of reaction conditions to achieve a high-purity product. The strong chelating properties of this compound make it an indispensable tool in various scientific and industrial applications, particularly in stabilizing formulations and controlling metal ion activity. The provided experimental framework and characterization methods offer a solid foundation for researchers and professionals working with this important chelating agent.

References

Trisodium HEDTA: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety and handling information for Trisodium (B8492382) HEDTA (Trisodium N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetate) in a laboratory setting. The following sections detail the toxicological properties, handling procedures, and emergency protocols necessary for the safe use of this compound. All quantitative data is presented in structured tables for clarity and ease of comparison, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

Trisodium HEDTA is a chelating agent that forms stable complexes with metal ions.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

PropertyValueReference
CAS Number 139-89-9[3][4][5][6][7][8]
Molecular Formula C₁₀H₁₅N₂Na₃O₇[4]
Molecular Weight 344.20 g/mol [4]
Appearance White crystalline powder or clear light yellow liquid[1][3]
Odor Odorless or slight ammonia (B1221849) odor[1][3]
Solubility Soluble in water[1][8]
pH 7 - 9 (in solution)[1]
Melting Point 288 °C (hydrate)[4]
Boiling Point 106.0 °C (for a 40% solution)[3]
Decomposition Temperature > 107 °C (water loss)[3]

Toxicological Data

The toxicological profile of this compound is crucial for assessing potential health hazards in a laboratory environment. The available data, primarily from animal studies, is summarized below.

Acute Toxicity
EndpointValueSpeciesExposure RouteReference
LD₅₀ (Oral) 10080 mg/kgRatOral[3]
LC₅₀ (Inhalation) No mortalities at saturated vapor (40% solution) for 8 hours at 20°CRatInhalation[3]
Dermal Toxicity Not available-Dermal[3]
Irritation and Sensitization
EndpointObservationSpeciesReference
Skin Irritation Moderately irritating (Primary Irritation Index = 2.2 for a 41.3% solution)Rabbit[3]
Eye Irritation Irritating (for a 41.2% solution)Rabbit[3]
Carcinogenicity and Genotoxicity
  • Carcinogenicity: this compound is not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3] However, it should be noted that nitrilotriacetic acid (NTA) and its salts, which may be present as an impurity, are considered "possibly carcinogenic to humans" (Group 2B) by IARC.[3]

  • Genotoxicity: Studies on the broader class of chelating agents, including EDTA, have shown them to be weakly genotoxic.[9]

Experimental Protocols for Safety Assessment

Acute Oral Toxicity Testing (Based on OECD Guidelines)

Acute oral toxicity data is essential for classifying a substance's potential hazard. Several OECD guidelines (TG 420, 423, and 425) exist for this purpose, aiming to determine the LD₅₀ (the dose lethal to 50% of the test population) while minimizing animal use.[10][11]

Experimental Workflow for Acute Oral Toxicity (OECD TG 423: Acute Toxic Class Method)

cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Data Analysis A Select healthy, young adult female rats B Fast animals overnight (food, not water) A->B C Prepare this compound formulation (e.g., in water) B->C D Administer a single oral dose by gavage C->D Dose based on GHS classification categories E Observe animals for mortality and clinical signs for up to 14 days D->E F Record body weight changes D->F G Perform necropsy on all animals E->G H Analyze mortality data to classify the substance G->H

Caption: Workflow for OECD TG 423 Acute Oral Toxicity Study.

Methodology:

  • Animal Selection: Healthy, young adult, nulliparous, and non-pregnant female rats are typically used.[10]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to conventional laboratory diets and drinking water.[10]

  • Dose Preparation: The test substance is typically dissolved in an aqueous vehicle. If not, an oil (e.g., corn oil) may be considered.[12]

  • Administration: A single dose is administered by oral gavage. The volume should generally not exceed 1 mL/100 g of body weight for rodents.[12]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[13]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Classification: The substance is classified based on the number of mortalities observed at specific dose levels.

Skin Irritation Testing (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation.

Experimental Workflow for Skin Irritation Study

cluster_prep Preparation cluster_application Test Substance Application cluster_observation Observation & Scoring A Select healthy, young adult albino rabbits B Clip the fur from the dorsal area of the trunk A->B C Apply a 0.5 g or 0.5 mL patch of this compound to a small area of skin B->C D Cover the patch with a gauze dressing and tape C->D E Remove the patch after 4 hours F Score for erythema and edema at 1, 24, 48, and 72 hours after patch removal E->F G Calculate the Primary Irritation Index F->G

Caption: General workflow for an in vivo skin irritation study.

Methodology:

  • Animal Selection: Healthy young adult albino rabbits are used.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a small area of skin and covered with a gauze patch.

  • Exposure: The patch remains in place for 4 hours.

  • Observation: After patch removal, the skin is observed and scored for erythema (redness) and edema (swelling) at specific time points (1, 24, 48, and 72 hours).

  • Classification: The substance is classified based on the severity and reversibility of the observed skin reactions.

Signaling Pathways and Mechanism of Toxicity

Specific signaling pathways for this compound toxicity are not well-documented in publicly available literature. However, its primary mechanism of action is as a chelating agent. This property can be linked to its toxicological effects:

  • Disruption of Metal-Dependent Processes: By binding to and sequestering essential metal ions (e.g., calcium, zinc, magnesium), this compound can interfere with numerous biological processes that rely on these metals as cofactors for enzymes or for maintaining cellular structure and signaling.[14]

  • Cellular Damage: At high concentrations, the chelation of essential cations can disrupt cell membrane integrity and lead to cytotoxicity.[9]

Logical Relationship of Chelation to Potential Toxicity

A This compound Exposure B Chelation of Extracellular and Intracellular Metal Ions (e.g., Ca²⁺, Zn²⁺) A->B C Disruption of Enzyme Function B->C D Impairment of Cellular Signaling B->D E Loss of Membrane Integrity B->E F Cytotoxicity C->F D->F E->F

Caption: Postulated mechanism of this compound-induced cytotoxicity.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound in the laboratory.

Engineering Controls
  • Work in a well-ventilated area. Use a chemical fume hood if there is a risk of generating dusts, aerosols, or vapors.

  • Ensure safety showers and eyewash stations are readily accessible.[15][16]

Personal Protective Equipment (PPE)
PPE TypeSpecificationReference
Eye Protection Chemical safety goggles or a face shield where splashing is possible.[4][6][7][15]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[4][6][7][15]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary depending on the scale of work.[6][15]
Respiratory Protection A NIOSH-approved respirator may be required if ventilation is inadequate or if dusts are generated.[4][15]
Hygiene Practices
  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in the laboratory.[7]

  • Remove contaminated clothing and wash it before reuse.[3][6]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent hazardous reactions.

ParameterGuidelineReference
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly closed container.[3][7][15]
Incompatible Materials Strong oxidizing agents. Avoid contact with aluminum, copper, copper alloys, nickel, and zinc.[3][4]
Stability Stable under normal ambient temperatures and pressures.[3]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides, and water vapor.[3]
Hazardous Polymerization Not expected to occur.[3]

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid MeasuresReference
Inhalation Remove the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[3][5][15]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][5][6][15]
Eye Contact Immediately flush eyes with large quantities of running water for a minimum of 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6][15]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[15]
Spill and Disposal Procedures
  • Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. For liquid spills, absorb with an inert material.[17][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[7]

This guide is intended to provide comprehensive safety and handling information for this compound in a laboratory setting. It is imperative that all personnel handling this chemical are thoroughly trained in these procedures and have access to the appropriate safety equipment. Always consult the most recent Safety Data Sheet (SDS) for the specific product in use before beginning any work.

References

A Comparative Analysis of Trisodium HEDTA and Trisodium EDTA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Scientists and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the precise control of metal ions is paramount. Chelating agents are indispensable tools for achieving this control, forming stable complexes with metal ions and thereby preventing them from participating in unwanted reactions. Among the most widely used chelating agents are the aminopolycarboxylates, with Trisodium (B8492382) EDTA (Ethylenediaminetetraacetic acid) being a long-standing benchmark. However, a close relative, Trisodium HEDTA (Hydroxyethylethylenediaminetriacetic acid), offers a unique set of properties that may present advantages in specific applications. This technical guide provides a detailed comparison of this compound and Trisodium EDTA to assist researchers in selecting the optimal chelating agent for their specific needs.

Core Chemical and Physical Properties

This compound and Trisodium EDTA share a common ethylenediamine (B42938) backbone but differ in one of the substituent groups attached to a nitrogen atom. In Trisodium EDTA, this is an acetate (B1210297) group, whereas in this compound, it is a hydroxyethyl (B10761427) group.[1][2] This seemingly minor structural difference has significant implications for their chelating properties, stability, and biodegradability.

PropertyThis compoundTrisodium EDTA
Molecular Formula C₁₀H₁₅N₂Na₃O₇[1]C₁₀H₁₃N₂Na₃O₈[2]
Molecular Weight 344.20 g/mol [1][3]358.19 g/mol [2]
IUPAC Name trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate[3]trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate[2]
CAS Number 139-89-9[1]150-38-9[4]
Appearance White crystalline powder[5]White crystalline powder[4][6]
Solubility in Water 480 g/L at 20 °C[1]Soluble[4]
pH (1% solution) ~9-10[4]~8.3-9.3[6]

Chelation and Stability

The primary function of both molecules is to chelate metal ions. EDTA is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion.[7] HEDTA, due to the replacement of one carboxylate arm with a hydroxyethyl group, is generally considered a pentadentate or hexadentate ligand, with the hydroxyl group also capable of coordinating with the metal ion, albeit more weakly than a carboxylate group.[8]

The stability of the metal-chelate complex is a critical parameter, quantified by the stability constant (K). A higher stability constant indicates a stronger and more stable complex.

Metal Ionlog K (this compound)log K (Trisodium EDTA)
Ca²⁺8.210.7
Mg²⁺7.08.7
Fe³⁺19.825.1
Cu²⁺17.418.8
Zn²⁺14.516.5
Mn²⁺10.714.0

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are indicative and sourced from various publicly available data. For precise applications, consulting critically evaluated data is recommended.[9][10]

As the table illustrates, Trisodium EDTA generally forms more stable complexes with most metal ions compared to this compound. This is particularly pronounced for trivalent ions like Fe³⁺.[11]

Experimental Protocols

Determination of Stability Constants

A common method for determining stability constants is potentiometric titration.

Methodology:

  • Solution Preparation: Prepare standard solutions of the metal ion, the chelating agent (HEDTA or EDTA), and a strong base (e.g., NaOH) of known concentrations. Maintain a constant ionic strength using an inert electrolyte (e.g., KCl).

  • Titration Setup: Use a calibrated pH electrode and a temperature-controlled reaction vessel.

  • Titration Procedure: Titrate a solution containing the metal ion and the chelating agent with the standardized strong base. Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of base added. The resulting titration curve can be analyzed using computational software to calculate the stability constants of the metal-chelate complexes formed.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Metal_Solution Standard Metal Ion Solution Titration_Vessel Titration Vessel (Metal + Chelator) Metal_Solution->Titration_Vessel Chelator_Solution Standard Chelator (HEDTA/EDTA) Solution Chelator_Solution->Titration_Vessel Base_Solution Standard NaOH Solution pH_Electrode pH Electrode Titration_Vessel->pH_Electrode Titration_Curve Plot pH vs. Volume of Base pH_Electrode->Titration_Curve Burette Burette with NaOH Burette->Titration_Vessel Calculation Calculate Stability Constants Titration_Curve->Calculation

Biodegradability and Environmental Impact

A significant differentiator between the two chelating agents is their biodegradability. EDTA is known for its persistence in the environment, which has raised ecological concerns.[12][13] While it is considered inherently biodegradable, the rate of degradation can be slow under many environmental conditions.[14] In contrast, HEDTA is generally considered to be more readily biodegradable than EDTA.[8] This is a critical consideration for applications where the chelating agent may be released into the environment.

Applications in Research and Drug Development

Both this compound and Trisodium EDTA find broad applications in research and development.

Common Applications:

  • Buffers and Media: To control metal ion concentrations in cell culture media and biochemical buffers.[4]

  • Enzyme Inhibition: To remove or sequester metal ion cofactors of metalloenzymes, thereby inhibiting their activity.

  • Antioxidant Formulations: To prevent metal-catalyzed oxidation of sensitive compounds.[7]

  • Drug Formulation: As stabilizers in liquid formulations to prevent degradation caused by trace metal ions.[4][7]

Specific Considerations for Drug Development:

  • Toxicity: Both EDTA and HEDTA are considered to have low acute toxicity.[15][16] However, due to their ability to chelate essential metal ions like calcium, high concentrations can have adverse effects.[17][18]

  • Penetration Enhancement: Both chelators can enhance the penetration of other substances through the skin by chelating calcium ions in the epidermis.[16][19] This can be a desirable or undesirable effect depending on the formulation.

  • Biocompatibility: The choice between HEDTA and EDTA may be influenced by the specific biological system being studied. The lower stability of HEDTA complexes could, in some cases, lead to a higher bioavailability of the chelated metal.[8]

G Chelator Chelating Agent (HEDTA or EDTA) Stable_Complex Stable Metal-Chelate Complex Chelator->Stable_Complex Chelation Metal Free Metal Ion (e.g., Fe³⁺, Cu²⁺) Reaction Unwanted Reaction (e.g., Oxidation, Degradation) Metal->Reaction Metal->Stable_Complex Product Degraded Product Reaction->Product Stable_Product Stable Product Stable_Complex->Stable_Product Inhibition of Reaction

Summary and Recommendations

FeatureThis compoundTrisodium EDTARecommendation
Chelating Strength Good, but generally lower than EDTAExcellent, forms very stable complexesFor applications requiring the strongest possible chelation, such as removing tightly bound metal contaminants, Trisodium EDTA is preferred.
Biodegradability More readily biodegradablePoorly biodegradableFor applications with environmental discharge, This compound is the more environmentally conscious choice.
pH Stability Effective over a broad pH range[20]Effective over a broad pH rangeBoth are versatile, but the specific stability of the metal complex at a given pH should be considered.
Toxicity LowLowBoth are generally safe for laboratory and pharmaceutical use at appropriate concentrations.
  • Choose Trisodium EDTA when:

    • Maximum chelation strength and stability are paramount.

    • The application involves tightly bound metal ions that are difficult to sequester.

    • Environmental release is not a concern.

  • Choose this compound when:

    • Enhanced biodegradability is a key consideration.

    • A slightly lower chelating strength is acceptable for the application.

    • The unique properties of the hydroxyethyl group may offer advantages in specific biological systems.

By understanding the nuanced differences between these two powerful chelating agents, researchers, scientists, and drug development professionals can make more informed decisions, leading to improved experimental outcomes and more sustainable laboratory practices.

References

An In-Depth Technical Guide to the Core Principles of Metal Ion Chelation with Trisodium HEDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a versatile chelating agent with significant applications across various scientific disciplines, including analytical chemistry, industrial processes, and notably, in the formulation and development of pharmaceuticals. As a structural analogue of the well-known ethylenediaminetetraacetic acid (EDTA), HEDTA possesses unique chelating properties attributed to the presence of a hydroxyethyl (B10761427) group. This guide provides a comprehensive overview of the fundamental principles governing the chelation of metal ions by Trisodium HEDTA, focusing on its coordination chemistry, the influence of pH, and thermodynamic stability. Detailed experimental protocols for the characterization of these interactions are also presented to aid researchers in their practical applications.

Core Principles of HEDTA Chelation

Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, effectively sequestering it and forming a stable, water-soluble complex known as a chelate. This process is crucial for controlling the reactivity of metal ions in various systems.

Chemical Structure and Coordination

This compound is the trisodium salt of HEDTA. The HEDTA ligand is a multidentate chelating agent, capable of binding to a metal ion through its two nitrogen atoms and three carboxylate groups. The presence of a hydroxyl group on the ethylenediamine (B42938) backbone distinguishes HEDTA from EDTA and can influence the stability and selectivity of the metal complexes formed. This structure allows HEDTA to form multiple five-membered chelate rings with a metal ion, a configuration that imparts significant thermodynamic stability to the resulting complex.

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="2,1!", fontcolor="#202124"]; C1 [label="CH₂", pos="-1,1.5!", fontcolor="#202124"]; C2 [label="CH₂", pos="-1,0.5!", fontcolor="#202124"]; C3 [label="CH₂", pos="1,1.5!", fontcolor="#202124"]; C4 [label="CH₂", pos="1,0.5!", fontcolor="#202124"]; C5 [label="CH₂", pos="3,1.5!", fontcolor="#202124"]; C6 [label="CH₂", pos="3,0.5!", fontcolor="#202124"]; C7 [label="CH₂", pos="0,-0.5!", fontcolor="#202124"]; C8 [label="C", pos="-2,1.5!", fontcolor="#202124"]; O1 [label="O⁻", pos="-2.5,2!", fontcolor="#EA4335"]; O2 [label="O", pos="-2.5,1!", fontcolor="#EA4335"]; C9 [label="C", pos="-2,0.5!", fontcolor="#202124"]; O3 [label="O⁻", pos="-2.5,0!", fontcolor="#EA4335"]; O4 [label="O", pos="-2.5,1!", fontcolor="#EA4335"]; C10 [label="C", pos="4,1.5!", fontcolor="#202124"]; O5 [label="O⁻", pos="4.5,2!", fontcolor="#EA4335"]; O6 [label="O", pos="4.5,1!", fontcolor="#EA4335"]; C11 [label="CH₂", pos="2,-0.5!", fontcolor="#202124"]; C12 [label="CH₂", pos="3,-0.5!", fontcolor="#202124"]; O7 [label="OH", pos="4,-0.5!", fontcolor="#EA4335"];

// Edges N1 -- C1; N1 -- C2; N1 -- C7; C1 -- C8; C8 -- O1 [style=dashed]; C8 -- O2; C2 -- C9; C9 -- O3 [style=dashed]; C9 -- O4; C3 -- C4; N2 -- C3; N2 -- C5; N2 -- C11; C5 -- C10; C10 -- O5 [style=dashed]; C10 -- O6; C11 -- C12; C12 -- O7;

// Metal Ion M [label="Mⁿ⁺", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", pos="1,0!"]; M -> N1 [color="#34A853"]; M -> N2 [color="#34A853"]; M -> O1 [color="#34A853"]; M -> O3 [color="#34A853"]; M -> O5 [color="#34A853"]; M -> O7 [color="#34A853", style=dotted]; } dot Caption: Chelation of a metal ion (Mⁿ⁺) by HEDTA.

The Role of pH in Chelation Stability

The chelating ability of HEDTA is highly dependent on the pH of the solution. HEDTA is a polyprotic acid, and its carboxyl and amino groups become progressively deprotonated as the pH increases. The fully deprotonated form of the ligand is the most effective for chelation.

  • Acidic Conditions (Low pH): At low pH, the carboxyl groups are protonated, and the nitrogen atoms may also be protonated. This reduces the availability of lone pair electrons for coordination with metal ions, leading to weaker chelation.

  • Neutral to Alkaline Conditions (Higher pH): As the pH increases, the carboxyl groups deprotonate, enhancing the chelating capacity. The stability of most metal-HEDTA complexes increases with increasing pH. However, at very high pH values, the formation of metal hydroxide (B78521) precipitates can compete with the chelation reaction, potentially reducing the effectiveness of HEDTA for some metal ions.

The optimal pH for chelation varies depending on the specific metal ion being targeted. For many divalent and trivalent metal ions, chelation is most effective in the neutral to moderately alkaline pH range.

G cluster_0 Low pH (Acidic) cluster_1 Optimal pH (Neutral/Slightly Alkaline) cluster_2 High pH (Alkaline) Protonated HEDTA Protonated HEDTA Weak Chelation Weak Chelation Protonated HEDTA->Weak Chelation Competition for Metal Ions Deprotonated HEDTA Deprotonated HEDTA Strong Chelation Strong Chelation Deprotonated HEDTA->Strong Chelation Maximum Stability Metal Hydroxide\nPrecipitation Metal Hydroxide Precipitation Reduced Chelation\nEfficiency Reduced Chelation Efficiency Metal Hydroxide\nPrecipitation->Reduced Chelation\nEfficiency Competition

Data Presentation: Stability Constants of HEDTA-Metal Complexes

The stability of a metal-chelate complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for HEDTA with several common metal ions.

Metal IonLog K
Ca²⁺8.14
Mg²⁺7.02
Fe³⁺19.8
Fe²⁺12.2
Cu²⁺17.4
Zn²⁺14.5
Ni²⁺17.0
Co²⁺14.3
Pb²⁺15.5
Mn²⁺10.7
Al³⁺17.3
Cd²⁺13.6
Ga³⁺20.3

Note: These values are generally reported at 20-25°C and an ionic strength of 0.1 M. The exact conditions can influence the measured stability constant.

Experimental Protocols

The determination of stability constants is crucial for understanding and predicting the behavior of chelating agents in various applications. The following are detailed methodologies for two common experimental techniques.

Protocol 1: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. It involves monitoring the change in pH of a solution containing the metal ion and ligand as a standardized solution of a strong base is added.

Materials and Equipment:

  • pH meter with a glass electrode (resolution of 0.1 mV)

  • Autotitrator or precision burette

  • Thermostated titration vessel (double-walled)

  • Nitrogen or Argon gas supply (CO₂-free)

  • Standardized solutions of this compound, metal salt (e.g., nitrate (B79036) or chloride), strong acid (e.g., HCl), and strong base (e.g., NaOH, CO₂-free)

  • Background electrolyte (e.g., KCl or KNO₃) to maintain constant ionic strength

Procedure:

  • System Calibration: Calibrate the pH electrode system using standard buffer solutions. For high accuracy, perform a Gran titration to determine the standard electrode potential (E°) and the Nernstian slope.

  • Ligand Protonation Constants: First, determine the protonation constants of HEDTA by titrating a solution of HEDTA and a strong acid with a standardized strong base in the absence of the metal ion.

  • Metal-Ligand Titration: a. Pipette a known volume of the standardized HEDTA solution into the thermostated titration vessel. b. Add a known volume of the standardized metal salt solution. The metal-to-ligand ratio should be close to 1:1. c. Add a sufficient amount of the background electrolyte to maintain a constant ionic strength (e.g., 0.1 M). d. Acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid to ensure all ligand is fully protonated at the start of the titration. e. Bubble CO₂-free nitrogen or argon through the solution to prevent the dissolution of atmospheric carbon dioxide. f. Titrate the solution with a standardized, CO₂-free strong base, recording the pH (or mV) and the volume of titrant added at regular intervals.

  • Data Analysis: The titration data (pH vs. volume of base added) is processed using specialized software (e.g., HYPERQUAD, PSEQUAD). The software performs a non-linear least-squares refinement to fit the experimental data to a chemical model that includes the protonation constants of the ligand and the formation constants of the metal-ligand complexes.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Calibrate pH Electrode C Mix HEDTA, Metal Salt, and Electrolyte in Vessel A->C B Prepare Standard Solutions (HEDTA, Metal Salt, Acid, Base) B->C D Acidify to low pH C->D E Titrate with Standard Base D->E F Record pH vs. Volume Data E->F G Process Data with Specialized Software F->G H Determine Stability Constants G->H

Protocol 2: UV-Vis Spectrophotometry (Mole-Ratio Method)

This method is based on the principle that the formation of a metal-HEDTA complex often results in a change in the solution's absorbance spectrum. By systematically varying the concentration of the ligand while keeping the metal ion concentration constant, the stoichiometry and stability constant of the complex can be determined.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

  • Volumetric flasks and pipettes

  • Stock solutions of the metal salt and this compound

  • Buffer solution to maintain a constant pH

Procedure:

  • Wavelength Selection: a. Record the absorbance spectra of the metal ion solution, the HEDTA solution, and a solution containing the metal-HEDTA complex. b. Identify a wavelength (λ_max) where the metal-HEDTA complex has a significant absorbance, and the absorbance of the free metal ion and ligand is minimal.

  • Preparation of Solutions: a. Prepare a series of solutions in volumetric flasks, each containing the same concentration of the metal ion. b. To each flask, add a different, increasing amount of the HEDTA stock solution, resulting in a range of ligand-to-metal mole ratios (e.g., from 0:1 to 3:1). c. Add buffer to each flask to maintain a constant pH and dilute to the mark with deionized water.

  • Absorbance Measurements: a. Measure the absorbance of each solution at the chosen λ_max using a blank containing the buffer and any other reagents except the metal and ligand.

  • Data Analysis: a. Plot the absorbance as a function of the mole ratio of ligand to metal. b. The plot will typically show two linear segments. The intersection of the extrapolated linear portions of the curve corresponds to the stoichiometry of the complex. c. The stability constant can be calculated from the absorbance data in the curved portion of the plot using appropriate equations that relate the concentrations of the free and complexed species.

G cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Select Optimal Wavelength (λ_max) B Prepare Solutions: Constant [Metal], Variable [HEDTA] A->B C Measure Absorbance of Each Solution at λ_max B->C D Plot Absorbance vs. Mole Ratio (Ligand/Metal) C->D E Determine Stoichiometry from Plot Inflection D->E F Calculate Stability Constant E->F

Applications in Drug Development

The ability of this compound to chelate metal ions is highly valuable in the pharmaceutical industry.

  • Stabilization of Formulations: Trace metal ions can catalyze the degradation of active pharmaceutical ingredients (APIs) and excipients. HEDTA can sequester these metal ions, thereby improving the stability and shelf-life of drug products.

  • Antioxidant Synergist: By chelating pro-oxidant metal ions such as iron and copper, HEDTA can enhance the efficacy of antioxidants in a formulation.

  • Improved Drug Delivery: In some drug delivery systems, HEDTA can be used to modulate the release of metal-dependent drugs or to enhance the permeability of certain biological membranes.

  • Chelation Therapy: While less common than EDTA for this purpose, HEDTA and its derivatives have been investigated for their potential in chelation therapy to treat heavy metal poisoning.

Conclusion

This compound is a potent and versatile chelating agent with a well-defined mechanism of action. Its effectiveness is intrinsically linked to its molecular structure, the pH of the medium, and the nature of the metal ion. A thorough understanding of these fundamental principles, supported by robust experimental characterization of stability constants, is essential for the effective application of this compound in research, particularly in the development of stable and efficacious pharmaceutical formulations. The methodologies and data presented in this guide offer a solid foundation for scientists and researchers working with this important chelating agent.

An In-depth Technical Guide to the Applications of Trisodium HEDTA in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a robust chelating agent with significant applications in the realm of biochemical research. As a derivative of the more widely known ethylenediaminetetraacetic acid (EDTA), Trisodium HEDTA shares the fundamental property of sequestering di- and trivalent metal ions. This capability is crucial in a multitude of biological experiments where the presence of free metal ions can lead to enzymatic degradation, oxidative damage, or interference with signaling pathways. This guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

This compound distinguishes itself through its unique molecular structure, which includes a hydroxyethyl (B10761427) group. This modification can influence its chelation kinetics and the stability of the resulting metal complexes, offering specific advantages in certain experimental contexts. Its primary role in biochemical research is to control the concentration of free metal ions, thereby preventing unwanted enzymatic activity, enhancing the stability of biological molecules, and facilitating the study of metal-dependent cellular processes.

Core Applications in Biochemical Research

The utility of this compound in a laboratory setting is broad, spanning enzyme kinetics, protein purification, and cell signaling studies. Its ability to form stable, water-soluble complexes with metal ions makes it an invaluable tool for researchers.

Inhibition of Metal-Dependent Enzymes

A primary application of this compound is the inhibition of metal-dependent enzymes, particularly metalloproteinases. These enzymes, which require a metal ion (often Zn²⁺ or Ca²⁺) for their catalytic activity, are involved in numerous physiological and pathological processes, including tissue remodeling and cancer progression. By chelating the essential metal cofactor from the enzyme's active site, this compound effectively inactivates the enzyme. This allows researchers to study the roles of these enzymes in complex biological systems and to screen for potential therapeutic inhibitors.

Protein and Nucleic Acid Stabilization

In the processes of protein and nucleic acid extraction and purification, endogenous nucleases and proteases can rapidly degrade the target molecules. Many of these degradative enzymes are metal-dependent. The inclusion of this compound in lysis and purification buffers effectively inactivates these enzymes by sequestering the metal ions they require for activity, thereby preserving the integrity of the isolated proteins and nucleic acids.[1][2]

Cell Culture and Signaling Studies

In cell culture, this compound can be used to control the concentration of free divalent cations, such as Ca²⁺, in the culture medium.[1] Calcium ions are ubiquitous second messengers involved in a vast array of signaling pathways, including proliferation, differentiation, and apoptosis. By chelating extracellular calcium, this compound can be employed to study the role of calcium influx in specific cellular responses. For instance, it can be used to investigate signaling pathways that are dependent on calcium entry through plasma membrane channels.

Quantitative Data: Stability Constants of HEDTA Metal Complexes

The efficacy of a chelating agent is quantified by its stability constant (log K), which describes the equilibrium between the free ligand and the metal-ligand complex. A higher log K value indicates a more stable complex. While comprehensive data for all metal ions with HEDTA is not as readily available as for EDTA, the following table summarizes known stability constants for some biochemically relevant metal ions.

Metal IonHEDTA Stability Constant (log K)Reference(s)
Fe³⁺19.8[3]
Fe²⁺12.2[3]
Ga³⁺20.3[3]

Note: Stability constants can be influenced by factors such as pH, temperature, and ionic strength of the solution.

Experimental Protocols

The following are detailed methodologies for key applications of this compound in biochemical research. These protocols are based on established principles of metal chelation in biological assays and may require optimization for specific experimental systems.

Protocol 1: Inhibition of Metalloproteinase Activity

This protocol describes a general method for assessing the inhibitory effect of this compound on a purified metalloproteinase or in a complex biological sample.

Materials:

  • Purified metalloproteinase or biological sample containing metalloproteinase activity

  • Fluorogenic metalloproteinase substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

  • This compound stock solution (e.g., 100 mM in deionized water, pH adjusted to 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Dilute the metalloproteinase and fluorogenic substrate in Assay Buffer to their optimal working concentrations. Prepare a serial dilution of this compound in Assay Buffer.

  • Set up Reactions: In the wells of the 96-well plate, add 50 µL of the this compound dilutions.

  • Add Enzyme: Add 50 µL of the diluted metalloproteinase to each well. Include a control well with Assay Buffer instead of this compound.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the this compound to chelate the metal ions.

  • Initiate Reaction: Add 100 µL of the fluorogenic substrate to each well to start the reaction.

  • Measure Fluorescence: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the substrate using a fluorescence microplate reader. Take readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction rates for each this compound concentration. Plot the reaction rate as a function of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Protein Purification with Protease Inhibition

This protocol outlines the use of this compound in a lysis buffer to prevent proteolytic degradation during the purification of a His-tagged protein.

Materials:

  • Cell pellet expressing the His-tagged protein

  • Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • This compound stock solution (0.5 M, pH 8.0)

  • Lysozyme (B549824)

  • DNase I

  • Ni-NTA agarose (B213101) resin

  • Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)

Procedure:

  • Prepare Lysis Buffer with HEDTA: To the Lysis Buffer, add this compound to a final concentration of 1-5 mM.

  • Cell Lysis: Resuspend the cell pellet in the Lysis Buffer containing this compound. Add lysozyme and DNase I and incubate on ice.

  • Clarification: Sonicate the lysate to ensure complete cell disruption and then centrifuge to pellet cell debris.

  • Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle mixing to allow the His-tagged protein to bind.

  • Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein from the resin using Elution Buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE to assess purity and yield.

Visualizing Mechanisms and Workflows

To better illustrate the role of this compound in biochemical processes, the following diagrams have been generated using the DOT language.

Inhibition_of_Metalloproteinase cluster_0 Active Metalloproteinase cluster_1 Inhibition by this compound Enzyme Enzyme Zn Zn²⁺ Enzyme->Zn binds to active site Inactive_Enzyme Inactive Enzyme Enzyme->Inactive_Enzyme HEDTA This compound Zn->HEDTA Chelated by HEDTA_Zn HEDTA-Zn²⁺ Complex HEDTA->HEDTA_Zn

Mechanism of metalloproteinase inhibition by this compound.

The diagram above illustrates how this compound inhibits a metalloproteinase by chelating the essential zinc ion from the enzyme's active site, leading to its inactivation.

Protein_Purification_Workflow Start Cell Pellet Lysis Cell Lysis in Buffer with this compound Start->Lysis Inactivation Inactivation of Metalloproteases Lysis->Inactivation HEDTA chelates metal ions Clarification Centrifugation Lysis->Clarification Binding Binding to Affinity Resin Clarification->Binding Washing Wash unbound proteins Binding->Washing Elution Elution of Target Protein Washing->Elution End Pure Protein Elution->End

Workflow for protein purification using this compound.

This workflow demonstrates the integration of this compound into the initial lysis step of a protein purification protocol to protect the target protein from degradation by metal-dependent proteases.

Calcium_Signaling_Study cluster_0 Normal Condition cluster_1 With this compound Extracellular Extracellular Space Intracellular Intracellular Space Ca_out Ca²⁺ Channel Ca²⁺ Channel Ca_out->Channel Enters cell via HEDTA This compound Ca_out->HEDTA Ca_in Ca²⁺ Channel->Ca_in Signaling Downstream Signaling Ca_in->Signaling Activates HEDTA_Ca HEDTA-Ca²⁺ Complex HEDTA->HEDTA_Ca Blocked_Channel Ca²⁺ Channel HEDTA_Ca->Blocked_Channel Prevents entry No_Signaling Signaling Blocked

Investigating calcium signaling with this compound.

This diagram illustrates the use of this compound to study calcium-dependent signaling pathways. By chelating extracellular calcium, this compound prevents its influx into the cell, thereby allowing researchers to investigate the consequences of blocking this specific signaling event.

Conclusion

This compound is a valuable and versatile tool in the arsenal (B13267) of the biochemical researcher. Its ability to effectively chelate metal ions allows for the precise control of experimental conditions, leading to more reliable and reproducible results. From the inhibition of enzymes to the stabilization of precious biological samples and the dissection of complex signaling pathways, this compound provides a powerful means to mitigate the often-overlooked interference of metal ions. The protocols and conceptual diagrams provided in this guide serve as a foundation for the practical application of this compound in a variety of research and development settings. As with any reagent, empirical optimization is key to achieving the best outcomes in specific experimental contexts.

References

The Guardian Against Degradation: Trisodium HEDTA's Role in Preventing Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and manufacturing, ensuring the stability and efficacy of active pharmaceutical ingredients (APIs) is paramount. A primary threat to the integrity of these sensitive molecules is degradation catalyzed by trace metal ions. These ubiquitous contaminants, often introduced through raw materials, manufacturing equipment, and container-closure systems, can initiate and accelerate oxidative and other degradative reactions, compromising product quality and patient safety. This technical guide delves into the critical role of Trisodium HEDTA (Trisodium N-(hydroxyethyl)ethylenediamine-N,N',N'-triacetate) as a powerful chelating agent in mitigating these detrimental metal-catalyzed reactions.

The Menace of Metal-Catalyzed Degradation

Transition metal ions, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are notorious for their ability to catalyze the degradation of organic molecules, including a wide range of APIs.[1] These reactions are often initiated through single electron transfer processes, leading to the formation of highly reactive free radicals.[2]

One of the most well-known mechanisms of metal-catalyzed oxidation is the Fenton reaction , where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH).[3] These radicals can then attack and degrade the API molecule. Even in the absence of hydrogen peroxide, metal ions can facilitate autoxidation by reacting with molecular oxygen to produce superoxide (B77818) radicals.

The consequences of such degradation are severe, ranging from a loss of therapeutic efficacy to the formation of potentially toxic byproducts. Therefore, controlling the presence and reactivity of trace metal ions is a critical aspect of pharmaceutical formulation development.

This compound: A Stalwart Defender

This compound is a potent aminopolycarboxylic acid chelating agent that effectively sequesters multivalent metal ions, rendering them chemically inert.[4] Its structure allows it to form stable, water-soluble complexes with metal ions through multiple coordination sites, effectively "caging" the metal and preventing it from participating in catalytic reactions.[5]

The strength of the bond between a chelating agent and a metal ion is quantified by the stability constant (log K) . A higher log K value indicates a more stable complex and a more effective chelating agent for that particular metal ion.

Quantitative Data: Stability Constants of HEDTA with Metal Ions

The following table summarizes the stability constants (log K) for the formation of 1:1 complexes between HEDTA and various metal ions. This data is crucial for formulation scientists to predict the efficacy of this compound in sequestering specific metal contaminants.

Metal IonLog K ValueReference(s)
Fe³⁺19.8[6]
Fe²⁺12.2[6]
Cu²⁺17.4[7]
Ni²⁺17.0[7]
Co²⁺14.3[4]
Zn²⁺14.5[7]
Mn²⁺10.7[7]
Al³⁺14.3[4]
Ca²⁺8.3[4]
Ba²⁺6.3[4]

Note: Stability constants can be influenced by factors such as pH, temperature, and ionic strength.

Visualizing the Protective Mechanism of this compound

The following diagrams, generated using the DOT language, illustrate the key concepts of metal-catalyzed degradation and the protective role of this compound.

cluster_fenton Fenton Reaction: Metal-Catalyzed Radical Formation Fe(II) Fe(II) Fe(III) Fe(III) Fe(II)->Fe(III) Oxidation H2O2 Hydrogen Peroxide OH_radical Hydroxyl Radical (•OH) (Highly Reactive) H2O2->OH_radical OH_ion Hydroxide Ion (OH⁻) H2O2->OH_ion

Figure 1: Simplified Fenton Reaction Pathway.

cluster_chelation Chelation of a Metal Ion by this compound Metal_Ion Metal Ion (e.g., Fe²⁺) Chelated_Complex Stable HEDTA-Metal Complex (Inactive) Metal_Ion->Chelated_Complex HEDTA This compound HEDTA->Chelated_Complex

Figure 2: Sequestration of a metal ion by this compound.

cluster_workflow Workflow for Evaluating this compound Efficacy Start Start: API Solution Spike Spike with Metal Catalyst (e.g., FeCl₃) Start->Spike Split Split into Two Groups Spike->Split Group_A Group A: No Chelating Agent (Control) Split->Group_A Control Group_B Group B: Add this compound Split->Group_B Test Incubate Incubate under Stress Conditions (e.g., Elevated Temperature, Light Exposure) Group_A->Incubate Group_B->Incubate Analyze Analyze Periodically by HPLC or UV-Vis Incubate->Analyze Compare Compare Degradation Profiles Analyze->Compare End Conclusion: Efficacy of This compound Compare->End

Figure 3: Experimental workflow for assessing this compound's protective effects.

Experimental Protocols for Evaluating the Efficacy of this compound

To rigorously assess the ability of this compound to prevent metal-catalyzed degradation, a forced degradation study is essential.[8] The following protocols provide a framework for conducting such studies using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Protocol 1: HPLC-Based Forced Degradation Study

This protocol is designed to quantify the degradation of an API in the presence of a metal catalyst, with and without the addition of this compound.

1. Materials and Reagents:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Metal salt catalyst (e.g., Iron(III) chloride, Copper(II) sulfate)

  • High-purity water

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol)

  • Buffers for mobile phase (e.g., phosphate, acetate)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

2. Preparation of Solutions:

  • API Stock Solution: Prepare a stock solution of the API in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Metal Catalyst Stock Solution: Prepare a stock solution of the metal salt in high-purity water (e.g., 10 mM).

  • This compound Stock Solution: Prepare a stock solution of this compound in high-purity water (e.g., 50 mM).

3. Experimental Setup (as depicted in Figure 3):

  • Control Sample: To a volumetric flask, add a known volume of the API stock solution and the metal catalyst stock solution. Dilute to the final volume with high-purity water. The final concentration of the API could be, for example, 0.1 mg/mL, and the metal catalyst could be 100 µM.

  • Test Sample: To a separate volumetric flask, add the same volumes of the API stock solution and the metal catalyst stock solution. Then, add a specific volume of the this compound stock solution to achieve a desired molar ratio to the metal ion (e.g., 1:1 or 1:1.2). Dilute to the final volume with high-purity water.

  • Blank Sample: Prepare a sample containing only the API at the final concentration to serve as a baseline.

4. Stress Conditions:

  • Incubate the control, test, and blank samples under one or more of the following stress conditions:

    • Thermal Stress: Place the samples in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the samples to a controlled light source (e.g., a photostability chamber).

    • Oxidative Stress (in addition to metal catalyst): For some studies, a low concentration of hydrogen peroxide (e.g., 0.1%) can be added to the samples.[8]

5. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each sample.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical method might involve:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the API has maximum absorbance.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

6. Data Analysis:

  • Quantify the peak area of the intact API in each chromatogram.

  • Calculate the percentage of API remaining at each time point for the control and test samples relative to the blank sample at time zero.

  • Compare the degradation rate of the API in the control and test samples. A significantly lower degradation rate in the test sample demonstrates the protective effect of this compound.

Protocol 2: UV-Visible Spectrophotometry for Monitoring Oxidation Kinetics

This protocol provides a simpler, real-time method to monitor the kinetics of metal-catalyzed oxidation of a chromophoric API and the inhibitory effect of this compound.

1. Materials and Reagents:

  • Chromophoric API (an API that absorbs light in the UV-Vis range)

  • This compound

  • Metal salt catalyst (e.g., CuCl₂)

  • High-purity water or a suitable buffer solution

2. Preparation of Solutions:

  • Prepare stock solutions of the API, metal catalyst, and this compound as described in Protocol 1.

3. Experimental Setup:

  • In a quartz cuvette, mix the API solution and the buffer.

  • Place the cuvette in the spectrophotometer and record the initial absorbance at the wavelength of maximum absorbance (λ_max) of the API.

  • To initiate the reaction, add a small, known volume of the metal catalyst solution to the cuvette, mix quickly, and immediately start recording the absorbance as a function of time (kinetic scan).

  • Repeat the experiment, but this time, add the this compound solution to the cuvette containing the API and buffer before adding the metal catalyst.

4. Data Analysis:

  • Plot the absorbance of the API at λ_max versus time for both experiments (with and without this compound).

  • The rate of decrease in absorbance is proportional to the rate of API degradation.

  • Compare the initial rates of the reactions. A significantly slower rate of absorbance decrease in the presence of this compound indicates its inhibitory effect on the metal-catalyzed oxidation.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of pharmaceutical formulation scientists. Its ability to effectively chelate and inactivate catalytic metal ions is crucial for preventing the degradation of sensitive APIs, thereby ensuring the stability, safety, and efficacy of drug products. The quantitative data on its stability constants, coupled with robust experimental protocols for evaluating its performance, provide the necessary framework for its rational and effective application in drug development. By understanding and leveraging the protective power of this compound, researchers and developers can safeguard their formulations against the pervasive threat of metal-catalyzed reactions.

References

An In-depth Technical Guide to the Solubility and Stability of Trisodium HEDTA in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Trisodium (B8492382) N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetate (Trisodium HEDTA) in aqueous solutions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support formulation and analytical activities.

Introduction to this compound

This compound is the trisodium salt of HEDTA, a chelating agent that forms stable, water-soluble complexes with a wide range of metal ions.[1][2] Its ability to sequester metal ions makes it a valuable excipient in various applications, including pharmaceuticals, to prevent metal-catalyzed degradation of active pharmaceutical ingredients (APIs), maintain the clarity of formulations, and enhance the efficacy of antimicrobial preservatives.[2][3][4] Understanding its solubility and stability is critical for developing robust and reliable formulations.

Solubility of this compound

This compound is a white, crystalline powder that is highly soluble in water.[2][5] Its aqueous solutions are typically clear.[6][7]

Quantitative Solubility Data
ParameterValueReference
Solubility in Water at 20°C 480 g/L[8]
Estimated Solubility in Water at 25°C ~1,000 g/L[1]
pH of a 1% (w/v) Aqueous Solution 7.0 - 8.0[7][9]
pH of a 1 wt% Aqueous Solution 11.2[8][10]

Note: The significant difference in the reported pH of a 1% solution may be due to variations in the grade and manufacturing process of the material.

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[11][12][13]

Objective: To determine the saturation solubility of this compound in aqueous media at various temperatures and pH values.

Materials:

  • This compound powder

  • Purified water (e.g., Milli-Q or equivalent)

  • pH buffers (e.g., phosphate (B84403), citrate, borate) covering the desired pH range (e.g., 4, 7, 10)

  • Temperature-controlled orbital shaker

  • Calibrated pH meter

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Prepare aqueous solutions of the desired pH using appropriate buffers.

  • Add an excess amount of this compound powder to a known volume of the prepared aqueous medium in a sealed flask. The presence of undissolved solid is essential to ensure saturation.[11]

  • Place the flasks in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C, 40°C, 50°C).

  • Shake the flasks at a constant speed (e.g., 150 rpm) to facilitate dissolution and equilibration. Equilibrium is typically reached within 24 to 72 hours.[11]

  • After equilibration, allow the flasks to stand undisturbed at the set temperature for a sufficient time to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

  • The determined concentration represents the saturation solubility of this compound under the tested conditions.

Stability of this compound in Aqueous Solutions

This compound is generally stable under typical storage conditions.[14] However, its stability can be affected by factors such as temperature, pH, light, and the presence of strong oxidizing agents.

General Stability Profile
  • Thermal Stability: this compound is stable at ambient temperatures. It is recommended to store it in a cool, dry place.[3] Aqueous solutions can be sterilized by autoclaving.[3]

  • pH Stability: The chelated form of HEDTA is stable over a range of pH values. The stability of the metal-HEDTA complex is dependent on both the specific metal ion and the pH of the solution.[3]

  • Photostability: While specific photostability data for this compound is limited, related compounds like EDTA can undergo photodegradation, particularly in the presence of certain metal ions.[15] Therefore, protection from light is advisable for long-term storage of its solutions.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents.[10]

Experimental Protocols for Stability Testing

A stability-indicating method is crucial to accurately assess the stability of this compound. This typically involves an HPLC method capable of separating the intact molecule from its degradation products.

Objective: To develop and validate an HPLC method for the quantification of this compound and the detection of its degradation products.

Typical Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The mobile phase may contain a metal salt to form a UV-active complex with HEDTA for enhanced detection.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis detector at a wavelength suitable for the HEDTA-metal complex (e.g., 250-300 nm).

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.[16][17][18]

Procedure:

  • Prepare aqueous solutions of this compound at a known concentration (e.g., 1 mg/mL).

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H2O2 and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[19][20][21][22][23] A control sample should be protected from light.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Chelation and Metal Ion Stability

This compound is a powerful chelating agent that forms stable 1:1 complexes with a variety of di- and trivalent metal ions.[8] The stability of these complexes is described by the stability constant (log K). A higher log K value indicates a more stable complex. The stability of metal chelates of HEDTA can be influenced by pH.[3]

Stability Constants of HEDTA with Common Metal Ions

The following table provides the stability constants (log K) for HEDTA with several common metal ions. For comparison, the log K values for EDTA are also included, as EDTA is a structurally similar and widely studied chelating agent.

Metal IonHEDTA (log K)EDTA (log K)
Ca²⁺8.010.7
Mg²⁺7.08.7
Cu²⁺17.418.8
Fe³⁺19.825.1
Zn²⁺14.516.5
Mn²⁺10.713.9
Pb²⁺-18.0
Cd²⁺-16.9

Data for HEDTA is limited; EDTA values are provided for comparison and are sourced from multiple references.[24][25]

Visualizations

Chelation of a Metal Ion by HEDTA

Chelation cluster_HEDTA HEDTA Molecule N1 N M Metal Ion N1->M Coordination Bond N2 N N2->M O1 O O1->M O2 O O2->M O3 O O3->M O_OH O (hydroxyl) O_OH->M

Caption: Chelation of a metal ion by the HEDTA molecule.

Experimental Workflow for Solubility Determination

Solubility_Workflow start Start prep_solution Prepare Aqueous Medium (Specific pH) start->prep_solution add_hedta Add Excess this compound prep_solution->add_hedta equilibrate Equilibrate in Shaker (Controlled Temperature) add_hedta->equilibrate settle Allow Solids to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample analyze Quantify by HPLC sample->analyze end End analyze->end

Caption: Workflow for determining the aqueous solubility of this compound.

Logical Flow of a Forced Degradation Study

Forced_Degradation_Flow start Prepare this compound Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis evaluation Evaluate Degradation Profile analysis->evaluation end Report Results evaluation->end

Caption: Logical flow of a forced degradation study for this compound.

Conclusion

This technical guide has summarized the key aspects of the solubility and stability of this compound in aqueous solutions. The provided data and experimental protocols offer a solid foundation for researchers and formulation scientists working with this important chelating agent. While specific quantitative data for the influence of a wide range of temperatures and pH on solubility and stability remains an area for further investigation, the information presented herein, including data from the closely related compound EDTA, provides valuable insights for practical applications in pharmaceutical development. The visualizations offer a clear understanding of the chelation process and the experimental workflows involved in characterizing this versatile excipient.

References

An In-Depth Technical Guide to the Aminopolycarboxylic Acid Chelator HEDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA) is a potent aminopolycarboxylic acid (APCA) chelating agent. Structurally similar to the well-known ethylenediaminetetraacetic acid (EDTA), HEDTA is distinguished by the presence of a hydroxyethyl (B10761427) group, which modifies its coordination chemistry and physical properties. This substitution enhances its solubility and influences its affinity for various metal ions, making it a valuable tool in a wide range of applications, from industrial processes to pharmaceutical development.[1][2]

This technical guide provides a comprehensive overview of HEDTA, focusing on its chemical properties, mechanism of action, synthesis, and applications, with a particular emphasis on its relevance to researchers and professionals in the field of drug development.

Chemical Properties and Mechanism of Action

HEDTA is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups. The presence of the hydroxyethyl group can also participate in coordination, although it is not always the primary binding site. This multi-dentate nature allows HEDTA to form highly stable, water-soluble complexes with a variety of di- and trivalent metal ions. The fundamental mechanism of chelation involves the donation of lone pairs of electrons from the nitrogen and oxygen atoms of HEDTA to the vacant orbitals of a metal ion, forming a stable, ring-like structure known as a chelate. This sequestration of the metal ion effectively removes it from solution, preventing it from participating in unwanted chemical reactions.

The stability of these metal-HEDTA complexes is a critical factor in their utility and is quantified by the stability constant (log K). A higher log K value indicates a more stable complex.

Chemical Structure of HEDTA

HEDTA_Structure cluster_HEDTA HEDTA Molecule N1 N C1 CH₂ N1->C1 C3 CH₂ N1->C3 C5 CH₂ N1->C5 N2 N C7 CH₂ N2->C7 C9 CH₂ N2->C9 C2 CH₂ C1->C2 C2->N2 C4 COOH C3->C4 C6 COOH C5->C6 C8 CH₂OH C7->C8 C10 COOH C9->C10 in_vitro_workflow cluster_workflow In Vitro Chelation Workflow A Seed Cells B Expose to Heavy Metal A->B C Treat with HEDTA B->C D Incubate C->D E Collect Supernatant D->E F Lyse Cells D->F G Quantify Metal (ICP-MS/AAS) E->G F->G Chelation_Mechanism cluster_chelation Chelation Process HEDTA HEDTA Complex [M(HEDTA)]ⁿ⁻⁶ Complex HEDTA->Complex Binds to Metal Metal Ion (Mⁿ⁺) Metal->Complex Is bound by

References

Methodological & Application

Application Notes and Protocols for Using Trisodium HEDTA to Remove Metal Ion Contamination in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) HEDTA (Hydroxyethylethylenediaminetriacetic acid trisodium salt) is a powerful chelating agent highly effective in sequestering multivalent metal ions. In experimental research, particularly in biological and pharmaceutical studies, the presence of trace metal ion contamination can lead to inaccurate results by interfering with enzymatic reactions, promoting oxidative damage, or catalyzing the degradation of sensitive molecules. Trisodium HEDTA serves as an essential tool for researchers to control and eliminate these unwanted metal ions from experimental solutions and from the surfaces of laboratory equipment, ensuring the integrity and reproducibility of their results.[1][2]

These application notes provide detailed protocols for the use of this compound in removing metal ion contamination, along with quantitative data on its chelation efficiency.

Data Presentation: Chelation Efficiency of HEDTA

Metal IonHEDTA (log K)EDTA (log K)
Ca²⁺8.110.7
Mg²⁺7.08.7
Fe²⁺12.214.3
Fe³⁺19.825.1
Cu²⁺17.418.8
Zn²⁺14.516.5
Mn²⁺10.714.0
Co²⁺14.316.3
Ni²⁺17.018.6

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from various sources.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound (0.5 M)

Objective: To prepare a concentrated stock solution of this compound for use in various applications.

Materials:

  • This compound powder

  • High-purity, deionized (DI) or Milli-Q water

  • Sterile, metal-free glassware (e.g., beaker, graduated cylinder, storage bottle)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weighing: Accurately weigh out the required amount of this compound powder to prepare the desired volume of a 0.5 M solution. The molecular weight of this compound is approximately 344.2 g/mol . For 1 liter of 0.5 M solution, 172.1 g of this compound is needed.

  • Dissolving: Add the weighed this compound powder to a beaker containing approximately 80% of the final desired volume of high-purity water.

  • Stirring: Place the beaker on a magnetic stirrer and add a clean, metal-free stir bar. Stir the solution until the this compound is completely dissolved. Gentle heating can be applied to facilitate dissolution, but do not boil.

  • pH Adjustment: The pH of a this compound solution will naturally be alkaline. If a specific pH is required for your application, adjust it using high-purity acid (e.g., HCl) or base (e.g., NaOH) while monitoring with a calibrated pH meter.

  • Final Volume Adjustment: Once the powder is fully dissolved and the pH is adjusted (if necessary), transfer the solution to a graduated cylinder and add high-purity water to reach the final desired volume.

  • Sterilization and Storage: For applications requiring sterility, filter the solution through a 0.22 µm sterile filter into a sterile, metal-free storage bottle. Store the stock solution at room temperature or 4°C, tightly capped to prevent contamination.

Protocol 2: Decontamination of Laboratory Glassware and Plasticware

Objective: To remove trace metal ion contamination from the surfaces of laboratory ware to prevent interference with sensitive experiments.

Materials:

  • 0.5 M this compound stock solution

  • High-purity, deionized (DI) or Milli-Q water

  • Appropriate cleaning brushes

  • Metal-free containers for soaking

  • Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Initial Cleaning: Manually wash the glassware and plasticware with a suitable laboratory detergent to remove any visible residues and organic matter. Rinse thoroughly with tap water.

  • Preparation of Working Solution: Prepare a 10-50 mM this compound working solution by diluting the 0.5 M stock solution with high-purity water. For example, to make 1 liter of a 50 mM solution, add 100 mL of the 0.5 M stock solution to 900 mL of high-purity water.

  • Soaking: Immerse the cleaned labware in the this compound working solution in a metal-free container. Ensure all surfaces are in contact with the solution. For heavily contaminated items or for critical applications, a longer soaking time is recommended (e.g., overnight). For routine cleaning, 1-2 hours of soaking is typically sufficient.

  • Rinsing: After soaking, remove the labware from the this compound solution and rinse it thoroughly with high-purity water. A minimum of 3-5 rinses is recommended to ensure complete removal of the chelating agent.

  • Final Rinse: For highly sensitive applications, perform a final rinse with ultra-pure water (e.g., Milli-Q).

  • Drying: Allow the labware to air dry in a clean, dust-free environment or use a drying oven.

Protocol 3: Preparation of Metal-Free Buffers

Objective: To prepare biological buffers with minimal trace metal ion contamination for use in sensitive enzymatic assays or other critical applications.

Materials:

  • 0.5 M this compound stock solution

  • High-purity, deionized (DI) or Milli-Q water

  • Buffer components (e.g., Tris base, HEPES) of the highest purity available

  • Metal-free glassware and stir bar

  • pH meter

Procedure:

  • Water Treatment: To the high-purity water that will be used to prepare the buffer, add this compound from the 0.5 M stock solution to a final concentration of 1-5 mM. Stir for at least one hour to allow for the chelation of any trace metal ions present in the water.

  • Buffer Preparation: Dissolve the high-purity buffer components in the this compound-treated water.

  • pH Adjustment: Adjust the pH of the buffer to the desired value using high-purity acid or base.

  • Final Volume Adjustment: Bring the buffer to its final volume with this compound-treated water.

  • Sterilization (if required): If the buffer needs to be sterile, filter it through a 0.22 µm sterile filter. Autoclaving is also an option for many common buffers.

  • Storage: Store the metal-free buffer in a sterile, metal-free container at the appropriate temperature.

Visualizations

ChelationProcess cluster_after After Chelation MetalIon Metal Ion (M²⁺) Complex HEDTA-Metal Complex MetalIon->Complex Sequestered by HEDTA This compound HEDTA->Complex Binds

Caption: Chelation of a metal ion by this compound.

ExperimentalWorkflow A Initial Cleaning (Detergent Wash) B Prepare 10-50 mM This compound Solution A->B C Soak Labware (1-2 hours or overnight) B->C D Thorough Rinsing (3-5 times with DI Water) C->D E Final Rinse (Ultra-pure Water) D->E F Drying (Air or Oven) E->F G Decontaminated Labware F->G

Caption: Workflow for decontaminating laboratory equipment.

Concluding Remarks

The protocols and data presented here underscore the utility of this compound as a valuable tool for researchers in controlling metal ion contamination. By effectively sequestering interfering metal ions, this compound helps to ensure the accuracy, reliability, and reproducibility of experimental results. Adherence to these protocols will enable researchers to maintain a high level of experimental integrity, which is particularly crucial in the fields of drug development and sensitive biological assays. Always consult the Safety Data Sheet (SDS) for this compound before use and follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Trisodium HEDTA Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Trisodium (B8492382) HEDTA (N-(hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid trisodium salt) stock solutions for laboratory use. Trisodium HEDTA is a versatile chelating agent employed to sequester metal ions in various scientific and pharmaceutical applications, thereby enhancing the stability and efficacy of formulations.[1][2]

Chemical and Physical Properties

This compound is a substituted amine that functions as a potent chelating agent, forming stable, water-soluble complexes with polyvalent metal ions.[1][3] This property is crucial in preventing metal-catalyzed degradation of active pharmaceutical ingredients and other sensitive reagents.[2][4] Its high water solubility and stability under ambient conditions make it a convenient reagent for various laboratory applications.[5][6]

Table 1: Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₅N₂Na₃O₇[3]
Molecular Weight 344.20 g/mol [3]
Appearance White crystalline powder or liquid[1][5]
Solubility in Water 480 g/L at 20 °C[5]
pH of 1% Solution ~11.2[5]
Melting Point 288 °C (decomposes)[5][6]
Storage Store at room temperature in a tightly closed container.[5][6]

Experimental Protocol: Preparation of 0.5 M this compound Stock Solution (pH 8.0)

This protocol details the procedure for preparing 1 liter of a 0.5 M this compound stock solution. This concentration is a common starting point for many applications. The pH is adjusted to 8.0, as the chelating capacity of HEDTA is pH-dependent, and this pH is suitable for many biological applications.[2]

Materials and Equipment:

  • This compound powder (Molecular Weight: 344.20 g/mol )

  • Deionized or distilled water (dH₂O)

  • Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution (e.g., 10 M) for pH adjustment

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment (optional)

  • Beaker (2 L)

  • Graduated cylinder (1 L)

  • Magnetic stirrer and stir bar

  • pH meter

  • Weighing scale

  • Spatula and weighing paper

  • Autoclave (for sterilization)

  • Sterile storage bottles

Procedure:

  • Initial Water Measurement: Pour approximately 800 mL of dH₂O into a 2 L beaker. This initial volume allows for the addition of reagents and pH adjustment without overflowing.

  • Weighing this compound: Accurately weigh out 172.10 g of this compound powder using a weighing scale and weighing paper.

  • Dissolution: Add the weighed this compound powder to the beaker of dH₂O while stirring with a magnetic stir bar. The solution may appear cloudy or milky as the powder is not fully soluble at neutral pH.

  • pH Adjustment:

    • Slowly add NaOH pellets or a concentrated NaOH solution to the suspension while continuously monitoring the pH with a calibrated pH meter.

    • Continue adding NaOH until the this compound completely dissolves and the pH of the solution reaches 8.0. Be patient, as dissolution can take time.

    • If the pH overshoots, it can be carefully adjusted back down with a dilute HCl solution, though it is best to add the base slowly to avoid this.

  • Final Volume Adjustment: Once the powder is fully dissolved and the pH is stable at 8.0, carefully transfer the solution to a 1 L graduated cylinder.

  • Bringing to Volume: Add dH₂O to bring the final volume of the solution to exactly 1 L.

  • Sterilization: For applications requiring sterility, filter-sterilize the solution through a 0.22 µm filter or autoclave it. If autoclaving, use a container that is larger than the final volume to prevent boiling over.[7]

  • Storage: Store the 0.5 M this compound stock solution at room temperature in a clearly labeled, sterile, and tightly capped bottle.[5][6]

Table 2: Reagent Quantities for Preparing 0.5 M this compound (pH 8.0)

Final Volume (mL)Molarity (M)ReagentMolecular Weight ( g/mol )Mass Required (g)Approximate Starting Water Volume (mL)
1000.5This compound344.2017.2180
2500.5This compound344.2043.03200
5000.5This compound344.2086.05400
10000.5This compound344.20172.10800

Experimental Workflow Diagram

The following diagram illustrates the key steps in the preparation of a this compound stock solution.

Trisodium_HEDTA_Preparation cluster_preparation Preparation Phase cluster_dissolution Dissolution & pH Adjustment cluster_finalization Finalization & Storage start Start measure_water Measure ~80% of final dH₂O volume start->measure_water weigh_hedta Weigh Trisodium HEDTA powder measure_water->weigh_hedta add_hedta Add powder to water and stir weigh_hedta->add_hedta adjust_ph Slowly add NaOH to adjust pH to 8.0 add_hedta->adjust_ph check_dissolution Ensure complete dissolution adjust_ph->check_dissolution check_dissolution->adjust_ph Not fully dissolved final_volume Adjust to final volume with dH₂O check_dissolution->final_volume Fully dissolved sterilize Sterilize (optional) final_volume->sterilize store Store at room temperature sterilize->store end_process End store->end_process

Caption: Workflow for this compound stock solution preparation.

Applications in Research and Drug Development

This compound is a valuable excipient in the pharmaceutical industry and a useful reagent in research laboratories due to its ability to chelate metal ions.[4] Common applications include:

  • Stabilization of Formulations: It prevents the degradation of active pharmaceutical ingredients that can be catalyzed by trace metal ions.[2]

  • Enhancing Preservative Efficacy: By chelating metal ions that can support microbial growth, it can improve the effectiveness of preservatives.[3]

  • Buffer Preparation: It is a component of various buffers used in molecular biology and biochemistry to inhibit metalloenzymes such as DNases.

  • Cell Culture: It can be used to detach adherent cells from culture surfaces by chelating calcium and magnesium ions.

  • Analytical Chemistry: It is used as a masking agent in complexometric titrations.[2]

When using this compound stock solutions, it is crucial to consider the final concentration required for the specific application and to account for any potential interactions with other components in the system.

References

Application Notes and Protocols for Trisodium HEDTA in Buffers for Enhanced DNA and RNA Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term stability of nucleic acids is a critical factor in a wide range of molecular biology applications, from routine laboratory storage to the development of nucleic acid-based therapeutics and diagnostics. Degradation of DNA and RNA can be mediated by nucleases, which often require divalent metal cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) as cofactors for their enzymatic activity.[1][2][3] Chelating agents are commonly included in storage buffers to sequester these metal ions, thereby inactivating nucleases and protecting the integrity of nucleic acid samples.[4][5][6]

Ethylenediaminetetraacetic acid (EDTA) is a widely used chelating agent in buffers like Tris-EDTA (TE) for this purpose.[7][8][9] Trisodium (B8492382) hydroxyethylethylenediaminetriacetic acid (Trisodium HEDTA) is a related chelating agent that also effectively sequesters divalent metal ions.[10] These application notes provide a detailed overview of the use of this compound in buffers for DNA and RNA stability, including comparative data on chelation strength, and protocols for buffer preparation and stability testing.

Mechanism of Action: Chelation of Divalent Cations

The primary mechanism by which this compound protects DNA and RNA is through the chelation of divalent cations. Nucleases, enzymes that degrade nucleic acids, often have an absolute requirement for these ions to function. By binding to and sequestering these metal ions, this compound renders them unavailable to the nucleases, thus inhibiting their activity and preventing the degradation of DNA and RNA.[1][2][3]

cluster_0 Mechanism of Nuclease Inhibition by this compound HEDTA This compound DivalentCations Divalent Cations (e.g., Mg²⁺, Ca²⁺) HEDTA->DivalentCations Chelates Nuclease Active Nuclease (DNase/RNase) DivalentCations->Nuclease Cofactor for activity ChelatedComplex HEDTA-Cation Complex NucleicAcid DNA / RNA Nuclease->NucleicAcid causes degradation InactiveNuclease Inactive Nuclease Nuclease->InactiveNuclease inactivated by lack of cofactors Degradation Degraded Nucleic Acid

Caption: Mechanism of this compound in preventing nucleic acid degradation.

Quantitative Data: Chelation Strength Comparison

The effectiveness of a chelating agent is determined by its affinity for metal ions, which can be quantified by the stability constant (log K). A higher log K value indicates a more stable complex and stronger chelation. While both this compound and Trisodium EDTA are effective chelators, their affinities for different metal ions vary.

Metal IonThis compound (log K)Trisodium EDTA (log K)
Ca²⁺5.3 - 6.010.7
Mg²⁺5.1 - 5.78.7
Fe²⁺~7.014.3
Fe³⁺12.0 - 17.025.1
Cu²⁺10.0 - 11.018.8
Zn²⁺8.0 - 10.716.5
Al³⁺~13.016.4

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from various sources.[10][11]

As the data indicates, EDTA generally forms more stable complexes with a wide array of metal ions, as shown by its consistently higher log K values.[11] However, the chelating efficacy of HEDTA is still significant and can be advantageous in specific applications where a less aggressive chelator might be preferred.

Application Notes

Advantages of Using this compound in Buffers:
  • Nuclease Inhibition: Effectively chelates divalent cations, which are essential cofactors for many DNases and RNases, thereby protecting DNA and RNA from enzymatic degradation.[1][2][3]

  • Enhanced Stability: Contributes to the long-term stability of nucleic acid samples during storage, even at room temperature for shorter periods.[4][12]

  • Versatility: Can be used in a variety of molecular biology applications, including sample preparation, storage, and as a component in reaction buffers where nuclease activity is a concern.

Considerations for Use:
  • Downstream Applications: While this compound is beneficial for storage, its presence at high concentrations might inhibit enzymes that require divalent cations, such as DNA polymerases in PCR. For such applications, using a low concentration of this compound or a buffer without a chelating agent for the final reaction step is recommended.[7]

  • pH Dependence: The chelating ability of HEDTA is pH-dependent. Maintaining a slightly alkaline pH (around 8.0) is generally optimal for both nucleic acid stability and chelation efficiency.[10]

Experimental Protocols

Protocol 1: Preparation of 10X Tris-HEDTA (TH) Buffer

Materials:

  • Tris(hydroxymethyl)aminomethane (Tris)

  • This compound (N-(hydroxyethyl)ethylenediaminetriacetic acid, trisodium salt)

  • Hydrochloric acid (HCl)

  • Nuclease-free water

Procedure:

  • To prepare 1 liter of 10X TH buffer, dissolve 121.1 g of Tris in 800 mL of nuclease-free water.

  • Add 14.7 g of this compound.

  • Stir until all components are completely dissolved.

  • Adjust the pH to 8.0 with concentrated HCl.

  • Bring the final volume to 1 liter with nuclease-free water.

  • Sterilize by autoclaving.

  • Store at room temperature. For a 1X working solution, dilute the 10X stock 1:10 with nuclease-free water.

Protocol 2: Accelerated Stability Study of DNA in Tris-HEDTA Buffer

This protocol is designed to assess the stability of DNA in a Tris-HEDTA buffer under stressed conditions to predict long-term stability.[13]

cluster_1 Workflow for Accelerated DNA Stability Study start Start: Prepare DNA Samples in Different Buffers incubate Incubate at Elevated Temperature (e.g., 50°C) start->incubate timepoint Collect Aliquots at Time Points (0, 24, 48, 72h) incubate->timepoint analysis Analyze DNA Integrity (Gel Electrophoresis, qPCR) timepoint->analysis data Compare Degradation Rates analysis->data

Caption: Experimental workflow for an accelerated DNA stability study.

Materials:

  • Purified DNA sample of known concentration and integrity (e.g., plasmid DNA or genomic DNA)

  • 1X Tris-HEDTA (TH) buffer (see Protocol 1)

  • 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) for comparison

  • Nuclease-free water as a negative control

  • Incubator or water bath set to 50°C

  • Agarose (B213101) gel electrophoresis system

  • Quantitative PCR (qPCR) system and reagents

  • Nuclease-free microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Dilute the stock DNA to a final concentration of 50 ng/µL in three separate tubes containing:

      • 1X TH Buffer

      • 1X TE Buffer

      • Nuclease-free water

    • Prepare sufficient volume for all time points.

  • Incubation:

    • Place the tubes in an incubator or water bath set at 50°C. This elevated temperature will accelerate the degradation process.

  • Time Points:

    • At specified time points (e.g., 0, 24, 48, and 72 hours), remove an aliquot from each of the three tubes.

    • Immediately place the aliquots on ice or at -20°C to stop any further degradation until analysis.

  • Analysis of DNA Integrity:

    • Agarose Gel Electrophoresis:

      • Run the aliquots from each time point on a 1% agarose gel.

      • Visualize the DNA bands under UV light. Degradation will be apparent as smearing or a decrease in the intensity of the high molecular weight band.

    • Quantitative PCR (qPCR):

      • Use a qPCR assay targeting a specific region of the DNA.

      • A decrease in the amplifiable DNA over time will be reflected in an increase in the Cq value, indicating degradation.[14][15]

  • Data Presentation:

    • Record the visual observations from the agarose gel.

    • Tabulate the Cq values from the qPCR analysis for each buffer at each time point.

    • Calculate the percentage of intact DNA remaining at each time point relative to time 0.

Expected Results: It is expected that DNA stored in Tris-HEDTA and TE buffers will show significantly less degradation compared to DNA stored in nuclease-free water. By comparing the rate of degradation between the Tris-HEDTA and TE buffer, the relative effectiveness of this compound as a protective agent can be assessed.

Protocol 3: RNase Activity Assay in the Presence of this compound

This protocol can be used to directly measure the inhibitory effect of this compound on RNase activity.

Materials:

  • Commercially available RNase A

  • Total RNA or a specific RNA transcript

  • 1X Tris-HEDTA (TH) buffer

  • 1X TE buffer

  • Nuclease-free water

  • Buffer without chelating agent (e.g., 10 mM Tris-HCl, pH 7.5)

  • RNA analysis system (e.g., Agilent Bioanalyzer or similar)

Procedure:

  • Reaction Setup:

    • In separate nuclease-free tubes, prepare the following reaction mixtures:

      • Control: RNA + RNase A in 10 mM Tris-HCl

      • TH Buffer: RNA + RNase A in 1X TH Buffer

      • TE Buffer: RNA + RNase A in 1X TE Buffer

    • Include a "no RNase" control for each buffer condition.

  • Incubation:

    • Incubate all tubes at 37°C for 30 minutes.

  • Inactivation:

    • Stop the reaction by adding an RNase inhibitor or by a method appropriate for your downstream analysis (e.g., proteinase K treatment followed by RNA purification).

  • Analysis of RNA Integrity:

    • Analyze the integrity of the RNA from each reaction using an Agilent Bioanalyzer or by running the samples on a denaturing agarose gel.

    • The RNA integrity number (RIN) or the visualization of intact ribosomal RNA bands will indicate the level of RNase activity.

Data Presentation:

  • Present the RIN values for each condition in a table.

  • Include electropherograms to visually represent RNA integrity.

Expected Results: The control reaction with RNase A in a buffer without a chelating agent should show significant RNA degradation. The reactions containing Tris-HEDTA and TE buffers are expected to show a significant reduction in RNA degradation, demonstrating the inhibitory effect of these chelating agents on RNase activity.

Conclusion

This compound is an effective chelating agent that can be used in buffers to enhance the stability of DNA and RNA by inhibiting nuclease activity. While its chelation strength for some divalent cations is lower than that of EDTA, it provides a viable alternative for applications where robust nuclease inhibition is required. The provided protocols offer a framework for preparing this compound-containing buffers and for evaluating their performance in preserving the integrity of nucleic acids. For critical applications, it is recommended to perform stability studies to determine the optimal storage conditions for specific nucleic acid samples.

References

Trisodium HEDTA: A Versatile Metal Ion Buffer for Molecular Biology Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals, maintaining the integrity of biological macromolecules and the fidelity of enzymatic reactions is paramount. Divalent metal ions, such as magnesium (Mg²⁺) and manganese (Mn²⁺), are essential cofactors for many enzymes, including DNA and RNA polymerases. However, the uncontrolled presence of these and other metal ions can lead to nucleic acid degradation by nucleases, inhibition of enzymatic reactions, and other undesirable effects. Trisodium (B8492382) HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a powerful chelating agent that serves as an effective metal ion buffer, offering precise control over metal ion concentrations in a variety of molecular biology applications.

Introduction to Trisodium HEDTA

This compound is the trisodium salt of HEDTA, a hexadentate ligand capable of forming stable, water-soluble complexes with a wide range of di- and trivalent metal ions.[1] Its ability to sequester metal ions prevents them from participating in unwanted reactions, thereby protecting sensitive reagents and improving the reliability of experimental outcomes.[2] While EDTA (ethylenediaminetetraacetic acid) is the most commonly used chelating agent in molecular biology, this compound presents a valuable alternative with distinct properties that may be advantageous in specific contexts.

The chelating activity of HEDTA is pH-dependent, a characteristic it shares with EDTA. The protonation states of the carboxyl and amine groups influence its affinity for metal ions. The pKa values for HEDTA are approximately 2.39, 5.37, and 9.93.[3] This means that its chelating strength increases with pH as the carboxyl groups deprotonate, making it a highly effective metal ion scavenger at the neutral to slightly alkaline pH ranges typically used in molecular biology protocols.

Comparison with EDTA

Both HEDTA and EDTA are aminopolycarboxylic acids and function as strong chelating agents. The primary structural difference is the presence of a hydroxyethyl (B10761427) group on one of the nitrogen atoms in HEDTA, in place of a carboxymethyl group in EDTA. This structural variation leads to differences in their metal ion binding affinities, as reflected in their stability constants (Log K). A higher stability constant indicates a stronger and more stable complex with a given metal ion.

Metal IonHEDTA (Log K)EDTA (Log K)
Ca²⁺8.010.65[4]
Mg²⁺7.08.79[4]
Mn²⁺10.713.89[4]
Fe²⁺12.214.30[4]
Fe³⁺19.8[5]25.1[4][5]
Cu²⁺17.418.78[4]
Zn²⁺14.516.5[4]
Co²⁺14.416.45[4]
Ni²⁺17.018.4[4]
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes.

As the table illustrates, EDTA generally forms more stable complexes with most divalent and trivalent metal ions compared to HEDTA. This suggests that for applications requiring the strongest possible chelation to completely sequester inhibitory metal ions, EDTA may be preferred. However, the lower stability constants of HEDTA can be advantageous in scenarios where a more controlled, "buffered" concentration of free metal ions is desired, or where a milder chelator is sufficient and may be less likely to interfere with downstream enzymatic reactions that require metal ion cofactors.

Applications in Molecular Biology

This compound can be employed in a range of molecular biology protocols where metal ion control is critical.

Nucleic Acid Purification and Storage

Stray divalent cations can act as cofactors for DNases and RNases, leading to the degradation of DNA and RNA samples. The inclusion of a chelating agent in extraction and storage buffers is a standard practice to inhibit these nucleases. This compound can be used in lysis buffers, as well as in resuspension and long-term storage buffers (e.g., Tris-HEDTA or "TH" buffer) to protect nucleic acids.

Polymerase Chain Reaction (PCR) and other Amplification Techniques

PCR and other nucleic acid amplification methods are highly sensitive to the concentration of divalent cations, particularly Mg²⁺, which is a critical cofactor for DNA polymerase. While a certain concentration of Mg²⁺ is essential for polymerase activity, excess amounts can decrease the fidelity of the enzyme and promote the formation of non-specific products. The presence of contaminating metal ions can also inhibit the reaction. This compound can be included in the DNA template solution or in the initial reaction setup to chelate these interfering ions. However, its concentration must be carefully optimized to avoid sequestering the Mg²⁺ required by the polymerase. Due to its lower affinity for Mg²⁺ compared to EDTA, HEDTA may offer a wider concentration window for such optimization.

Enzyme Assays

In the study of metal-dependent enzymes, this compound can be used to create a metal-ion-buffered environment. By carefully controlling the concentrations of both the metal ion and HEDTA, researchers can maintain a specific, low concentration of the free metal ion. This is particularly useful for determining the metal ion requirements of an enzyme or for studying the inhibitory effects of other metal ions.

Experimental Protocols

The following are example protocols where this compound can be utilized. These are adapted from standard molecular biology procedures that typically use EDTA.

Protocol 1: Preparation of 10X Tris-HEDTA (TH) Buffer for Nucleic Acid Storage

Application: This buffer is designed for the resuspension and long-term storage of purified DNA and RNA, protecting it from degradation by metal-dependent nucleases.

Materials:

  • Tris base (Tris(hydroxymethyl)aminomethane)

  • This compound

  • Nuclease-free water

  • HCl (for pH adjustment)

Procedure:

  • To prepare 100 mL of 10X TH buffer, add the following to 80 mL of nuclease-free water:

    • 12.11 g of Tris base (for a final concentration of 100 mM)

    • 3.58 g of this compound (for a final concentration of 10 mM)

  • Stir until the solutes are completely dissolved.

  • Adjust the pH to 8.0 with concentrated HCl.

  • Bring the final volume to 100 mL with nuclease-free water.

  • Sterilize by autoclaving.

  • Store at room temperature. For use, dilute to 1X with nuclease-free water (e.g., 1 mL of 10X TH buffer + 9 mL of nuclease-free water).

Protocol 2: Use of this compound in a Standard PCR Reaction

Application: To chelate potential inhibitory metal ions in a DNA sample prior to its addition to a PCR master mix. This can improve the specificity and yield of the PCR.

Materials:

  • DNA template resuspended in a low-concentration TH buffer (e.g., 10 mM Tris-HCl, 0.1 mM this compound, pH 8.0)

  • PCR master mix (containing dNTPs, Taq polymerase, and reaction buffer)

  • PCR primers

  • Nuclease-free water

  • MgCl₂ solution (if not included in the master mix or if further optimization is needed)

Procedure:

  • Prepare the PCR reaction mix in a sterile PCR tube on ice. For a 25 µL reaction:

    • 12.5 µL of 2X PCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1-5 µL of DNA template (containing this compound)

    • Nuclease-free water to a final volume of 25 µL

  • If the PCR master mix does not contain MgCl₂, or if optimization is required, add an appropriate amount of MgCl₂ to achieve a final concentration typically between 1.5 and 2.5 mM. Note: The amount of this compound carried over from the DNA template solution should be considered when optimizing the MgCl₂ concentration.

  • Gently mix the components and centrifuge briefly to collect the contents at the bottom of the tube.

  • Perform thermal cycling according to the specific requirements of the primers and target sequence.

Visualizations

chelation Chelation of a Metal Ion by HEDTA cluster_HEDTA HEDTA Molecule M M²⁺ N1 N M->N1 N2 N M->N2 O1 O⁻ M->O1 O2 O⁻ M->O2 O3 O⁻ M->O3 OH OH M->OH N1->N2 ethylenediamine backbone N1->O1 carboxymethyl N1->OH hydroxyethyl N2->O2 carboxymethyl N2->O3 carboxymethyl

Caption: Chelation of a metal ion by HEDTA.

workflow Nucleic Acid Purification Workflow start Sample Collection lysis Cell Lysis (Buffer with this compound) start->lysis binding Nucleic Acid Binding (e.g., to silica (B1680970) column) lysis->binding wash1 Wash 1 binding->wash1 wash2 Wash 2 wash1->wash2 elution Elution (with Tris-HEDTA Buffer) wash2->elution end Pure Nucleic Acid elution->end

Caption: Nucleic Acid Purification Workflow.

dnase_inhibition Role of this compound in DNase Inhibition cluster_without Without this compound cluster_with With this compound DNase_A Active DNase DNA_A DNA DNase_A->DNA_A cleaves Mg_A Mg²⁺ Mg_A->DNase_A cofactor Degraded_A Degraded DNA DNA_A->Degraded_A DNase_B Inactive DNase DNA_B Intact DNA DNase_B->DNA_B cleavage inhibited HEDTA This compound Mg_B Mg²⁺ HEDTA->Mg_B chelates Mg_B->DNase_B cofactor unavailable

Caption: Role of this compound in DNase Inhibition.

References

Application Notes and Protocols for Utilizing Trisodium HEDTA in Precipitation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium HEDTA (Hydroxyethyl Ethylenediaminetriacetic Acid Trisodium salt) is a powerful chelating agent employed to prevent the precipitation of metal salts in a wide array of reaction mixtures. By forming stable, water-soluble complexes with polyvalent metal ions, this compound effectively sequesters these ions, inhibiting their participation in precipitation reactions. This characteristic is of paramount importance in various scientific and industrial applications, including pharmaceutical formulations, biological assays, and chemical syntheses, where the presence of free metal ions can lead to turbidity, loss of active ingredients, or interference with analytical measurements.

These application notes provide detailed protocols and technical information for the effective use of this compound to maintain the homogeneity and stability of reaction mixtures.

Mechanism of Action: Chelation

This compound is a hexadentate ligand, meaning it can form up to six bonds with a single metal ion. This multi-dentate binding, known as the chelate effect, results in the formation of exceptionally stable, water-soluble metal-HEDTA complexes. The general mechanism involves the displacement of water molecules from the metal ion's coordination sphere by the donor atoms (two nitrogen atoms and four oxygen atoms from the carboxylate and hydroxyl groups) of the HEDTA molecule. This process effectively isolates the metal ion from other species in the solution, preventing the formation of insoluble precipitates.

ChelationMechanism cluster_reactants Reactants cluster_product Product MetalIon Metal Ion (e.g., Ca²⁺, Fe³⁺) + Water Molecules Complex Stable, Water-Soluble Metal-HEDTA Complex MetalIon->Complex Chelation HEDTA This compound HEDTA->Complex

Quantitative Data: Stability Constants

The efficacy of a chelating agent is quantified by its stability constant (log K) with a given metal ion. A higher log K value indicates a more stable complex and a greater ability to prevent precipitation. While extensive data for HEDTA is less common than for EDTA, the stability constants are generally comparable for many divalent and trivalent cations. The following table provides stability constants (log K) for EDTA with various metal ions, which can be used as a reliable estimate for the chelating strength of HEDTA.

Metal Ionlog K (EDTA)
Ca²⁺10.7
Mg²⁺8.7
Fe²⁺14.3
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Mn²⁺14.0
Al³⁺16.1

Note: Stability constants are pH-dependent.

Experimental Protocols

Protocol 1: General Protocol for Preventing Precipitation in Aqueous Solutions

This protocol provides a general procedure for using this compound to prevent the precipitation of metal salts in a reaction mixture.

Materials:

  • This compound

  • The metal salt solution of interest

  • Other reaction components

  • pH meter

  • Stir plate and stir bar

  • Appropriate glassware

Procedure:

  • Determine the required concentration of this compound: The molar ratio of this compound to the metal ion is typically 1:1 for effective chelation. It is often beneficial to use a slight molar excess (e.g., 1.1:1) of this compound to ensure complete sequestration of the metal ions.

  • Prepare the this compound solution: Dissolve the calculated amount of this compound in a portion of the reaction solvent (e.g., deionized water).

  • Adjust the pH: The chelating ability of HEDTA is pH-dependent. For most divalent and trivalent metal ions, a pH range of 4 to 9 is effective. Adjust the pH of the this compound solution to the desired reaction pH using a suitable acid or base.

  • Add the metal salt solution: Slowly add the metal salt solution to the stirring this compound solution. This order of addition is crucial to prevent localized high concentrations of free metal ions that could lead to precipitation before chelation occurs.

  • Add other reaction components: Once the metal-HEDTA complex has formed, add the remaining reaction components to the mixture.

  • Final pH adjustment and volume: Adjust the final pH of the reaction mixture if necessary and bring it to the final desired volume with the solvent.

GeneralProtocol Start Start Calc Calculate required This compound Start->Calc Dissolve Dissolve this compound in solvent Calc->Dissolve AdjustpH1 Adjust pH of HEDTA solution Dissolve->AdjustpH1 AddMetal Slowly add metal salt solution with stirring AdjustpH1->AddMetal AddComponents Add other reaction components AddMetal->AddComponents FinalAdjust Final pH and volume adjustment AddComponents->FinalAdjust End Homogeneous Reaction Mixture FinalAdjust->End

Protocol 2: Preventing Calcium Phosphate (B84403) Precipitation in Biological Buffers

This protocol is specifically designed for preventing the precipitation of calcium phosphate in biological buffers, a common issue in cell culture and biochemical assays.

Materials:

  • This compound

  • Calcium chloride (CaCl₂) stock solution

  • Phosphate buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Other buffer components

  • Sterile filtration unit (if for cell culture)

Procedure:

  • Calculate this compound concentration: Determine the final desired concentrations of calcium and phosphate in your buffer. To prevent precipitation, use a 1:1 molar ratio of this compound to the final calcium concentration.

  • Prepare the buffer components separately: Prepare concentrated stock solutions of the phosphate components and the calcium chloride.

  • Prepare the main buffer solution: In a container with approximately 80% of the final volume of deionized water, dissolve all buffer components except for calcium chloride and the phosphate source.

  • Add this compound: Add and dissolve the calculated amount of this compound to the main buffer solution and stir until fully dissolved.

  • Add calcium chloride: Slowly add the calcium chloride stock solution to the stirring buffer.

  • Add phosphate: Slowly add the phosphate buffer stock solution to the stirring mixture.

  • Final adjustments: Adjust the pH to the desired level and bring the buffer to its final volume. For cell culture applications, sterile filter the final solution.

CaPO4Prevention Start Start PrepStocks Prepare separate stock solutions of CaCl₂ and Phosphate Start->PrepStocks PrepBuffer Prepare main buffer (minus Ca²⁺ and PO₄³⁻) PrepStocks->PrepBuffer AddHEDTA Add and dissolve This compound PrepBuffer->AddHEDTA AddCa Slowly add CaCl₂ stock solution AddHEDTA->AddCa AddPO4 Slowly add Phosphate stock solution AddCa->AddPO4 Finalize Adjust pH and final volume. Sterile filter if needed. AddPO4->Finalize End Stable, precipitate-free biological buffer Finalize->End

Applications in Drug Development

In the field of drug development, maintaining the solubility and stability of active pharmaceutical ingredients (APIs) is critical. This compound can be a valuable excipient in liquid formulations to prevent the precipitation of APIs that are sensitive to metal ions.

Key Considerations:

  • Compatibility: Ensure that this compound is compatible with the API and other excipients in the formulation.

  • Regulatory Acceptance: this compound is generally recognized as safe (GRAS) for many applications, but its use in specific pharmaceutical formulations must adhere to regulatory guidelines.

  • Concentration Optimization: The concentration of this compound should be optimized to be effective without negatively impacting the therapeutic efficacy or safety profile of the drug product. Typically, concentrations in the range of 0.01% to 0.1% (w/v) are used in pharmaceutical formulations.[1]

Troubleshooting

  • Precipitation still occurs:

    • Increase the molar ratio of this compound to the metal ion.

    • Ensure the pH of the solution is within the optimal range for chelation.

    • Check the order of addition; always add the metal salt to the chelating agent solution.

  • Reaction is inhibited:

    • While this compound is generally inert, in rare cases, the chelation of essential metal cofactors could inhibit enzyme-catalyzed reactions. If this is a concern, consider using a lower concentration of the chelating agent or selecting a chelator with a lower affinity for the specific metal cofactor.

By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound to prevent precipitation and ensure the integrity and stability of their reaction mixtures and formulations.

References

Application Notes and Protocols for Trisodium HEDTA in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium (B8492382) HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a chelating agent used to control the concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in cell culture media. The precise control of these cations is critical for maintaining cellular health, viability, and function, as they play crucial roles in a multitude of cellular processes including cell adhesion, signal transduction, and enzyme activity. These application notes provide detailed information and protocols for the effective use of Trisodium HEDTA in a research and biopharmaceutical development setting.

The primary mechanism of this compound involves the formation of stable, water-soluble complexes with divalent metal ions, thereby reducing their bio-availability in the cell culture medium. This property can be leveraged to prevent the formation of insoluble precipitates, modulate cell aggregation, and study the impact of specific cation concentrations on cellular physiology.

Data Presentation

Stability Constants of HEDTA with Divalent Cations

The stability constant (log K) is a measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a stronger bond. The stability constants for HEDTA with calcium and magnesium at physiological temperature and ionic strength are provided below, alongside those of EDTA for comparison.

Chelating AgentDivalent CationLog K
HEDTACa²⁺8.14
HEDTAMg²⁺7.02
EDTACa²⁺10.6
EDTAMg²⁺8.7

Source: Adapted from a survey of readily available chelators.[1]

Recommended Working Concentrations

The optimal concentration of this compound must be determined empirically for each cell line and application. High concentrations can be cytotoxic.[2][3][4] The following table provides general guidance for starting concentrations based on data for similar chelating agents like EDTA.

ApplicationRecommended Starting Concentration Range (this compound)
Prevention of cell clumping in suspension culture0.1 - 1 mM
Cell detachment (in conjunction with or as an alternative to trypsin)1 - 5 mM
Studying the effects of low divalent cation concentrations0.05 - 2 mM (titration recommended)
Control of divalent cations in bioprocessing0.1 - 10 mM (process-dependent)

Note: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution

Materials:

  • This compound powder

  • Cell culture-grade water

  • Sterile container

  • 0.22 µm sterile filter

  • pH meter

  • 1 M NaOH and 1 M HCl (sterile)

Procedure:

  • Weigh out the appropriate amount of this compound powder to prepare the desired volume of a 100 mM solution.

  • Add the powder to a sterile container with approximately 80% of the final volume of cell culture-grade water.

  • Stir the solution until the powder is completely dissolved.

  • Adjust the pH of the solution to 7.2-7.4 using sterile 1 M NaOH or 1 M HCl as needed.

  • Bring the solution to the final volume with cell culture-grade water.

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C.

Protocol 2: Determining the Optimal Non-Toxic Concentration of this compound

Objective: To determine the maximum concentration of this compound that can be used for a specific cell line without causing significant cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sterile 100 mM this compound stock solution

  • Cell viability assay kit (e.g., MTT, XTT, or a live/dead staining kit)

  • Plate reader or fluorescence microscope

Procedure:

  • Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 24-48 hours post-seeding).

  • Prepare a serial dilution of the 100 mM this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no treatment" control with fresh medium only.

  • Incubate the plate for a period relevant to your intended application (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the results to determine the concentration of this compound at which cell viability drops significantly. The optimal working concentration should be below this cytotoxic threshold.

Protocol 3: Using this compound to Control Divalent Cations in a Fed-Batch Culture of CHO Cells

Objective: To maintain a controlled concentration of free divalent cations in a fed-batch culture to improve process consistency and product quality.

Materials:

  • CHO cells adapted to the chosen basal medium

  • Basal cell culture medium and feed solutions

  • Sterile 100 mM this compound stock solution

  • Bioreactor and control system

  • Analytical equipment to measure Ca²⁺ and Mg²⁺ concentrations (optional but recommended)

Procedure:

  • Initiate the CHO cell culture in the bioreactor according to your standard protocol.

  • Based on the pre-determined optimal non-toxic concentration (from Protocol 2), calculate the amount of this compound stock solution to add to your basal medium and/or feed solutions.

  • Prepare the medium and feed solutions containing the desired concentration of this compound.

  • Run the fed-batch culture according to your established process parameters (e.g., temperature, pH, dissolved oxygen).

  • Monitor cell growth, viability, and product titer throughout the culture.

  • If possible, take regular samples to measure the free Ca²⁺ and Mg²⁺ concentrations to confirm that they are being maintained within the desired range.

  • At the end of the culture, assess the impact of this compound on key performance indicators such as peak cell density, integrated viable cell density (IVCD), and product quality attributes.

Signaling Pathways and Cellular Processes Affected

The primary effect of this compound is the chelation of divalent cations, which can impact numerous signaling pathways and cellular processes:

  • Cell Adhesion: Cadherins and integrins, the key proteins mediating cell-cell and cell-matrix adhesion, are dependent on Ca²⁺ and Mg²⁺ for their function. Chelation of these ions by this compound disrupts these interactions, leading to reduced cell aggregation and facilitating cell detachment.

  • Calcium Signaling: Intracellular calcium signaling is a ubiquitous mechanism for regulating a vast array of cellular functions, including proliferation, differentiation, and apoptosis.[5] By reducing the availability of extracellular Ca²⁺, this compound can indirectly modulate these pathways. For instance, depletion of extracellular calcium can affect the influx of calcium through plasma membrane channels, thereby altering the dynamics of intracellular calcium transients.

  • Enzyme Activity: Many enzymes require divalent cations as cofactors for their activity. For example, some metalloproteinases involved in extracellular matrix remodeling are dependent on Zn²⁺ or Ca²⁺. While HEDTA has a lower affinity for Zn²⁺ compared to Ca²⁺ and Mg²⁺, high concentrations may still impact the activity of these enzymes.

  • Cellular Metabolism: Magnesium is a critical cofactor for enzymes involved in glycolysis and energy metabolism, as it is essential for the function of ATPases. Chelation of Mg²⁺ by this compound could potentially impact cellular energy production, although the intracellular concentration of Mg²⁺ is tightly regulated.

Visualizations

SignalingPathways HEDTA This compound Ca_ext Ca²⁺ HEDTA->Ca_ext Chelates Mg_ext Mg²⁺ HEDTA->Mg_ext Integrin Integrins Ca_ext->Integrin Required for function Cadherin Cadherins Ca_ext->Cadherin Ca_channel Ca²⁺ Channels Ca_ext->Ca_channel Mg_ext->Integrin Required for function Metabolism Metabolism Adhesion Cell Adhesion Integrin->Adhesion Cadherin->Adhesion Ca_signal Ca²⁺ Signaling Ca_channel->Ca_signal Enzymes Enzyme Activity Ca_signal->Enzymes Enzymes->Metabolism

Caption: Impact of this compound on Divalent Cation-Dependent Cellular Processes.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 100 mM Trisodium HEDTA Stock Solution prep_media Prepare Media with Serial Dilutions prep_stock->prep_media add_hedta Treat Cells with HEDTA Media prep_media->add_hedta seed_cells Seed Cells in 96-well Plate seed_cells->add_hedta incubate Incubate for 24-72h add_hedta->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze_data Analyze Data and Determine IC50 viability_assay->analyze_data determine_optimal Determine Optimal Working Concentration analyze_data->determine_optimal

Caption: Workflow for Determining the Optimal Concentration of this compound.

References

Application Notes and Protocols for Complexometric Titration using Trisodium HEDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Trisodium (B8492382) HEDTA (N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid trisodium salt) as a chelating agent in complexometric titrations for the quantitative analysis of various metal ions. This document outlines the principles, advantages, experimental protocols, and data presentation for this advanced analytical technique.

Introduction to Complexometric Titration with Trisodium HEDTA

Complexometric titration is a powerful analytical method for determining the concentration of metal ions in a solution. The technique is based on the formation of a stable, water-soluble complex between the metal ion and a chelating agent. While EDTA (Ethylenediaminetetraacetic acid) is a widely used titrant, this compound offers distinct advantages in specific applications due to its unique molecular structure.

This compound, a derivative of HEDTA, is a multidentate ligand that forms strong 1:1 complexes with a wide range of metal ions. The presence of a hydroxyethyl (B10761427) group on the ethylenediamine (B42938) backbone influences the stability and selectivity of the metal-ligand complexes, providing enhanced performance in certain analytical scenarios.[1] The chelating ability of HEDTA is pH-dependent, with the stability of the metal-HEDTA complex generally increasing with higher pH as the functional groups deprotonate.[1]

Advantages of this compound over Traditional EDTA:

  • Enhanced Selectivity: The structural modification in HEDTA can lead to different stability constants for its metal complexes compared to those of EDTA. This can be leveraged to selectively titrate a specific metal ion in a mixture with less reliance on masking agents.[1]

  • Improved Solubility of Metal Complexes: The hydroxyethyl group can increase the aqueous solubility of some metal-HEDTA complexes, which helps to prevent precipitation during titration.[1]

  • Sharper Endpoints: For certain metal ions, HEDTA can provide a more distinct and sharper endpoint in the titration, leading to improved accuracy and precision.[1]

Quantitative Data

The stability of the metal-HEDTA complex is a critical factor for a successful complexometric titration. The stability constant (log K) indicates the strength of the interaction between the metal ion and HEDTA. A higher log K value signifies a more stable complex, which is essential for a sharp titration endpoint.[1]

Table 1: Stability Constants (log K) of Metal-HEDTA Complexes [1]

Metal IonLog K (HEDTA)
Fe(III)27.5
Bi(III)25.1
Th(IV)23.2
Zr(IV)22.5
Al(III)18.0
Cu(II)17.4
Ni(II)17.0
Pb(II)15.5
Zn(II)14.5
Cd(II)13.0
Ca(II)8.0
Mg(II)7.0

Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.[1]

Table 2: Selection of Indicators for HEDTA Titrations

IndicatorTarget Metal Ion(s)Optimal pHColor Change (Metal-Indicator → Free Indicator)
Salicylic (B10762653) AcidFe(III)2.0 - 3.0Violet/Reddish-purple to Pale Yellow/Colorless
Xylenol OrangeBi(III), Zn(II), Pb(II)1.5 - 2.0 (for Bi)Red-violet to Yellow
MurexideCa(II), Cu(II), Ni(II)12 - 13Pink to Purple
Eriochrome Black T (EBT)Mg(II), Zn(II), Total Hardness (Ca+Mg)~10Wine-red to Blue
CalmagiteMg(II), Zn(II), Total Hardness (Ca+Mg)~10Wine-red to Blue

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • Analytical balance (± 0.1 mg)

    • Volumetric flasks (Class A)

    • Pipettes (Class A)

    • Burette (Class A, 50 mL)

    • Erlenmeyer flasks (250 mL)

    • Magnetic stirrer and stir bars

    • pH meter or pH indicator paper

  • Reagents:

    • This compound (analytical grade)

    • Primary standard for standardization (e.g., Calcium Carbonate (CaCO₃) or Zinc metal (Zn))

    • Deionized water

    • Buffer solutions (e.g., Ammonia-Ammonium Chloride buffer pH 10)

    • Hydrochloric acid (HCl) and Sodium Hydroxide (B78521) (NaOH) for pH adjustment

    • Indicators (as specified in the protocols)

Preparation and Standardization of 0.05 M this compound Solution

Preparation:

  • Accurately weigh the required amount of this compound for the desired volume and concentration. For 1 L of a 0.05 M solution, the required mass will be 0.05 moles multiplied by the molar mass of this compound.

  • Transfer the weighed this compound to a 1 L volumetric flask.

  • Add approximately 500 mL of deionized water and swirl to dissolve the solid. Gentle heating may be applied if necessary.

  • Once dissolved and cooled to room temperature, dilute to the mark with deionized water.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

Standardization using Calcium Carbonate:

  • Accurately weigh approximately 0.10 g of primary standard Calcium Carbonate (previously dried) into a 250 mL Erlenmeyer flask.[2]

  • Add 10 mL of deionized water and a few drops of dilute hydrochloric acid to dissolve the CaCO₃ completely.[2]

  • Boil the solution for a few minutes to expel carbon dioxide, then cool to room temperature.[2]

  • Dilute the solution to about 100 mL with deionized water.

  • Add 10 mL of 1 M NaOH to raise the pH to 12-13.[3]

  • Add a pinch of Murexide indicator. The solution should turn pink.[3]

  • Titrate with the prepared this compound solution until the color changes to purple.[3]

  • Repeat the titration at least two more times and calculate the average molarity of the this compound solution.

Protocol 1: Determination of Iron (III)

Principle: Iron (III) forms a highly stable complex with HEDTA. The titration is performed in an acidic medium (pH 2.0-3.0) to prevent the precipitation of iron (III) hydroxide. Salicylic acid serves as the indicator, forming a colored complex with Fe(III). At the endpoint, HEDTA displaces salicylic acid from the iron complex, resulting in a distinct color change.[1]

Procedure:

  • Pipette a known volume of the Iron (III) sample solution into a 250 mL Erlenmeyer flask.

  • Dilute with approximately 50 mL of deionized water.

  • Adjust the pH of the solution to 2.0-3.0 using dilute HCl or NH₃ solution.[1]

  • Add 5-10 drops of salicylic acid indicator (2% w/v in ethanol). The solution will turn a violet or reddish-purple color.[1]

  • Titrate with the standardized 0.05 M this compound solution until the color changes from violet/reddish-purple to a pale yellow or colorless endpoint.[1]

  • Record the volume of this compound solution used.

  • Calculate the concentration of Iron (III) in the sample.

Protocol 2: Determination of Total Water Hardness (Ca²⁺ + Mg²⁺)

Principle: The total concentration of calcium and magnesium ions in a water sample is determined by titration with this compound at a pH of 10, using Eriochrome Black T (EBT) as the indicator. At this pH, HEDTA forms stable complexes with both Ca²⁺ and Mg²⁺. The indicator forms a wine-red complex with the metal ions, and at the endpoint, when all metal ions are complexed by HEDTA, the solution turns blue.

Procedure:

  • Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.

  • Add 2 mL of ammonia-ammonium chloride buffer solution (pH 10).[4]

  • Add 3-5 drops of Eriochrome Black T indicator. The solution should turn a wine-red color.[5]

  • Titrate with the standardized 0.05 M this compound solution with constant swirling.

  • The endpoint is reached when the color changes from wine-red to a clear blue.[5]

  • Record the volume of this compound solution used.

  • Calculate the total hardness of the water, usually expressed in ppm of CaCO₃.

Protocol 3: Selective Determination of Calcium (in the presence of Magnesium)

Principle: Calcium can be determined selectively in the presence of magnesium by raising the pH to 12-13. At this high pH, magnesium precipitates as magnesium hydroxide (Mg(OH)₂) and does not interfere with the titration. Murexide is used as the indicator, which forms a pink complex with calcium.[3]

Procedure:

  • Pipette 50.0 mL of the water sample into a 250 mL Erlenmeyer flask.

  • Add 10 mL of 1 M NaOH solution to raise the pH to 12-13. A precipitate of Mg(OH)₂ may form.[3]

  • Add a small amount of Murexide indicator powder (or a few drops of a fresh solution). The solution should turn pink.[3]

  • Titrate immediately with the standardized 0.05 M this compound solution until the color changes from pink to purple.[3]

  • Record the volume of this compound solution used.

  • Calculate the concentration of calcium in the sample.

Visualizations

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_titrant Prepare & Standardize This compound Solution titrate Titrate with Standard This compound prep_titrant->titrate prep_sample Prepare Sample (Dilution, pH Adjustment) add_indicator Add Indicator prep_sample->add_indicator add_indicator->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint record_vol Record Volume of Titrant Used endpoint->record_vol calculate Calculate Analyte Concentration record_vol->calculate

Workflow for Complexometric Titration.

Chelation of a Metal Ion by HEDTA.

References

Application Notes and Protocols for Trisodium HEDTA in High-Throughput Screening (HTS) for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisodium HEDTA (Hydroxyethyl Ethylenediamine Triacetic Acid) is a robust chelating agent that forms stable complexes with di- and trivalent metal ions.[1] In the context of high-throughput screening (HTS) for drug discovery, the presence of stray metal ions can be a significant source of assay interference, leading to false positives or negatives. These ions can originate from various sources, including compound libraries, buffers, and biological reagents. This compound serves as a valuable tool to mitigate these effects, thereby enhancing the reliability and reproducibility of HTS assays. Its primary applications in HTS include the prevention of assay interference, the inactivation of metal-dependent enzymes, and the stabilization of assay reagents.

Core Applications of this compound in HTS

The fundamental utility of this compound in HTS lies in its ability to sequester metal ions. This property can be leveraged in several key applications:

  • Mitigation of Metal Ion Interference: Divalent and trivalent metal ions can interfere with various assay formats. For instance, they can quench fluorescent signals, inhibit or activate enzymes non-specifically, and promote the aggregation of test compounds. By chelating these metal ions, this compound can effectively neutralize these sources of interference.

  • Inactivation of Metalloenzymes: Many enzymes, such as metalloproteinases, require metal ions as cofactors for their catalytic activity.[2] In assays where the activity of such enzymes is not the target of interest but could interfere with the results (e.g., in cell-based assays where proteases could degrade reagents), this compound can be used to inactivate them.

  • Stabilization of Buffers and Reagents: Metal ions can lead to the precipitation of components in biological buffers, particularly those containing phosphate.[3][4][5] this compound can prevent such precipitation by keeping metal ions in a soluble, chelated form, thus improving the stability and shelf-life of HTS reagents.

Data Presentation

Table 1: Physicochemical Properties of this compound Relevant to HTS
PropertyValue/DescriptionRelevance in HTS
Molecular Formula C₁₀H₁₅N₂Na₃O₇[1]Essential for calculating molar concentrations for assay preparation.
Molecular Weight 344.20 g/mol [1]Critical for accurate preparation of stock solutions.
Appearance White crystalline powder[6]Indicates the physical state of the raw material.
Solubility Soluble in water[6]Ensures easy preparation of aqueous stock solutions for use in biological assays.
Chelation Specificity Binds di- and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺, Cu²⁺)[1]Broad-spectrum chelation is effective against a wide range of common metal ion contaminants in HTS assays.
Table 2: Comparison of Common Chelating Agents in HTS
Chelating AgentPrimary Applications in HTSKey Considerations
This compound General-purpose metal ion sequestration, mitigation of interference, enzyme inhibition.High affinity for a broad range of di- and trivalent metal ions.
EDTA Widely used for metal chelation in biochemical and cell-based assays.[7][8]Well-characterized, but can have a strong impact on Mg²⁺ dependent enzymes.[7]
EGTA Selective chelation of Ca²⁺ over Mg²⁺.[9]Useful in assays where Mg²⁺-dependent enzymes are active and need to be preserved while sequestering Ca²⁺.
BAPTA High-affinity and selective Ca²⁺ chelation.[9]Often used in intracellular calcium signaling studies.

Experimental Protocols

Protocol 1: General Protocol for Mitigating Metal Ion Interference in Biochemical HTS Assays

This protocol describes the use of this compound to prevent potential interference from metal ion contaminants in a generic biochemical HTS assay (e.g., fluorescence-based or luminescence-based).

1. Materials:

  • This compound powder
  • Assay buffer (specific to the target of interest)
  • Enzyme and substrate (or binding partners)
  • Test compounds from a screening library
  • 384-well assay plates
  • Plate reader capable of detecting the assay signal (fluorescence or luminescence)

2. Methods:

3. Optimization:

  • The optimal concentration of this compound should be determined empirically. Test a range of concentrations (e.g., 0.1 mM to 5 mM) to find the lowest concentration that effectively mitigates interference without negatively impacting the assay performance (e.g., by inhibiting a metalloenzyme that is the target).

Protocol 2: Counter-Screening Protocol to Identify False Positives from Metal Ion Contamination

This protocol is designed to be used as a secondary screen to identify "hit" compounds from a primary screen that may be false positives due to metal ion contamination.

1. Materials:

  • "Hit" compounds identified from the primary screen.
  • This compound stock solution (100 mM).
  • Assay components (enzyme, substrate, buffer) as used in the primary screen.
  • 384-well assay plates.
  • Plate reader.

2. Methods:

Protocol 3: General Use of this compound in Cell-Based HTS Assays

This protocol outlines the general application of this compound in cell-based assays to maintain cell culture integrity and prevent interference.

1. Materials:

  • Cell line of interest (e.g., HEK293, HeLa, HepG2).[10][11][12][13][14]
  • Cell culture medium and supplements.
  • This compound stock solution (100 mM, sterile).
  • Assay reagents for the specific cell-based assay (e.g., luciferase substrate, fluorescent viability dye).[15][16][17][18]
  • Multi-well cell culture plates.

2. Methods:

3. Cytotoxicity Assessment:

  • It is crucial to first determine the cytotoxicity profile of this compound on the specific cell line being used.
  • Perform a dose-response experiment with this compound alone and measure cell viability to determine the highest non-toxic concentration that can be used in the assay.

Visualizations

Trisodium_HEDTA_Chelation cluster_0 Unchelated State cluster_1 Chelated State with this compound Metal Ion Metal Ion (e.g., Zn²⁺, Fe³⁺) Assay Component Assay Component (Enzyme, Fluorophore) Metal Ion->Assay Component Interacts with HEDTA Trisodium HEDTA Metal Ion->HEDTA is sequestered by Stable Complex Stable Metal-HEDTA Complex Interference Interference (False Signal) Assay Component->Interference Leads to HEDTA->Stable Complex Chelates Normal Assay Normal Assay Function

Caption: Mechanism of this compound in preventing assay interference.

HTS_Workflow_with_HEDTA cluster_workflow HTS Workflow start Start: Prepare Assay Buffer add_hedta Add this compound to Assay Buffer start->add_hedta plate_compounds Plate Compound Library add_hedta->plate_compounds add_reagents Add Enzyme/Cells & Reagents plate_compounds->add_reagents incubate Incubate add_reagents->incubate readout Assay Readout (Plate Reader) incubate->readout analysis Data Analysis (Hit Identification) readout->analysis end End: Validated Hits analysis->end Troubleshooting_Interference start Assay Interference Observed in Primary Screen (e.g., high false positives) retest Re-test Hits with and without This compound (1-5 mM) start->retest no_shift No significant shift in IC₅₀ retest->no_shift No shift Significant shift in IC₅₀ (e.g., >10-fold) retest->shift Yes valid_hit Conclusion: Hit is likely valid. Interference is not due to metal ions. no_shift->valid_hit false_positive Conclusion: Hit is likely a false positive due to metal ion contamination. shift->false_positive

References

Troubleshooting & Optimization

Optimizing Trisodium HEDTA concentration to avoid PCR inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize PCR assays where Trisodium HEDTA (Trisodium N-(2-hydroxyethyl)ethylenediaminetriacetate) is present.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my PCR reaction?

This compound is a chelating agent, a substance that can form multiple stable bonds to a single metal ion. It is often used in various buffers and solutions to sequester divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺). Its presence in a PCR reaction is typically unintentional, carried over from DNA template preparations where it's used to inactivate Mg²⁺-dependent nucleases and protect DNA from degradation.

Q2: How does this compound inhibit PCR?

The primary mechanism of PCR inhibition by this compound is through the chelation of magnesium ions (Mg²⁺). DNA polymerase, the enzyme essential for PCR, requires free Mg²⁺ as a critical cofactor for its activity. By binding to Mg²⁺, this compound reduces the concentration of available magnesium ions, thereby hindering the polymerase's function and leading to decreased or complete failure of DNA amplification.

Q3: At what concentration does this compound become inhibitory to PCR?

While specific quantitative data for this compound is limited in the context of PCR, we can infer its inhibitory concentration from the closely related chelator, EDTA. Generally, EDTA begins to show significant inhibition at concentrations around 0.5 mM and can completely abolish a PCR reaction at 1 mM or higher.[1][2][3] Given that HEDTA is also a strong chelator of divalent metal ions, similar inhibitory concentrations can be expected. An in-silico analysis predicted that Trisodium EDTA has a notable binding affinity for Taq Polymerase, suggesting a potential secondary mechanism of inhibition.

Q4: Is there a difference between this compound and EDTA in terms of PCR inhibition?

Both this compound and EDTA are potent chelators of divalent cations and function similarly as PCR inhibitors by sequestering Mg²⁺. While their binding affinities for different metal ions may vary slightly, for the purposes of PCR troubleshooting, they can be considered to have a comparable inhibitory effect. A study comparing HEDTA and EGTA as chelating agents for magnesium indicated that HEDTA is an effective chelator for this ion.

Q5: How can I overcome PCR inhibition caused by this compound?

There are three main strategies to counteract the inhibitory effects of this compound:

  • Increase Magnesium Concentration: The most common method is to add a surplus of MgCl₂ to the PCR master mix to saturate the chelating capacity of this compound.[1]

  • Dilute the DNA Template: This reduces the concentration of both the DNA and the contaminating this compound.

  • DNA Clean-up: Purifying the DNA sample to remove the chelating agent is the most effective but also the most time-consuming approach.

Troubleshooting Guide

Problem: No or low PCR product yield with a sample known to contain this compound.

Possible Cause Recommended Solution
Insufficient free Mg²⁺ Increase the concentration of MgCl₂ in the PCR master mix. Start with a titration from the standard concentration up to a higher level (e.g., 1.5 mM to 4.0 mM in 0.5 mM increments).[4]
High concentration of this compound Dilute the template DNA (e.g., 1:10, 1:100) to reduce the final concentration of the inhibitor in the reaction.[1]
Poor DNA template quality Re-purify the DNA sample using a commercial kit or ethanol (B145695) precipitation to remove this compound and other potential inhibitors.[5]
Suboptimal PCR conditions Optimize the annealing temperature and extension time. The presence of inhibitors can sometimes be overcome by adjusting cycling parameters.
Enzyme sensitivity Consider using a DNA polymerase known for its higher tolerance to PCR inhibitors.

Experimental Protocols

Protocol: Optimizing MgCl₂ Concentration to Counteract this compound Inhibition

This protocol provides a systematic approach to determine the optimal MgCl₂ concentration when this compound is suspected to be inhibiting a PCR reaction.

1. Materials:

  • DNA template (potentially containing this compound)

  • PCR primers (forward and reverse)

  • dNTP mix

  • DNA polymerase and corresponding reaction buffer (without MgCl₂)

  • Separate stock solution of MgCl₂ (e.g., 25 mM)

  • Nuclease-free water

  • Positive control DNA (known to amplify well)

  • Negative control (nuclease-free water)

2. Procedure:

  • Prepare a Master Mix: Prepare a PCR master mix containing all components except MgCl₂ and the DNA template. This ensures that each reaction receives the same amount of other reagents.

  • Set up a MgCl₂ Gradient: For a 50 µL reaction volume, set up a series of PCR tubes. In each tube, add the master mix and then add varying amounts of the MgCl₂ stock solution to achieve a final concentration gradient. A typical gradient would be 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, 3.5 mM, and 4.0 mM.[4]

  • Add DNA Template: Add a consistent amount of your DNA template to each of the MgCl₂ gradient tubes.

  • Include Controls:

    • Positive Control: Set up a reaction with your positive control DNA and the standard (e.g., 1.5 mM) MgCl₂ concentration.

    • Negative Control: Set up a reaction with nuclease-free water instead of a DNA template.

  • Perform PCR: Run the PCR using your established cycling conditions.

  • Analyze Results: Analyze the PCR products by gel electrophoresis. The optimal MgCl₂ concentration is the one that yields the brightest, most specific band for your target amplicon with minimal non-specific products.

Quantitative Data Summary:

The following table provides a hypothetical example of results from a MgCl₂ optimization experiment in the presence of a fixed, inhibitory concentration of this compound.

Final MgCl₂ Concentration (mM) PCR Product Yield (Relative Units) Specificity
1.510High
2.050High
2.5100High
3.095Moderate
3.580Low (non-specific bands appear)
4.060Low (significant non-specific bands)

Visualizations

PCR_Inhibition_by_HEDTA cluster_0 PCR Reaction Components cluster_1 Inhibitor DNA_Polymerase DNA Polymerase Active_Polymerase Active Polymerase DNA_Polymerase->Active_Polymerase Requires Mg Mg²⁺ Ions Mg->Active_Polymerase HEDTA This compound HEDTA->Mg Chelates Inactive_Polymerase Inactive Polymerase HEDTA->Inactive_Polymerase Leads to Inhibition DNA_Amplification Successful PCR Active_Polymerase->DNA_Amplification Leads to

Caption: Mechanism of PCR inhibition by this compound.

PCR_Optimization_Workflow Start Start: Low/No PCR Product Suspect_HEDTA Suspect this compound Contamination Start->Suspect_HEDTA Strategy Choose Optimization Strategy Suspect_HEDTA->Strategy Increase_Mg Option A: Increase [MgCl₂] Strategy->Increase_Mg Quickest Dilute_Template Option B: Dilute Template Strategy->Dilute_Template Simple Cleanup Option C: DNA Cleanup Strategy->Cleanup Most Thorough Run_PCR Run PCR with Modifications Increase_Mg->Run_PCR Dilute_Template->Run_PCR Cleanup->Run_PCR Analyze Analyze Results on Gel Run_PCR->Analyze Success Successful Amplification Analyze->Success Problem Solved Re-evaluate Re-evaluate and Combine Strategies Analyze->Re-evaluate Still Inhibited Re-evaluate->Strategy

Caption: Workflow for troubleshooting PCR inhibition.

References

Technical Support Center: Troubleshooting Protein Precipitation in Buffers Containing Trisodium HEDTA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and preventing protein precipitation in buffers containing Trisodium (B8492382) HEDTA. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Trisodium HEDTA and why is it used in protein buffers?

A1: this compound (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a chelating agent. In protein formulations, it is primarily used to bind and sequester divalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe²⁺, Zn²⁺). These metal ions can sometimes promote protein aggregation or degradation, so their removal by a chelating agent like this compound can enhance protein stability.[1][2][3]

Q2: Can this compound itself cause protein precipitation?

A2: While this compound is generally used to improve protein stability, it can inadvertently contribute to precipitation under certain circumstances. For metalloproteins that require a specific metal ion for their structural integrity or function, the chelating action of HEDTA can strip this essential ion, leading to protein unfolding and subsequent aggregation.[1][4] Additionally, like any buffer component, its concentration can influence the overall ionic strength of the solution, which in turn affects protein solubility.

Q3: What are the initial signs of protein precipitation in my buffer?

A3: The initial signs of protein precipitation can range from subtle to obvious. You might observe a faint cloudiness or opalescence in your solution. In more severe cases, visible particulates, sediment, or a gel-like substance may form.[2] Monitoring your sample's turbidity over time can help detect early signs of aggregation.

Q4: Is there a quick way to check if my protein is aggregating?

A4: A simple method is to centrifuge your sample at a high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, it's a strong indication of protein precipitation. You can then measure the protein concentration in the supernatant to quantify the extent of solubility loss. Dynamic Light Scattering (DLS) is a more sophisticated technique to detect the presence of aggregates in solution.

Troubleshooting Guide

My protein is precipitating in a buffer containing this compound. What should I do?

Protein precipitation is a multifaceted problem. The following troubleshooting guide will walk you through a systematic approach to identify the cause and find a solution.

Step 1: Assess the Role of this compound

Q5: How can I determine if this compound is the cause of precipitation?

A5: The most direct way is to prepare your buffer with and without this compound, keeping all other components (e.g., buffering agent, salt, pH) constant. If your protein remains soluble in the absence of this compound, it is a strong indicator that the chelating agent is contributing to the problem, likely by removing a critical metal ion from your protein.

Step 2: Optimize Buffer Composition

Q6: If HEDTA is not the issue, what other buffer components should I investigate?

A6: Several other factors could be at play. Consider the following:

  • pH: Proteins are least soluble at their isoelectric point (pI). Ensure your buffer's pH is at least one unit away from your protein's pI. You may need to screen a range of pH values to find the optimal condition for solubility.[4]

  • Ionic Strength (Salt Concentration): The effect of salt concentration on protein solubility is protein-dependent. Some proteins are more soluble at low salt concentrations ("salting-in"), while others require higher salt concentrations to prevent aggregation ("salting-out").[4] Experiment with a range of salt (e.g., NaCl, KCl) concentrations (e.g., 50 mM, 150 mM, 500 mM).

  • Buffering Agent: The type of buffering agent can also influence protein stability. If you are using a Tris-based buffer, consider screening other buffers like HEPES, MOPS, or phosphate (B84403) buffers, ensuring they are compatible with your experimental conditions.

Step 3: Evaluate and Mitigate Other Contributing Factors

Q7: I've optimized my buffer, but I still see some precipitation. What else can I do?

A7: Consider these additional factors and potential solutions:

  • Protein Concentration: High protein concentrations can favor aggregation. Try working with a lower protein concentration if your downstream application allows. If high concentrations are necessary, the addition of stabilizing excipients is crucial.

  • Temperature: Proteins have optimal temperature ranges for stability. Most purifications and storage are performed at low temperatures (e.g., 4°C) to minimize degradation and aggregation. However, some proteins, particularly thermophilic ones, may be more stable at higher temperatures.

  • Reducing Agents: If precipitation is due to the formation of intermolecular disulfide bonds, adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol can be beneficial.[3]

  • Stabilizing Excipients: The addition of certain excipients can enhance protein solubility and stability. Common examples include:

    • Glycerol: Often used at 5-20% (v/v) as a cryoprotectant and stabilizer.

    • Sugars: Sucrose or trehalose (B1683222) can have a stabilizing effect.

    • Amino Acids: Arginine and proline are known to suppress aggregation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your protein sample can induce stress and lead to aggregation. It is best to aliquot your protein into single-use volumes to avoid this.

Quantitative Data Summary

Condition IDThis compound (mM)NaCl (mM)pHAdditive% Protein in Supernatant
1 (Control)11507.4None85%
201507.4None95%
351507.4None70%
41507.4None90%
515007.4None75%
611506.5None60%
711508.0None92%
811507.410% Glycerol98%
911507.45 mM DTT96%

Experimental Protocols

Protocol: High-Throughput Solubility Screening

This protocol describes a filter-based assay to rapidly screen for optimal buffer conditions to maintain protein solubility.[5][6]

Materials:

  • Purified protein stock solution

  • 96-well microplate

  • Filter plates with a low protein-binding membrane (e.g., 0.22 µm PVDF)

  • Buffer components to be screened (e.g., this compound, NaCl, various pH buffers, glycerol, DTT)

  • Protein concentration assay kit (e.g., BCA or Bradford)

  • Microplate reader

Methodology:

  • Prepare Buffer Conditions: In a 96-well microplate, prepare a matrix of buffer conditions by varying the concentration of this compound, salt, pH, and other additives.

  • Add Protein: Add a fixed amount of your protein stock solution to each well of the buffer matrix. The final protein concentration should be relevant to your intended application.

  • Incubate: Seal the plate and incubate for a set period (e.g., 1, 4, or 24 hours) under relevant temperature conditions (e.g., 4°C, room temperature, or 37°C).

  • Separate Soluble and Insoluble Fractions: Place the filter plate on top of a collection plate. Transfer the contents of each well from the incubation plate to the corresponding well of the filter plate. Centrifuge the stacked plates to separate the soluble fraction (filtrate) from the insoluble aggregates (retained on the filter).

  • Quantify Soluble Protein: Measure the protein concentration in the filtrate (collection plate) using a suitable protein assay.

  • Analyze Data: Calculate the percentage of soluble protein for each condition relative to a control sample that has not been subjected to the incubation and filtration steps. The conditions yielding the highest percentage of soluble protein are considered optimal.

Visualizations

Troubleshooting_Workflow start Protein Precipitation Observed assess_hedta Assess Role of this compound (Prepare buffer with/without) start->assess_hedta hedta_issue Is HEDTA the cause? assess_hedta->hedta_issue optimize_hedta Optimize HEDTA Concentration or Remove if Non-Essential hedta_issue->optimize_hedta Yes optimize_buffer Optimize Other Buffer Components hedta_issue->optimize_buffer No solution Soluble Protein optimize_hedta->solution buffer_issue Component to Optimize optimize_buffer->buffer_issue optimize_ph Screen pH Range (away from pI) buffer_issue->optimize_ph pH optimize_salt Screen Salt Concentration (e.g., 50-500 mM) buffer_issue->optimize_salt Ionic Strength optimize_agent Test Different Buffering Agents (e.g., HEPES, MOPS) buffer_issue->optimize_agent Buffering Agent other_factors Evaluate Other Factors optimize_ph->other_factors optimize_salt->other_factors optimize_agent->other_factors factor_issue Potential Factor other_factors->factor_issue concentration Reduce Protein Concentration factor_issue->concentration Concentration additives Add Stabilizing Excipients (Glycerol, Arginine, etc.) factor_issue->additives Stability reducing_agent Add Reducing Agent (DTT, BME) factor_issue->reducing_agent Oxidation concentration->solution additives->solution reducing_agent->solution

Caption: A logical workflow for troubleshooting protein precipitation.

Buffer_Components cluster_buffer Buffer Components ProteinSolubility Protein Solubility pH pH ProteinSolubility->pH influences IonicStrength Ionic Strength (Salt) ProteinSolubility->IonicStrength influences Chelator Chelating Agent (this compound) ProteinSolubility->Chelator influences Additives Additives (Glycerol, etc.) ProteinSolubility->Additives influences Chelator->IonicStrength

Caption: Relationship of buffer components to protein solubility.

References

How to prevent Trisodium HEDTA from interfering with enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding interference by Trisodium HEDTA (Hydroxyethyl Ethylenediamine Triacetic Acid) in enzymatic assays. It is intended for researchers, scientists, and drug development professionals who may encounter challenges related to this chelating agent in their experiments.

Frequently Asked Questions (FAQs)

Q1: My enzyme activity is significantly lower than expected, or completely absent. Could this compound be the culprit?

A1: Yes, this is a classic sign of interference, especially for enzymes that require divalent metal cations for their activity. This compound is a strong chelating agent, meaning it binds tightly to metal ions like Mg²⁺, Ca²⁺, Zn²⁺, and Mn²⁺.[1] If your enzyme requires one of these metals as a cofactor for its structure or catalytic function, HEDTA in your sample or buffers can strip this essential ion away, leading to inactivation.

Q2: Which types of enzymes are most sensitive to this compound?

A2: Enzymes that rely on divalent metal cations for their catalytic activity or structural integrity are most susceptible to inhibition by HEDTA. Common examples include:

  • Metalloproteases: Many proteases require Zn²⁺ or Ca²⁺ for their activity and stability.

  • Polymerases (e.g., Taq DNA Polymerase): These enzymes critically depend on Mg²⁺ for catalysis.[2]

  • Alkaline Phosphatases: These require both Zn²⁺ and Mg²⁺ for catalytic activity.[2]

  • Kinases: The true substrate for many kinases is not ATP, but a complex of ATP-Mg²⁺. By chelating Mg²⁺, HEDTA reduces the effective substrate concentration.[3]

Q3: Can HEDTA interfere with assays in ways other than direct enzyme inhibition?

A3: Yes. Besides chelating enzyme cofactors, HEDTA can interfere with other assay components. For example, if your assay's detection method relies on a reaction catalyzed by a metal ion (e.g., horseradish peroxidase-based assays, which involve an iron-containing heme group), HEDTA could interfere with signal generation, leading to falsely low readings.[2] In some specific cases, similar chelators like EDTA have been shown to bind directly to the active site of certain enzymes, acting as a competitive inhibitor independent of metal chelation.[4]

Q4: How can I experimentally confirm that this compound is inhibiting my enzyme?

A4: A "rescue" experiment is the most direct way to confirm HEDTA-mediated inhibition. This involves adding an excess of the specific divalent cation required by your enzyme to the reaction mixture. If enzyme activity is restored, it strongly indicates that HEDTA was the inhibitor.[2]

Q5: What are the primary strategies to prevent or mitigate HEDTA interference?

A5: There are three main strategies:

  • Saturate the Chelator: Add a sufficient concentration of the required metal cofactor to your assay buffer to neutralize the HEDTA before adding your enzyme. This must be done carefully, as excess metal ions can also be inhibitory.

  • Remove the HEDTA: Use techniques like dialysis or buffer exchange with a desalting column to remove HEDTA from your sample before the assay.[2]

  • Use an Alternative: If HEDTA is not essential for your experimental conditions, consider using an EDTA-free protease inhibitor cocktail or an alternative, weaker chelator if one is required.[2][5]

Mechanism of Interference

This compound primarily interferes with enzymatic assays by acting as a powerful chelating agent. It sequesters essential divalent metal cofactors (e.g., Mg²⁺, Zn²⁺) from the enzyme's active site or structural components. This removal of the metal ion renders the enzyme catalytically inactive or structurally unstable, leading to a loss of function.

Enzyme Active Metalloenzyme + Metal Cofactor (M²⁺) Apoenzyme Inactive Apoenzyme (Cofactor Removed) Enzyme->Apoenzyme Cofactor Stripping Complex HEDTA-M²⁺ Complex HEDTA This compound HEDTA->Apoenzyme HEDTA->Complex

Caption: Mechanism of HEDTA-induced enzyme inactivation.

Troubleshooting Guide

Systematic Workflow for Diagnosing HEDTA Interference

If you observe unexpectedly low or no enzyme activity, follow this workflow to systematically determine if this compound is the cause.

start Low / No Enzyme Activity Observed check_buffers Check all buffers and samples for This compound. start->check_buffers is_metalloenzyme Is the enzyme a known metalloenzyme or dependent on divalent cations (Mg²⁺, Zn²⁺, etc.)? check_buffers->is_metalloenzyme rescue_exp Perform Divalent Cation Rescue Experiment: Spike the reaction with excess metal ions (e.g., 1-10 mM MgCl₂ or ZnCl₂). is_metalloenzyme->rescue_exp Yes indirect_effects Consider other sources of inhibition first. HEDTA could have indirect effects. is_metalloenzyme->indirect_effects No activity_restored Is enzyme activity restored? rescue_exp->activity_restored hedta_likely HEDTA interference is highly likely. Proceed to mitigation protocols. activity_restored->hedta_likely Yes other_factors Inhibition is likely due to other factors (e.g., pH, substrate concentration, denaturation). activity_restored->other_factors No

Caption: Troubleshooting workflow for suspected HEDTA interference.

Experimental Protocols & Mitigation Strategies

Protocol 1: Divalent Cation Rescue Experiment

This experiment is the most direct method to confirm that HEDTA is inhibiting your enzyme by chelating its necessary metal cofactor.

Objective: To determine if the addition of excess divalent cations can restore the activity of an enzyme suspected of being inhibited by this compound.

Methodology:

  • Prepare Control Reactions:

    • Positive Control: Set up your standard assay reaction under optimal conditions, without any suspected source of HEDTA.

    • Negative Control: Set up the reaction including the sample or buffer that contains this compound. This is expected to show low or no activity.

  • Prepare Test Reaction(s):

    • Set up the same reaction as the Negative Control.

    • Spike the reaction mixture with an excess of the divalent cation required by your enzyme. A typical starting concentration is 1-10 mM (e.g., MgCl₂ or ZnCl₂). It may be necessary to test a range of concentrations.

    • Important: Add the metal salt to the assay buffer before adding the enzyme to allow it to saturate the HEDTA.

  • Incubation and Measurement:

    • Initiate the reactions by adding the enzyme (or substrate, depending on your protocol).

    • Incubate under standard assay conditions (temperature, time).

    • Measure the enzyme activity using your established detection method.

  • Analysis:

    • Compare the activity of the Test Reaction to the Positive and Negative Controls.

    • If the activity in the Test Reaction is significantly increased compared to the Negative Control and approaches the level of the Positive Control, this confirms HEDTA-mediated inhibition.

Protocol 2: Removing this compound via Buffer Exchange

This protocol is useful when your sample must be free of HEDTA and the addition of excess metal ions is not desirable.

Objective: To remove this compound from a protein sample using a desalting column (buffer exchange).

cluster_0 HEDTA Removal Workflow cluster_1 start Sample containing Enzyme + HEDTA step1 Equilibrate desalting column with HEDTA-free assay buffer. start->step1 step2 Apply sample to the column. step1->step2 step3 Centrifuge column (spin columns) or allow buffer to flow through (gravity columns). step2->step3 end Collect eluate: Enzyme in HEDTA-free buffer step3->end HEDTA HEDTA and other small molecules remain in the column matrix.

Caption: Workflow for removing HEDTA using a desalting column.

Methodology:

  • Select a Column: Choose a desalting column with a molecular weight cut-off (MWCO) that is appropriate for your enzyme (i.e., the enzyme will be excluded and pass through, while the smaller HEDTA molecule is retained).

  • Equilibration: Equilibrate the desalting column with your desired final buffer (the assay buffer, which must be HEDTA-free). Follow the manufacturer's instructions, typically involving washing the column multiple times with the new buffer.

  • Sample Application: Carefully apply your sample containing the enzyme and HEDTA to the top of the column resin.

  • Elution:

    • For spin columns, place the column in a collection tube and centrifuge according to the manufacturer's protocol. The eluate will contain your enzyme in the new, HEDTA-free buffer.

    • For gravity-flow columns, allow the sample to enter the resin bed and then add more HEDTA-free buffer to elute the protein. Collect the fractions containing your enzyme.

  • Verification: The collected sample is now ready for use in your enzymatic assay. You may wish to confirm protein concentration after the exchange.

Quantitative Data

Impact of Chelators on Common Metalloenzymes

This compound is expected to have an inhibitory profile similar to the well-characterized chelator EDTA. The inhibitory concentration depends on assay conditions (pH, temperature, and background metal ion concentration).

EnzymeRequired Metal Cofactor(s)Typical Inhibitory EDTA Conc.Mechanism of Inhibition
Alkaline Phosphatase Zn²⁺, Mg²⁺1-5 mMRemoves essential zinc and magnesium ions required for catalytic activity.[2]
Taq DNA Polymerase Mg²⁺>1 mMChelates the Mg²⁺ necessary for dNTP binding and catalysis during PCR.[2]
Thermolysin Zn²⁺, Ca²⁺0.1-1 mMRemoves the catalytic Zn²⁺ ion and structural Ca²⁺ ions, leading to inactivation.[2]
Trypsin Ca²⁺ (for stability)Not directly inhibitedWhile not a metalloenzyme, HEDTA can reduce its long-term stability by chelating Ca²⁺.[2]

Disclaimer: The concentrations listed are approximate. The exact inhibitory concentration can vary based on specific assay conditions.

Stability Constants (log K) for Metal-Chelator Complexes
Metal Ionlog K (for EDTA)Relative Affinity
Ca²⁺ 10.6Strong
Mg²⁺ 8.7Moderate
Mn²⁺ 13.8Very Strong
Zn²⁺ 16.5Very Strong
Co²⁺ 16.3Very Strong
Cu²⁺ 18.8Very Strong
Fe³⁺ 25.1Extremely Strong

Source: Data compiled from various chemical appendixes and literature.[1][6] Values are for 25°C and an ionic strength of 0.1 M.

References

Trisodium HEDTA degradation and long-term stability in lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and long-term stability of Trisodium HEDTA (Trisodium N-hydroxyethylethylenediaminetriacetate) in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound and its aqueous solutions?

A1: Solid this compound should be stored in a well-closed container in a cool, dry place, protected from moisture as it can be hygroscopic.[1] Aqueous solutions are stable and can be sterilized by autoclaving. For long-term storage, they should be kept in alkali-free containers.[1] Ambient room temperature is generally recommended for storage.[2][3]

Q2: What is the expected shelf life of this compound?

A2: When stored properly at room temperature and protected from moisture, solid this compound is stable for at least two years.[2] The stability of aqueous solutions can vary based on pH, concentration, and storage container. For products without a specific expiration date provided by the manufacturer, it is recommended to routinely inspect them to ensure they perform as expected.[4]

Q3: What are the primary factors that can cause this compound to degrade?

A3: The main factors that can lead to the degradation of this compound are:

  • Elevated Temperatures: Prolonged storage at high temperatures should be avoided.[5] Heating above 150°C can cause decarboxylation of the free acid form (HEDTA).[1]

  • Extreme pH: The stability of the metal-HEDTA complex is pH-dependent.[1][6] Localized pH spikes above 12 during preparation can lead to degradation into glycine (B1666218) derivatives.[7]

  • Strong Oxidizing Agents: this compound is incompatible with strong oxidizers, which can cause it to decompose.[3][5]

  • Incompatible Metals: Direct contact with certain metals like aluminum, copper, copper alloys, nickel, and zinc should be avoided.[5]

Q4: How can I tell if my this compound solution has degraded?

A4: Signs of degradation can include a change in color or clarity of the solution, a significant shift in pH, or a decrease in chelation efficiency in your experiments. The most definitive way to detect degradation is by using a stability-indicating analytical method, such as HPLC, which can separate the parent compound from any degradation products that may have formed.[8][9]

Q5: What are the common degradation products of HEDTA?

A5: Under harsh conditions, such as high pH or in the presence of strong oxidizers, HEDTA can degrade. For the related compound EDTA, degradation can occur at the C-N bond, leading to the formation of products like glyoxalic acid and oxalic acid.[10] High pH can also degrade HEDTA to glycine derivatives.[7] Under fire conditions, decomposition can produce carbon oxides (CO, CO2) and nitrogen oxides.[5]

Q6: What analytical methods are recommended for assessing the stability of this compound?

A6: Stability-indicating methods are crucial for accurately assessing degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[9] Other methods can include complexometric titration to determine chelating capacity and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify unknown degradation products.[9][11]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Reduced or inconsistent chelating activity in experiments. 1. Degradation of Stock Solution: The this compound may have degraded due to improper storage (e.g., high temperature, exposure to light) or age. 2. Incorrect pH: The pH of the experimental system may be outside the optimal range for the specific metal ion being chelated, affecting complex stability.[6] 3. Presence of Incompatible Reagents: The presence of strong oxidizing agents can degrade the chelator.[5]1. Prepare a fresh stock solution of this compound. 2. Verify and adjust the pH of your experimental buffer or solution to ensure it is optimal for metal-HEDTA complex formation.[12] 3. Review all reagents in your experiment for compatibility with this compound.
Precipitate forms in the this compound solution upon storage. 1. pH Fluctuation: The pH of the solution may have decreased over time, reducing the solubility of HEDTA salts. 2. Low Temperature Storage: Storing concentrated solutions at low temperatures (e.g., 4°C) can cause the salt to precipitate. 3. Contamination: Contamination with incompatible metal ions could lead to the formation of insoluble complexes.1. Re-check the pH of the solution and adjust to ≥ 8.0 if necessary. 2. Store the solution at ambient room temperature. If refrigeration is required, consider using a lower concentration. 3. Prepare a fresh solution using high-purity water and store it in an alkali-free, well-sealed container.[1]
Unexpected peaks appear in analytical chromatograms (e.g., HPLC). 1. Formation of Degradation Products: The solution may have undergone chemical degradation due to stress factors like heat, light, or extreme pH.[8] 2. Contamination: The sample may be contaminated with other substances.1. Use a validated stability-indicating analytical method to confirm if the extra peaks are related to HEDTA degradation.[8] 2. Consider performing a forced degradation study to intentionally generate and identify potential degradation products. 3. Prepare a fresh, filtered solution and re-analyze.

Data Summary Tables

Table 1: Recommended Storage and Handling of this compound

Form Parameter Recommendation Rationale
Solid Powder TemperatureAmbient Room TemperatureAvoid prolonged storage at elevated temperatures.[5]
ContainerWell-closed, tightly sealed containerThis compound is hygroscopic and unstable when exposed to moisture.[1][2]
AtmosphereDry, cool placeTo prevent moisture absorption and degradation.[1]
Aqueous Solution (e.g., 0.5 M) TemperatureAmbient Room TemperatureLow temperatures can cause precipitation in concentrated solutions.
pH≥ 8.0Ensures solubility and stability.
ContainerAlkali-free glass or chemically resistant plastic (e.g., Polypropylene)Prevents leaching of metal ions from the container.[1]
SterilizationAutoclavableAqueous solutions of edetate salts can be sterilized by autoclaving.[1]

Table 2: Factors Influencing this compound Stability

Factor Effect Notes
Temperature High temperatures (>50°C) can accelerate degradation reactions.[5][7]Avoid prolonged heating or storage in hot environments.
pH Stability of metal-HEDTA complexes is highly pH-dependent.[6] pH < 4 can lead to protonation and reduced chelation. pH > 12 can cause degradation to glycine derivatives.[7]Maintain pH within the optimal range for the specific application, typically around neutral to slightly alkaline for solution stability.
Light While not extensively documented for HEDTA, photolytic degradation is a potential pathway for related chelators like EDTA, especially in the presence of iron complexes.[10]For long-term storage, storing solutions in amber bottles or in the dark is a good practice.
Oxidizing Agents Strong oxidizers can cause chemical decomposition.[3][5]Avoid mixing this compound with reagents like hydrogen peroxide or permanganates unless it is part of a controlled reaction.
Metal Ions Incompatible with certain metals like aluminum, copper, and zinc in storage containers.[5]Use appropriate containers (e.g., high-quality plastic or alkali-free glass) for solution preparation and storage.

Experimental Protocols

Protocol 1: Preparation of a Stable 0.5 M this compound Stock Solution (pH 8.0)
  • Objective: To prepare a 1-liter, 0.5 M aqueous stock solution of this compound that is stable for long-term storage at room temperature.

  • Materials:

    • This compound (powder form)

    • High-purity, deionized water

    • Sodium hydroxide (B78521) (NaOH) pellets or a concentrated solution (e.g., 5 M)

    • Calibrated pH meter

    • 1 L volumetric flask (alkali-free glass)

    • Stir plate and magnetic stir bar

  • Procedure:

    • Add approximately 800 mL of deionized water to a beaker with a magnetic stir bar.

    • Weigh the required amount of this compound powder for a 0.5 M solution.

    • Slowly add the this compound powder to the water while stirring continuously. The solution will likely be cloudy or a milky suspension.

    • Carefully add NaOH solution dropwise while monitoring the pH with a calibrated meter.

    • Continue adding NaOH and stirring until the pH of the solution reaches 8.0. As the pH approaches 8.0, the powder will completely dissolve, and the solution will become clear.

    • Once the solid is fully dissolved and the pH is stable at 8.0, transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.

    • Add deionized water to the flask until the volume reaches the 1 L mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the final solution to a clearly labeled, well-sealed storage bottle (alkali-free glass or chemical-resistant plastic). Store at room temperature.

Protocol 2: General Forced Degradation Study
  • Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Methodology: Expose the this compound solution (e.g., 1 mg/mL) to various stress conditions. The goal is to achieve 5-20% degradation of the active substance.[13]

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for 48 hours. Neutralize before analysis.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Heat at 60°C for 48 hours. Neutralize before analysis.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Store at room temperature for 48 hours, protected from light.

    • Thermal Degradation: Store the sample solution in an oven at 70°C for 7 days.

    • Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV). Compare the chromatograms to identify new peaks corresponding to degradation products.

Visualizations

TroubleshootingWorkflow start Issue Observed: Reduced Chelating Activity or Solution Instability check_solution Is the stock solution clear and recently prepared? start->check_solution decision_solution No check_solution->decision_solution prepare_fresh Prepare fresh 0.5 M This compound solution at pH 8.0 decision_solution->prepare_fresh No check_params Check Experimental Parameters decision_solution->check_params Yes retest Retest Experiment prepare_fresh->retest check_ph Is the experimental pH in the optimal range? check_params->check_ph decision_ph No check_ph->decision_ph adjust_ph Adjust pH of the experimental system decision_ph->adjust_ph No check_reagents Are there strong oxidizers or incompatible metals present? decision_ph->check_reagents Yes adjust_ph->retest decision_reagents Yes check_reagents->decision_reagents reformulate Reformulate or remove incompatible reagents decision_reagents->reformulate Yes adv_analysis Issue Persists: Perform Advanced Analysis decision_reagents->adv_analysis No reformulate->retest run_hplc Run Stability-Indicating HPLC Method adv_analysis->run_hplc end Identify Degradants & Optimize Formulation/Storage run_hplc->end

Caption: Troubleshooting workflow for this compound degradation issues.

StabilityStudyWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Reporting prep_solution Prepare this compound Solution (e.g., 1 mg/mL) hydrolysis Acid/Base Hydrolysis prep_solution->hydrolysis Expose to Stress oxidation Oxidation (H₂O₂) prep_solution->oxidation Expose to Stress thermal Thermal (70°C) prep_solution->thermal Expose to Stress photo Photolysis (ICH Q1B) prep_solution->photo Expose to Stress develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC) analyze_samples Analyze Control & Stressed Samples develop_method->analyze_samples hydrolysis->analyze_samples oxidation->analyze_samples thermal->analyze_samples photo->analyze_samples assess_data Assess Degradation Profile & Identify Products analyze_samples->assess_data report Report Findings & Establish Stability Profile assess_data->report

Caption: Experimental workflow for a forced degradation stability study.

References

Technical Support Center: Optimizing Trisodium HEDTA Chelation Efficiency Through pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Trisodium (B8492382) HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) for metal chelation.

Frequently Asked Questions (FAQs)

Q1: What is Trisodium HEDTA, and why is pH a critical factor for its chelation efficiency?

This compound is a powerful chelating agent that forms stable, water-soluble complexes with a wide range of metal ions. pH is the most critical experimental parameter because it dictates the protonation state of HEDTA's amine and carboxyl groups. At low pH, an excess of hydrogen ions (H+) competes with metal ions for HEDTA's binding sites, reducing chelation efficiency. Conversely, at very high pH, many metal ions can precipitate as insoluble hydroxides, preventing the formation of the metal-HEDTA complex. Therefore, precise pH control is essential for optimal chelation.

Q2: What are the main advantages of using this compound compared to Trisodium EDTA?

The primary advantage of HEDTA is its enhanced solubility, particularly in acidic conditions where EDTA may precipitate. This is due to the presence of a hydroxyethyl (B10761427) group in its structure. While the stability of HEDTA-metal complexes is slightly lower than that of corresponding EDTA complexes, its superior solubility in a broader pH range makes it a more versatile chelating agent in many applications.

Q3: How does pH influence the selective chelation of one metal over another?

Selectivity is achieved by exploiting the differences in the stability of the complexes that HEDTA forms with various metal ions. Each metal-HEDTA complex has a unique stability constant (log K) and is stable over a specific pH range. Metals that form very stable complexes (higher log K values) can be chelated at a lower pH than metals that form less stable complexes. By carefully adjusting the solution's pH, you can create conditions where the conditional stability constant for the target metal is high while it is low for interfering metals, thus achieving selective chelation.

Q4: I am observing precipitation in my solution after adding this compound. What could be the cause?

Precipitation can occur for several reasons:

  • Incorrect pH: If the pH is too high, the metal of interest may be precipitating as a metal hydroxide (B78521). Check the pH of your solution and adjust it to the optimal range for your target metal.

  • Low Solubility of the Metal Salt: The starting metal salt itself may have low solubility in your experimental medium.

  • Insufficient Chelation: If the concentration of this compound is too low relative to the metal ion concentration, or if the pH is not optimal for chelation, free metal ions may precipitate.

Q5: My chelation efficiency is lower than expected. What are the potential reasons?

  • Suboptimal pH: This is the most common cause. The pH of your solution may not be in the optimal range for the formation of a stable complex with your target metal.

  • Competition from Other Ions: The presence of other metal ions that also form stable complexes with HEDTA can compete with your target metal, reducing its chelation efficiency.

  • Ionic Strength: High ionic strength of the solution can sometimes affect the stability of the metal-HEDTA complex.

  • Temperature: Temperature can influence the stability constant of the complex. Ensure your experimental temperature is consistent.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Cloudy solution or precipitate forms upon pH adjustment. Metal hydroxide precipitation.Lower the pH to a range where the metal hydroxide is soluble but HEDTA can still effectively chelate the metal. Consult the conditional stability constant data.
Incomplete chelation of the target metal ion. Suboptimal pH, insufficient HEDTA concentration, or presence of competing ions.1. Verify and adjust the pH to the optimal range for the target metal. 2. Increase the molar ratio of HEDTA to the metal ion. 3. Consider a pre-treatment step to remove interfering ions if possible.
Non-selective chelation of multiple metal ions. The chosen pH allows for the stable formation of multiple metal-HEDTA complexes.Adjust the pH to a value where the difference in conditional stability constants between the target and interfering metals is maximized. This may involve moving to a more acidic or more basic pH depending on the specific metals.
Difficulty dissolving this compound. The solution is too acidic.This compound is highly soluble in neutral to alkaline solutions. Ensure the pH of your water or buffer is not acidic before adding the chelating agent.

Data Presentation

HEDTA Speciation as a Function of pH

The effectiveness of HEDTA as a chelating agent is directly related to its deprotonated state. The pKa values for HEDTA are approximately 2.39, 5.37, and 9.93.

Caption: Speciation of HEDTA at different pH values.

Conditional Stability Constants (log K')
Metal IonpH 4pH 6pH 8pH 10pH 12
Fe(III) 14.919.823.925.125.1
Cu(II) 11.715.317.718.718.8
Zn(II) 9.312.915.316.316.4
Ca(II) 3.57.19.510.510.6
Mg(II) 1.55.17.58.58.6

Note: These values are for EDTA and serve as an estimate for HEDTA. The general trend of increasing stability with pH for divalent cations and high stability for Fe(III) across a wide pH range holds true for HEDTA.

Experimental Protocols

Experimental Workflow for Optimizing pH

Caption: Workflow for determining optimal pH.

Protocol 1: Spectrophotometric Determination of Chelation Efficiency

This protocol is suitable for colored metal ions or when a colorimetric indicator can be used.

Objective: To determine the optimal pH for the chelation of a specific metal ion by this compound using UV-Vis spectrophotometry.

Materials:

  • Standard solution of the target metal ion.

  • This compound solution of known concentration.

  • pH meter.

  • UV-Vis spectrophotometer.

  • Buffer solutions covering a range of pH values.

  • Dilute HCl and NaOH for pH adjustment.

Methodology:

  • Prepare a series of buffered solutions at different pH values (e.g., from pH 3 to 11).

  • To each buffered solution, add a known concentration of the metal ion.

  • Measure the absorbance spectrum of the free metal ion in each buffered solution to determine the wavelength of maximum absorbance (λmax).

  • Prepare a parallel set of buffered metal ion solutions.

  • Add a stoichiometric excess of this compound to each of these solutions.

  • Allow the solutions to equilibrate for a predetermined amount of time.

  • Measure the absorbance spectrum of each solution at the λmax of the free metal ion.

  • Calculate the concentration of the free metal ion remaining in each solution using a calibration curve.

  • Calculate the chelation efficiency at each pH as: % Chelation = [(Initial Metal Conc. - Free Metal Conc.) / Initial Metal Conc.] * 100

  • Plot the % Chelation against pH to identify the optimal pH range.

Protocol 2: Determination of Chelation Efficiency by ICP-MS

This protocol is highly sensitive and suitable for determining the concentration of a wide range of metal ions.

Objective: To accurately quantify the chelation efficiency of this compound at various pH values by measuring the total metal concentration.

Materials:

  • Standard solution of the target metal ion.

  • This compound solution of known concentration.

  • pH meter.

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS).

  • Buffer solutions.

  • Dilute HCl and NaOH.

  • Ultra-pure water.

Methodology:

  • Prepare a series of buffered solutions at the desired pH values.

  • Create two sets of samples for each pH value.

  • In the first set (control), add a known concentration of the metal ion to each buffered solution.

  • In the second set (experimental), add the same concentration of the metal ion and a stoichiometric amount of this compound to each buffered solution.

  • Allow all samples to equilibrate.

  • If precipitation is a concern, samples can be filtered through a 0.22 µm filter to separate any solid material from the dissolved, chelated metal.

  • Dilute the samples to the appropriate concentration range for ICP-MS analysis using ultra-pure water.

  • Analyze the samples by ICP-MS to determine the total concentration of the metal ion in the solution (or filtrate).

  • Compare the metal concentration in the experimental samples to the control samples. In an ideal chelation scenario with no precipitation, the total dissolved metal concentration will be the same. The effectiveness of chelation is demonstrated by the prevention of metal precipitation at pH values where it would normally occur.

Troubleshooting Decision Tree

Caption: Troubleshooting decision tree.

Managing ionic strength effects on Trisodium HEDTA chelation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Trisodium HEDTA (Na₃HEDTA). The focus is on managing the effects of ionic strength on chelation efficiency and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Trisodium EDTA?

This compound (Trisodium N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetate) is a chelating agent structurally similar to the more commonly known Trisodium EDTA. The key difference is the presence of a hydroxyethyl (B10761427) group on one of the nitrogen atoms in HEDTA, replacing one of the acetate (B1210297) arms of EDTA.[1] This modification enhances the solubility of HEDTA, particularly in acidic conditions where EDTA might precipitate.[1] Both are strong chelating agents that form stable complexes with di- and trivalent metal ions.

Q2: How does ionic strength affect the chelation of metal ions by this compound?

High concentrations of inert ions (e.g., from salts like NaCl or KCl in buffers) increase the ionic strength of a solution. This generally leads to a decrease in the stability of the metal-HEDTA complex.[2][3] The high concentration of ions in the solution can interfere with the electrostatic interactions between the negatively charged HEDTA and the positive metal ion, thereby lowering the conditional stability constant. However, for strong chelators like HEDTA, this effect is often considered negligible in many applications due to the very high stability of the complexes formed.[2][3]

Q3: Is the effect of ionic strength on HEDTA chelation as significant as the effect of pH?

No, the effect of pH is generally more critical than the effect of ionic strength on HEDTA chelation.[1] The pH of the solution dictates the protonation state of HEDTA's amine and carboxyl groups.[1] At low pH, an excess of protons (H⁺) competes with metal ions for HEDTA's binding sites, significantly reducing chelation efficiency.[1] Conversely, at very high pH, many metal ions may precipitate as hydroxides, also preventing complex formation.[1] While ionic strength can modulate the stability of the complex, pH determines whether the complex will form efficiently.

Q4: Where can I find stability constants for HEDTA with various metal ions?

Stability constants (log K) for HEDTA and other chelating agents are compiled in databases such as the NIST Critically Selected Stability Constants of Metal Complexes Database.[4][5][6][7] These constants are typically reported at a specific temperature and ionic strength (commonly 25 °C and 0.1 M).[8] It is crucial to note the conditions under which the constants were measured when applying them to your experimental setup.

Troubleshooting Guide

Issue 1: Reduced Chelation Efficiency in a High-Salt Buffer

  • Question: I am observing lower than expected chelation of my target metal ion when using a high-salt buffer (e.g., >150 mM NaCl). Why is this happening and what can I do?

  • Answer:

    • Cause: High ionic strength can decrease the conditional stability constant of the metal-HEDTA complex. The increased concentration of counter-ions in the solution can shield the charges of the metal ion and the chelator, weakening their interaction.

    • Solutions:

      • Increase HEDTA Concentration: A slight excess of this compound (e.g., a 1.1:1 molar ratio of HEDTA to the metal ion) can help to drive the equilibrium towards complex formation.

      • Optimize pH: Ensure the pH of your buffer is optimal for the chelation of your specific metal ion. For most divalent and trivalent metals, a slightly acidic to neutral pH is often effective. Refer to stability constant data for your metal of interest to find the optimal pH range.

      • Lower Ionic Strength (if possible): If your experimental conditions permit, try reducing the salt concentration of your buffer.

      • Consider a Chelator with a Higher Stability Constant: If the above solutions are not feasible, you may need to consider a different chelating agent with a higher stability constant for your target metal ion under high ionic strength conditions.

Issue 2: Precipitation Occurs Upon Addition of this compound

  • Question: When I add my concentrated this compound stock solution to my experimental sample, a precipitate forms. What is the cause and how can I prevent it?

  • Answer:

    • Cause: This can be due to a few factors:

      • Low pH: If the final solution becomes too acidic, the acidic form of HEDTA may precipitate, as it is less soluble.

      • High Concentration: The concentration of the this compound in your stock solution may be too high for the solvent, leading to precipitation upon addition to your sample.

    • Solutions:

      • Adjust pH: Ensure the pH of your this compound stock solution is neutral or slightly alkaline before adding it to your experimental sample. Also, check the pH of the final solution after addition.

      • Dilute Stock Solution: Prepare a more dilute stock solution of this compound.

      • Gentle Heating or Sonication: Gently warming or sonicating the solution can help to dissolve the this compound.

Issue 3: Inconsistent Results in Chelation Experiments

  • Question: I am getting variable and non-reproducible results in my experiments involving HEDTA chelation. What could be the sources of this inconsistency?

  • Answer:

    • Cause: Inconsistency can arise from several experimental variables:

      • Fluctuations in pH: Small changes in pH can significantly impact chelation efficiency.

      • Variable Ionic Strength: If the ionic strength is not consistent across all your experiments, it can lead to variations in the stability of the metal-HEDTA complex.

      • Temperature Changes: Stability constants are temperature-dependent.

      • Presence of Competing Metal Ions: If your samples contain other metal ions that can be chelated by HEDTA, they will compete with your target metal ion.

    • Solutions:

      • Use a Reliable Buffer: Employ a good quality buffer to maintain a constant pH throughout your experiment.

      • Maintain Constant Ionic Strength: Use a background electrolyte (e.g., KCl or NaCl) at a fixed concentration in all your solutions to maintain a constant ionic strength.

      • Control Temperature: Perform your experiments in a temperature-controlled environment.

      • Pre-treat Samples: If your samples may contain interfering metal ions, consider a pre-treatment step to remove them if possible.

Data Presentation

Table 1: Stability Constants (log K) of HEDTA with Selected Metal Ions

Metal Ionlog K (at 25 °C, Ionic Strength = 0.1 M)
Ca²⁺8.14
Mg²⁺7.0
Fe³⁺19.8
Cu²⁺17.4
Zn²⁺14.5

Note: These values are approximate and can vary slightly depending on the specific experimental conditions. Data compiled from various sources.

Experimental Protocols

Protocol 1: Determination of HEDTA Chelation Efficiency using UV-Vis Spectrophotometry

This protocol provides a general method to determine the chelation efficiency of this compound for a metal ion that forms a colored complex with an indicator. The principle is based on the displacement of the indicator from the metal-indicator complex by HEDTA, leading to a change in absorbance.

Materials:

  • This compound solution of known concentration.

  • Standard solution of the metal ion of interest (e.g., Cu²⁺, Fe³⁺).

  • A suitable metallochromic indicator (e.g., Murexide for Cu²⁺, or a custom colored complex).

  • Buffer solution to maintain a constant pH.

  • Inert salt solution (e.g., 1 M KCl) to adjust ionic strength.

  • UV-Vis Spectrophotometer.

Procedure:

  • Preparation of Metal-Indicator Complex:

    • In a volumetric flask, add a known volume of the standard metal ion solution.

    • Add the metallochromic indicator in a slight molar excess.

    • Add the buffer solution to maintain the optimal pH for the metal-indicator complex formation.

    • Adjust the ionic strength by adding a calculated volume of the inert salt solution.

    • Dilute to the mark with deionized water.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of the metal-indicator complex and determine the wavelength of maximum absorbance (λ_max).

  • Titration with HEDTA:

    • To a series of cuvettes, add a fixed volume of the metal-indicator complex solution.

    • Add increasing volumes of the standard this compound solution to each cuvette.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the λ_max determined in step 2.

  • Data Analysis:

    • Plot the absorbance versus the molar ratio of HEDTA to the metal ion.

    • The point at which the absorbance change plateaus indicates the stoichiometric endpoint of the chelation reaction.

    • The chelation efficiency can be calculated from the amount of HEDTA required to fully chelate the metal ion.

Protocol 2: Potentiometric Titration to Determine Metal-HEDTA Stability Constants

This protocol outlines the determination of the stability constant of a metal-HEDTA complex by monitoring the change in pH during titration.

Materials:

  • Standardized solution of this compound.

  • Standardized solution of the metal ion of interest.

  • Standardized solution of a strong acid (e.g., HCl).

  • Standardized solution of a strong base (e.g., NaOH, carbonate-free).

  • Inert salt (e.g., KCl) to maintain constant ionic strength.

  • Calibrated pH meter with a glass electrode.

  • Temperature-controlled titration vessel.

Procedure:

  • System Calibration:

    • Calibrate the pH electrode using standard buffers.

    • Perform a titration of a known concentration of strong acid with the standardized strong base to determine the electrode parameters.

  • Ligand Protonation Constants Determination:

    • Titrate a solution of this compound (at the desired ionic strength) with the standardized strong acid.

    • Record the pH after each addition of the titrant.

    • Use this data to calculate the protonation constants of HEDTA.

  • Metal-Ligand Titration:

    • Prepare a solution containing known concentrations of the metal ion and this compound in the titration vessel.

    • Ensure the ionic strength is maintained at the desired level with the inert salt.

    • Titrate this solution with the standardized strong base.

    • Record the pH after each addition of the titrant.

  • Data Analysis:

    • Input the titration data (volume of titrant and corresponding pH) into a suitable software program (e.g., HYPERQUAD).

    • The software will use the protonation constants of HEDTA and the titration data to calculate the stability constant(s) for the metal-HEDTA complex(es).

Visualizations

Chelation_Equilibrium cluster_reactants Reactants cluster_products Products cluster_conditions Influencing Factors Metal_Ion Free Metal Ion (Mⁿ⁺) Complex Metal-HEDTA Complex Metal_Ion->Complex Chelation HEDTA Free HEDTA HEDTA->Complex Complex->Metal_Ion Dissociation Ionic_Strength High Ionic Strength Ionic_Strength->Complex Decreases Stability pH Suboptimal pH pH->Metal_Ion Affects Availability pH->HEDTA Affects Protonation

Caption: Factors influencing the metal-HEDTA chelation equilibrium.

Troubleshooting_Workflow Start Start: Low Chelation Efficiency Check_pH Is pH optimal for the metal-HEDTA complex? Start->Check_pH Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH No Check_Concentration Is HEDTA concentration sufficient? Check_pH->Check_Concentration Yes Adjust_pH->Check_Concentration Increase_Concentration Increase HEDTA concentration (e.g., 1.1:1 molar ratio) Check_Concentration->Increase_Concentration No Consider_Ionic_Strength Is ionic strength high? Check_Concentration->Consider_Ionic_Strength Yes Increase_Concentration->Consider_Ionic_Strength Accept_Effect Accept minor efficiency loss or consider alternative chelator Consider_Ionic_Strength->Accept_Effect Yes End End: Chelation Optimized Consider_Ionic_Strength->End No Accept_Effect->End

Caption: Troubleshooting workflow for low HEDTA chelation efficiency.

References

Removing residual Trisodium HEDTA from experimental samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of residual Trisodium HEDTA from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from experimental samples critical?

This compound (Trisodium N-hydroxyethylethylenediaminetriacetate) is a strong chelating agent used to bind and sequester metal ions in solutions.[1][2] Its purpose in many biological experiments is to inhibit metalloproteases or to remove divalent cations that could interfere with a specific process.[3] However, residual this compound can be a significant problem for subsequent downstream applications that are dependent on specific metal ion concentrations. For example, it can inhibit enzymes that require Mg²⁺ or Ca²⁺ as cofactors, interfere with cell culture media, or disrupt assays sensitive to metal ion presence. Therefore, its thorough removal is critical to ensure the validity and reliability of experimental results.

Q2: What are the primary methods for removing this compound?

The most common methods for removing small molecules like this compound from samples containing larger biomolecules (e.g., proteins, nucleic acids) are based on size differences. The three primary techniques are:

  • Dialysis: A process where a sample is placed in a semi-permeable membrane bag and submerged in a large volume of buffer. Small molecules like this compound diffuse out into the buffer, while larger molecules are retained.[4][5][6]

  • Size Exclusion Chromatography (SEC) / Desalting: This chromatographic technique separates molecules based on their size.[7][8] The sample is passed through a column packed with a porous resin. Larger molecules bypass the pores and elute quickly, while smaller molecules like this compound enter the pores and are retarded, eluting later.[8]

  • Ultrafiltration / Diafiltration: This method uses centrifugal force or pressure to pass a sample through a semi-permeable membrane. The larger molecules of interest are retained, while water, salts, and small molecules like this compound pass through. The process can be repeated with fresh buffer (diafiltration) to further wash the sample.

Q3: How do I choose the most appropriate removal method for my sample?

The choice of method depends on several factors, including your sample volume, the concentration of your target molecule, the required purity, and the available equipment. The flowchart below provides a general guide for selecting the best method.

G cluster_legend Legend Start_L Start Decision_L Decision Process_L Process/Method End_L End/Recommendation Start Start: Need to remove HEDTA Q_Volume Sample Volume? Start->Q_Volume Q_Speed Is speed critical? Q_Volume->Q_Speed Large (>2 mL) SEC Use Size Exclusion Chromatography (Desalting Column) Q_Volume->SEC Small (<2 mL) Q_Dilution Is sample dilution a concern? Q_Speed->Q_Dilution Yes Dialysis Use Dialysis Q_Speed->Dialysis No Q_Dilution->SEC No Ultrafiltration Use Ultrafiltration (Centrifugal Device) Q_Dilution->Ultrafiltration Yes End_SEC Best for speed and small volumes SEC->End_SEC End_Dialysis Good for large volumes, but slow Dialysis->End_Dialysis End_Ultra Fast, concentrates sample, good for various volumes Ultrafiltration->End_Ultra

Caption: Decision tree for selecting a this compound removal method.

Q4: How can I detect and quantify residual this compound to confirm its removal?

Confirming the complete removal of this compound is crucial. Here are two approaches:

  • Direct Analytical Measurement: High-Performance Liquid Chromatography (HPLC) is a common method. Since HEDTA and similar chelators lack a strong chromophore for UV detection, a pre-column derivatization step is often required.[9] This involves forming a stable complex with a metal ion (e.g., Fe³⁺ or Cu²⁺) that can be easily detected by a UV-Vis detector.[9][10]

  • Indirect Functional Assays: A simpler, indirect method is to perform a functional assay using an enzyme known to be inhibited by HEDTA. For example, you can use a metallo-enzyme that requires Zn²⁺ or Mg²⁺ for its activity. If the enzyme's activity is restored in your treated sample compared to an untreated control, it indicates successful removal of the chelating agent. A bioassay using organisms or cells sensitive to chelating agents can also provide qualitative evidence of removal.[11]

Comparison of Removal Methods

The following table summarizes the key characteristics of the primary removal techniques to help you make an informed decision.

FeatureDialysisSize Exclusion Chromatography (SEC)Ultrafiltration / Diafiltration
Principle Diffusion across a semi-permeable membraneSeparation by molecular size using a porous resinSize-based separation via a membrane using pressure
Typical Sample Volume 0.1 mL - 100 mL+0.1 mL - 2.5 mL (desalting columns)0.1 mL - 20 mL (centrifugal devices)
Processing Time Slow (12-48 hours, requires multiple buffer changes)Fast (5-15 minutes per sample)Fast (15-60 minutes per sample)
Sample Dilution Yes, significantYes, moderateNo, sample becomes concentrated
Efficiency Moderate to High (depends on buffer changes)HighVery High (especially with diafiltration)
Risk of Sample Loss Low (if correct MWCO is used)Low to Moderate (potential non-specific binding)Low to Moderate (potential membrane binding)

Troubleshooting Guide

G Problem Problem: Downstream assay is inhibited after HEDTA removal. Check_Control Did a positive control (no HEDTA added) work as expected? Problem->Check_Control Check_Removal Was HEDTA removal analytically confirmed? Check_Control->Check_Removal Yes Troubleshoot_Assay Issue is likely with the assay itself or the sample (not HEDTA). Review assay protocol and sample stability. Check_Control->Troubleshoot_Assay No Check_Removal->Troubleshoot_Assay Yes Improve_Removal Removal was incomplete. Choose a more rigorous method. Check_Removal->Improve_Removal No Dialysis_Opt For Dialysis: - Increase # of buffer changes - Increase total dialysis time - Use a larger buffer volume Improve_Removal->Dialysis_Opt SEC_Opt For SEC: - Ensure correct column choice - Do not overload the column Improve_Removal->SEC_Opt Ultra_Opt For Ultrafiltration: - Perform more diafiltration (buffer exchange) steps Improve_Removal->Ultra_Opt

Caption: Troubleshooting logic for persistent assay inhibition.

Detailed Experimental Protocols

Protocol 1: Removal of this compound by Dialysis

This protocol is suitable for larger sample volumes where processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 10-20 times smaller than the molecular weight of your molecule of interest.

  • Dialysis buffer (the final buffer your sample should be in).

  • Stir plate and stir bar.

  • A large beaker (volume should be at least 100x your sample volume).

Methodology:

  • Prepare the Membrane: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This often involves boiling in a weak sodium bicarbonate or EDTA solution, followed by extensive rinsing with DI water to remove any preservatives.

  • Load the Sample: Pipette your sample into the prepared dialysis tubing/cassette and clamp both ends securely, leaving some air space to allow for potential sample dilution.

  • First Dialysis Step: Place the sealed sample into the beaker containing the dialysis buffer. The buffer volume should be at least 100 times your sample volume. Place the beaker on a stir plate and stir gently at 4°C. Dialyze for at least 4 hours.

  • Buffer Exchange: Discard the buffer and replace it with fresh, cold dialysis buffer.

  • Second Dialysis Step: Continue to dialyze for another 4 hours or overnight at 4°C with gentle stirring.

  • Final Buffer Exchange: For maximum removal, perform a third buffer exchange and dialyze for an additional 2-4 hours.

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer, wipe the outside, and recover your sample. Note the final volume.

Protocol 2: Removal of this compound by Size Exclusion Chromatography (Desalting)

This method is ideal for rapid buffer exchange and cleanup of small sample volumes (typically < 2.5 mL).

Materials:

  • Pre-packed desalting column (e.g., PD-10, Sephadex™ G-25).

  • Exchange buffer (the final buffer your sample should be in).

  • Collection tubes.

  • Centrifuge (for spin columns) or column stand.

Methodology:

  • Column Equilibration: Remove the column's storage buffer by allowing it to drain. Equilibrate the column by adding 3-5 column volumes of the desired exchange buffer, allowing each addition to drain completely.

  • Sample Application: Once the equilibration buffer has completely entered the column bed, carefully load your sample onto the center of the resin bed. Do not disturb the resin.

  • Elution:

    • For gravity-flow columns: Immediately after the sample has entered the resin bed, add the exchange buffer and begin collecting fractions. Your larger molecule of interest will elute first in the void volume, while the this compound will be retained and elute later.

    • For spin columns: After loading the sample, place the column in a collection tube and centrifuge according to the manufacturer's instructions to collect the purified sample.

  • Fraction Analysis (Gravity-Flow): If necessary, measure the protein concentration (e.g., A280) of the collected fractions to identify those containing your purified sample. Pool the relevant fractions.

Protocol 3: Removal of this compound by Ultrafiltration/Diafiltration

This method is fast, efficient, and allows for sample concentration. It is suitable for a wide range of volumes.

Materials:

  • Centrifugal filter unit with an appropriate MWCO (at least 2-3 times smaller than your molecule of interest).

  • Exchange buffer.

  • Centrifuge with a rotor that accommodates the filter units.

Methodology:

  • Sample Addition: Add your sample to the upper chamber of the centrifugal filter unit, not exceeding the maximum volume.

  • First Centrifugation: Cap the unit and centrifuge at the recommended speed and time according to the manufacturer's instructions. This will force the buffer and small molecules (like HEDTA) through the membrane into the collection tube, while your larger molecule is retained and concentrated.

  • Diafiltration (Buffer Exchange): Discard the flow-through from the collection tube. Add a volume of fresh exchange buffer to the upper chamber to bring the sample back to its original volume.

  • Repeat Centrifugation: Centrifuge the unit again. This "washing" step further reduces the concentration of this compound.

  • Repeat Diafiltration: For highly efficient removal, repeat steps 3 and 4 at least 2-3 times. Each wash cycle typically removes ~90% of the remaining small molecules.

  • Sample Recovery: After the final spin, recover the concentrated, purified sample from the upper chamber of the filter unit.

References

Trisodium HEDTA compatibility with different biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the use of Trisodium (B8492382) HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) with common biological buffers. It is intended for researchers, scientists, and drug development professionals to help ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is Trisodium HEDTA and what is its primary function in biological experiments?

This compound is a chelating agent.[1] Its primary function is to bind, or chelate, polyvalent metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺), forming stable, water-soluble complexes.[2] This action effectively removes free metal ions from the solution, preventing them from participating in unwanted reactions, such as catalyzing oxidation, forming precipitates, or inhibiting enzymatic reactions.[3]

Q2: How does pH influence the chelating ability of this compound?

The pH of a solution significantly impacts HEDTA's effectiveness.[4] Chelation reactions are typically optimal in neutral to slightly alkaline conditions.[2]

  • Acidic Conditions (Low pH): In highly acidic environments, the HEDTA molecule becomes protonated. This process competes with metal ion binding, reducing the chelator's efficiency and potentially causing the release of already bound metals.[5][6] Extreme lowering of pH can also cause the less soluble free acid form of HEDTA to precipitate out of solution.[5]

  • Alkaline Conditions (High pH): While stable in moderately alkaline solutions, extremely high pH levels can lead to the precipitation of metal hydroxides (e.g., iron hydroxide), which can break down the metal-HEDTA complex.[6]

Q3: Can this compound be used with any biological buffer?

No, careful selection is required as interactions can occur. Compatibility depends on the buffer's chemical nature, the experimental conditions (like temperature), and the specific ions present. For example, phosphate (B84403) buffers are prone to precipitating with divalent cations like Ca²⁺ and Mg²⁺, which can be problematic if HEDTA is being used to control the concentration of these specific ions.[7][8] Buffers with reactive groups, like the primary amine in Tris, can also sometimes interfere with downstream applications.[9][10]

Q4: Will this compound interfere with my experimental assays?

Yes, interference is possible. As a potent chelator, this compound can inhibit reactions that require specific metal ions as cofactors.

  • Enzymatic Assays: Many enzymes, such as polymerases used in PCR and alkaline phosphatases, require Mg²⁺ or other divalent cations to function. Adding HEDTA can sequester these essential cofactors and inhibit the reaction.[10]

  • Protein Assays: While HEDTA itself is not reported to interfere with common protein assays like Bradford or BCA, some buffers can.[7] It is crucial to consider the compatibility of the entire buffer system.

  • Cell-based Assays: Because HEDTA can chelate calcium, it may affect cell membrane integrity and the function of calcium-dependent signaling pathways.[1]

Buffer Compatibility Data

The selection of an appropriate buffer is critical for the successful use of this compound. The table below summarizes key properties and compatibility considerations for several common biological buffers.

BufferUseful pH Range (at 25°C)pKa Temperature Dependence (d(pKa)/dT)Key Compatibility Considerations with this compound & Metal Ions
Phosphate (PBS) 6.0 - 8.0Low (-0.0028)High potential for incompatibility. Forms insoluble precipitates with Ca²⁺, Mg²⁺, and other divalent metal ions.[7][8]
Tris 7.5 - 9.0High (-0.028)Use with caution. The primary amine can be reactive and may inhibit some enzymatic reactions.[9] The pH is highly sensitive to temperature changes.[10]
HEPES 6.8 - 8.2Low (-0.014)Generally compatible. Maintains pH well in physiological ranges and is stable across different temperatures.[11] Non-toxic to most cell lines.[12]
MOPS 6.5 - 7.9Low (-0.015)Generally compatible. Does not typically form significant complexes with most metal ions.[9]

Troubleshooting Guide

Problem: My solution containing this compound and buffer became cloudy or formed a precipitate.

  • Possible Cause 1: Buffer Incompatibility. If you are using a phosphate-based buffer, it may be precipitating with free divalent cations (e.g., Ca²⁺, Mg²⁺) present in your solution.[8]

    • Solution: Switch to a non-phosphate buffer such as HEPES or MOPS, which do not precipitate with divalent cations.

  • Possible Cause 2: pH-Induced Precipitation. You may have adjusted the pH too low (into the acidic range), causing the less soluble free acid form of HEDTA to precipitate.[5]

    • Solution: Ensure the final pH of your solution is within the neutral to slightly alkaline range where this compound is highly soluble. Always check the pH after all components have been added.[7]

  • Possible Cause 3: Metal-HEDTA Complex Precipitation. The concentration of the chelated metal may have exceeded its solubility limit as a HEDTA complex.

    • Solution: Try diluting your sample or reducing the concentration of either the metal ions or the this compound.

Problem: The pH of my buffer shifted significantly after adding this compound.

  • Possible Cause 1: Intrinsic pH of Stock Solution. Your this compound stock solution may have a different pH than your buffer, causing a shift upon mixing.

    • Solution: This is a common occurrence. Always re-adjust the pH of the final solution to the desired value after adding all components, including the chelator.[7]

  • Possible Cause 2: Temperature Effects (Tris Buffer). If you are using Tris buffer, its pKa is highly dependent on temperature.[10] A solution prepared at room temperature will have a different pH when used at 4°C or 37°C.

    • Solution: Prepare the buffer and make final pH adjustments at the temperature at which the experiment will be performed. Alternatively, use a buffer with low temperature sensitivity, such as HEPES.[11]

Problem: My enzyme-driven reaction (e.g., PCR, kinase assay) is inhibited or has failed.

  • Possible Cause: Depletion of Essential Metal Cofactors. this compound has chelated the metal ions (e.g., Mg²⁺, Mn²⁺) that are essential for your enzyme's activity.[10]

    • Solution: Titrate in the required metal cofactor after the HEDTA has chelated the problematic contaminant ions. You will need to add enough metal salt to satisfy the HEDTA and provide the necessary free concentration for the enzyme. This requires careful calculation and empirical testing. If the goal was simply to remove contaminant heavy metals, consider performing a buffer exchange step to remove the HEDTA-metal complexes prior to the enzymatic reaction.

Problem: I need to release a metal ion that has been chelated by HEDTA.

  • Possible Cause: The metal-HEDTA complex is highly stable under the current solution conditions.

    • Solution: Drastically lower the pH of the solution by adding a strong acid. This will protonate the HEDTA, causing it to lose its affinity for the metal ion and release it back into the solution.[5] This technique is often used to strip metal ions from chelating resins.

Experimental Protocols

Protocol: General Buffer Compatibility Test

This protocol provides a straightforward method to assess the compatibility of this compound with a chosen biological buffer.

Objective: To visually inspect for precipitation and measure pH stability when mixing this compound with a specific buffer.

Materials:

  • This compound stock solution (e.g., 0.5 M)

  • Concentrated buffer stock solution (e.g., 1 M or 10x)

  • Source of potentially interfering metal ions (e.g., 1 M CaCl₂, 1 M MgCl₂)

  • High-purity water

  • Calibrated pH meter

  • Stir plate and stir bars

  • Appropriate lab vessels (beakers, conical tubes)

Methodology:

  • Prepare Test Solutions: Prepare a set of test solutions in appropriately labeled tubes or beakers. For each buffer you are testing, prepare the following:

    • Control: Buffer diluted to its final working concentration with high-purity water.

    • Buffer + HEDTA: Buffer at its final working concentration mixed with this compound at its final working concentration.

    • Buffer + HEDTA + Metal: Buffer and this compound at their final working concentrations, with a known concentration of the metal ion of interest (e.g., 1 mM CaCl₂).

  • Initial pH Measurement: Measure and record the initial pH of the "Control" solution.

  • Mixing and Observation:

    • Add the this compound stock to the "Buffer + HEDTA" and "Buffer + HEDTA + Metal" tubes.

    • Vortex or stir the solutions gently to mix.

    • Visually inspect each solution against a dark background for any signs of cloudiness or precipitation immediately after mixing.

  • pH Measurement after HEDTA Addition: Measure and record the pH of the "Buffer + HEDTA" solution. Note any significant deviation from the control.

  • Incubation and Final Observation:

    • Let the solutions stand at the intended experimental temperature (e.g., room temperature, 4°C, 37°C) for a period relevant to your experiment's duration (e.g., 1-4 hours).

    • After incubation, visually inspect all tubes again for any delayed precipitation.

  • Analysis: Compare the visual clarity and pH measurements across the different conditions. A compatible buffer will show no precipitation and minimal, predictable pH shifts that can be easily adjusted.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_test Compatibility Testing cluster_decision Analysis & Decision start Define Experimental Needs (pH, Temp, Metal Ions) select_buffer Select Candidate Buffer (e.g., HEPES, Tris, PBS) start->select_buffer prep_solutions Prepare Stock Solutions (Buffer, this compound, Metal Salts) select_buffer->prep_solutions mix Mix Buffer + HEDTA prep_solutions->mix observe1 Observe for Immediate Precipitation mix->observe1 measure_ph Measure pH Shift observe1->measure_ph None precip_check Precipitate Formed? observe1->precip_check Yes incubate Incubate at Experimental Temperature measure_ph->incubate observe2 Observe for Delayed Precipitation incubate->observe2 observe2->precip_check ph_check pH Shift Acceptable? observe2->ph_check None precip_check->ph_check No fail Buffer is Incompatible Return to Selection precip_check->fail Yes success Buffer is Compatible Proceed with Experiment ph_check->success Yes ph_check->fail No fail->select_buffer

Caption: Experimental workflow for buffer and chelator compatibility testing.

decision_tree start Start: Need Buffer for Experiment with this compound q1 Are divalent cations (Ca²⁺, Mg²⁺) a critical, unchelated component OR present at high concentrations? start->q1 a1_yes AVOID Phosphate Buffers (e.g., PBS) due to high risk of precipitation. q1->a1_yes Yes q2 Is the experiment highly sensitive to temperature changes? q1->q2 No a1_yes->q2 a2_yes AVOID Tris Buffer due to high d(pKa)/dT causing significant pH shifts. q2->a2_yes Yes q3 Is the experiment for cell culture or a physiological system? q2->q3 No a2_yes->q3 a3_yes RECOMMEND HEPES Good physiological buffering, low toxicity, temp stable. q3->a3_yes Yes a3_no CONSIDER MOPS or other Good's Buffers based on the specific pH required. q3->a3_no No

Caption: Decision tree for selecting a compatible biological buffer.

References

Minimizing Trisodium HEDTA-induced artifacts in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trisodium HEDTA (Trisodium N-(hydroxyethyl)ethylenediaminetriacetate). This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and minimize potential artifacts in experimental results caused by this chelating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a chemical chelating agent, meaning it strongly binds to di- and trivalent metal ions. It is often included in buffers and reagents to sequester free metal ions like Calcium (Ca²⁺), Magnesium (Mg²⁺), Iron (Fe³⁺), and Zinc (Zn²⁺). This action can be beneficial, for example, by preventing the degradation of DNA or proteins by metal-dependent enzymes (metalloproteases) or by preventing the precipitation of salts in a solution.[1]

Q2: My enzyme's activity is lower than expected in a buffer containing this compound. Could the chelator be the cause?

A2: Yes, this is a common artifact. Many enzymes, known as metalloenzymes, require a metal ion as a cofactor for their catalytic activity.[1] this compound can bind to and remove this essential ion from the enzyme's active site, leading to a significant reduction or complete inhibition of its activity. If your enzyme of interest requires a metal cofactor (e.g., Zn²⁺, Mg²⁺, Mn²⁺), HEDTA is a likely cause of the inhibition.

Q3: I am observing unusual results in my cell-based assay. Can this compound affect cellular signaling?

A3: Absolutely. Cellular processes are tightly regulated by metal ions, particularly calcium (Ca²⁺). Calcium ions are critical second messengers in numerous signaling pathways that control everything from gene transcription and proliferation to apoptosis. By chelating extracellular or available intracellular calcium, this compound can disrupt these signaling cascades, leading to non-specific, off-target effects that are artifacts of the experimental conditions, not the biological process you are studying.[2]

Q4: How can this compound interfere with quantitative assays, such as colorimetric or fluorescence-based methods?

A4: Interference can occur in several ways:

  • Direct Chelation: Some assays use a metal ion as a key component of the detection reaction (e.g., a reagent that changes color upon binding an ion). HEDTA can compete for this ion, leading to falsely low readings.[3]

  • Enzyme Inhibition: If the assay relies on a reporter enzyme that is metal-dependent (e.g., Alkaline Phosphatase, which often requires Mg²⁺ and Zn²⁺), HEDTA can inhibit the enzyme and prevent signal generation.[3]

  • Altering Analyte Conformation: For immunoassays, the binding of an antibody to its target protein can depend on the protein's three-dimensional shape, which may be stabilized by metal ions. By removing these ions, HEDTA could alter the protein's conformation and disrupt the antibody-antigen interaction, leading to inaccurate quantification.[3]

Troubleshooting Guides

Issue 1: Suspected Metalloenzyme Inhibition

If you suspect this compound is inhibiting your enzyme of interest, follow this troubleshooting workflow.

G cluster_0 Troubleshooting: Enzyme Inhibition start Hypothesis: Lower enzyme activity due to HEDTA step1 Step 1: Confirm Metal Dependence Review literature for your enzyme. Does it require a metal cofactor (e.g., Mg, Zn, Mn, Ca)? start->step1 decision1 Metal Dependent? step1->decision1 step2 Step 2: Control Experiment Run the assay in parallel with a HEDTA-free buffer. Is activity restored? decision2 Activity Restored? step2->decision2 step3 Step 3: Ion Rescue Experiment To the HEDTA-containing buffer, add excess of the specific cofactor. Is activity restored? decision3 Activity Restored? step3->decision3 decision1->step2 Yes outcome2 Conclusion: Inhibition is likely not due to HEDTA's chelating activity. Investigate other factors. decision1->outcome2 No decision2->step3 Yes outcome3 Conclusion: Inhibition is not caused by HEDTA. Buffer composition may be the issue. decision2->outcome3 No outcome1 Conclusion: HEDTA is likely inhibiting the enzyme via chelation. decision3->outcome1 Yes outcome4 Conclusion: Inhibition is likely due to another component of the original buffer. decision3->outcome4 No

Caption: Workflow for diagnosing HEDTA-induced enzyme inhibition.

Issue 2: General Assay Interference

Use this guide to determine if this compound is the source of a more general assay artifact.

G cluster_1 Troubleshooting: General Assay Artifact start Problem: Unexpected or inconsistent experimental results. step1 Step 1: Reagent Analysis Identify all reagents containing This compound. start->step1 step2 Step 2: Negative Control Prepare a 'No HEDTA' control by substituting the HEDTA-containing reagent with a version prepared without it. step1->step2 decision1 Artifact Resolved? step2->decision1 step3 Step 3: HEDTA Titration Run the experiment with varying concentrations of HEDTA (e.g., 0.1x, 1x, 10x) to check for a dose-dependent effect. decision2 Dose-Dependent Effect Observed? step3->decision2 decision1->step3 No outcome1 Conclusion: HEDTA is the source of the artifact. Consider alternatives or protocol modification. decision1->outcome1 Yes decision2->outcome1 Yes outcome2 Conclusion: The artifact is unrelated to HEDTA. Examine other variables. decision2->outcome2 No

Caption: Workflow for identifying a general HEDTA-induced artifact.

Data & Protocols

Mechanism of Interference

This compound's primary mode of action is the sequestration of divalent and trivalent cations. This can directly impact biological systems that rely on these ions as essential cofactors or signaling molecules.

G cluster_2 Mechanism: HEDTA-Induced Artifacts HEDTA This compound Ions Free Metal Ions (Ca²⁺, Mg²⁺, Zn²⁺) HEDTA->Ions Chelates Signaling Ion-Dependent Signaling Pathway HEDTA->Signaling Disrupts ActiveEnzyme Active Metalloenzyme Ions->ActiveEnzyme Activates Ions->Signaling Initiates Enzyme Metalloenzyme (Inactive) ActiveEnzyme->Enzyme Inhibited by Chelation

Caption: HEDTA sequesters metal ions, inhibiting enzymes and pathways.

Table 1: Relative Stability Constants (Log K) of HEDTA with Common Metal Ions

The stability constant (K) indicates the strength of the bond between the chelator and the metal ion. A higher Log K value signifies a more stable complex. This data is critical when planning experiments, as HEDTA will preferentially bind ions with which it forms the most stable complex.

Metal IonLog K (HEDTA)Log K (EDTA)
Ca²⁺8.1410.96
Mg²⁺7.028.69
Mn²⁺10.714.04
Fe²⁺12.214.33
Fe³⁺19.825.1
Zn²⁺14.516.50
Cu²⁺17.418.80

Note: Values are approximate and can vary with pH, temperature, and ionic strength. Data is compiled for illustrative comparison with the well-characterized chelator EDTA.

Experimental Protocol: Validating HEDTA Interference via Ion Rescue

This protocol describes how to confirm that HEDTA-induced inhibition of an enzyme is due to chelation of a specific metal ion cofactor.

Objective: To restore the activity of a suspected metalloenzyme inhibited by this compound by adding a surplus of the required metal cofactor.

Materials:

  • Enzyme of interest and its substrate.

  • Assay buffer containing a known concentration of this compound.

  • Assay buffer prepared without this compound (Negative Control Buffer).

  • Concentrated stock solution of the suspected metal cofactor (e.g., 1M MgCl₂, 1M ZnCl₂).

  • Plate reader or spectrophotometer for activity measurement.

Methodology:

  • Prepare Control Reactions:

    • Positive Control: Set up the enzymatic reaction in the Negative Control Buffer (HEDTA-free). Measure the activity. This represents the baseline (100%) activity.

    • Negative Control: Set up the reaction in the assay buffer containing this compound. Measure the activity. This shows the level of inhibition.

  • Prepare "Ion Rescue" Reactions:

    • Set up the reaction in the assay buffer containing this compound.

    • Create a titration of the metal cofactor. Add increasing concentrations of the metal ion stock solution (e.g., final concentrations of 1x, 2x, 5x, and 10x the molar concentration of HEDTA).

    • For example, if the HEDTA concentration is 1 mM, you would test final metal ion concentrations of 1 mM, 2 mM, 5 mM, and 10 mM.

  • Incubation and Measurement:

    • Initiate the reactions by adding the substrate.

    • Incubate under standard assay conditions (e.g., 37°C for 30 minutes).

    • Measure the enzymatic activity using the appropriate detection method (e.g., absorbance at a specific wavelength).

  • Data Analysis:

    • Normalize the activity of all samples to the Positive Control (set to 100%).

    • Plot the percent activity versus the molar ratio of [Metal Ion] / [HEDTA].

    • A dose-dependent restoration of enzyme activity with increasing metal ion concentration confirms that the inhibition was caused by HEDTA-mediated chelation of that specific ion.

Table 2: Potential Alternatives to this compound

If this compound is confirmed to cause artifacts, consider an alternative chelator with different properties. The best choice depends on the specific metal ions you need to chelate and the pH of your system.

ChelatorAbbreviationKey Characteristics
Ethylenediaminetetraacetic acidEDTAStrong, general-purpose chelator. Higher affinity for Ca²⁺ than HEDTA.[4]
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acidEGTAMuch higher selectivity for Ca²⁺ over Mg²⁺ compared to HEDTA or EDTA. Ideal for calcium buffering.
Nitrilotriacetic acidNTAWeaker chelator than HEDTA/EDTA; may be sufficient for some applications with less interference.[5]
[S,S]-Ethylenediaminedisuccinic acidEDDSA biodegradable alternative, which can be advantageous for certain applications.[5]
Tetrasodium glutamate (B1630785) diacetateGLDAA biodegradable chelator effective under highly acidic conditions.[6]

References

Validation & Comparative

A Comparative Analysis of the Chelating Efficiency of Trisodium HEDTA and Other Common Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. This guide provides an objective comparison of the chelating efficiency of Trisodium HEDTA against other widely used agents, including EDTA, DTPA, and the biodegradable alternatives EDDS, MGDA, and GLDA. The comparative analysis is supported by quantitative data on metal-ligand stability constants and detailed experimental protocols for their determination.

The effectiveness of a chelating agent is primarily determined by the stability of the metal-ligand complex it forms, which is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. This guide presents a comprehensive overview of these values for various metal ions, offering a clear basis for comparison.

Comparative Chelating Efficiency: Stability Constants (log K)

The stability of a metal-chelate complex is a crucial indicator of a chelating agent's effectiveness. The following table summarizes the logarithmic stability constants (log K) for this compound and other chelating agents with a range of divalent and trivalent metal ions. These values represent the equilibrium constant for the formation of a 1:1 metal-ligand complex in solution.

Metal IonThis compound (log K)EDTA (log K)DTPA (log K)EDDS (log K)MGDA (log K)GLDA (log K)
Ca²⁺8.010.710.74.67.06.4
Mg²⁺7.08.79.35.85.85.5
Fe³⁺19.8[1]25.128.622.0[1]16.511.7
Cu²⁺17.418.821.218.313.913.1
Zn²⁺14.516.518.213.511.010.0
Mn²⁺10.713.915.28.78.47.6
Ni²⁺-18.420.116.812.010.9
Co²⁺14.216.518.815.011.110.0
Pb²⁺13.918.018.812.612.110.5
Al³⁺-16.418.6-7.712.2
Cd²⁺-16.518.913.110.69.1

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted figures for comparative purposes.

Experimental Protocols

Accurate determination of chelating efficiency is paramount for selecting the appropriate agent. The following are detailed methodologies for two common experimental approaches.

Potentiometric Titration for Stability Constant Determination

This method is a highly accurate technique for determining the stability constants of metal-chelate complexes. It involves monitoring the change in pH of a solution containing a metal ion and a chelating agent as a standardized solution of a strong base is added.

Materials and Equipment:

  • pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)

  • Autotitrator or manual burette

  • Constant temperature water bath

  • Standardized solutions of the metal salt (e.g., 0.01 M), the chelating agent (e.g., 0.01 M), and a strong base (e.g., 0.1 M NaOH, carbonate-free)

  • Background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.

  • Solution Preparation: In a thermostatted titration vessel, prepare a solution containing a known concentration of the metal ion and the chelating agent in the presence of a background electrolyte. A solution containing only the chelating agent and the electrolyte should also be prepared for ligand protonation constant determination.

  • Titration: Titrate the prepared solution(s) with the standardized strong base. Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: Plot the pH versus the volume of base added to generate a titration curve. The stability constants are calculated from the titration data using specialized software that analyzes the formation of various protonated and metal-ligand species in the solution. The calculations are based on the principles of mass balance and charge balance.

Spectrophotometric Method for Chelation Efficiency Determination

This method is often used for a more rapid screening of chelating agents and relies on the change in absorbance of a solution as a metal-chelate complex is formed. This is particularly useful when the metal-chelate complex has a distinct color.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Standardized solutions of the metal salt, the chelating agent, and a suitable indicator dye (if the complex is colorless)

  • Buffer solutions to control pH

  • Cuvettes

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the colored metal-chelate complex or the metal-indicator complex.

  • Calibration Curve: Prepare a series of solutions with a constant concentration of the chelating agent and varying concentrations of the metal ion. Measure the absorbance of each solution at the λmax to create a calibration curve.

  • Sample Analysis: Prepare a sample solution with a known concentration of the chelating agent and the metal ion under the same buffered conditions.

  • Measurement: Measure the absorbance of the sample solution at the λmax.

  • Calculation: The concentration of the chelated metal can be determined from the calibration curve. The chelation efficiency can then be calculated as the percentage of the metal ion that is complexed by the chelating agent. In a competitive method, a colored indicator that also chelates the metal ion is used. The addition of a stronger chelating agent will displace the indicator, causing a color change that can be quantified.[2][3][4]

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for comparing chelating agents and a generalized signaling pathway for metal ion detoxification through chelation.

experimental_workflow cluster_prep Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_metal Prepare Standard Metal Ion Solution mix Mix Metal and Chelator in Titration Vessel prep_metal->mix prep_chelate Prepare Standard Chelating Agent Solutions (HEDTA, EDTA, etc.) prep_chelate->mix prep_base Prepare Standard Base Solution (e.g., NaOH) titrate Titrate with Standard Base prep_base->titrate mix->titrate record Record pH vs. Volume of Base titrate->record plot Generate Titration Curves record->plot calculate Calculate Stability Constants (log K) plot->calculate compare Compare Chelating Efficiencies calculate->compare chelation_pathway cluster_cellular Cellular Environment metal_ion Free Metal Ion (e.g., Fe³⁺, Cu²⁺) complex Stable Metal-Chelate Complex metal_ion->complex Chelation chelating_agent Chelating Agent (e.g., this compound) chelating_agent->complex excretion Cellular Export and Excretion complex->excretion Detoxification

References

A Comparative Guide to the Stability of Trisodium HEDTA Complexes with Divalent and Trivalent Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability constants of Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid) with various divalent and trivalent metal ions. Understanding these stability constants is crucial for applications ranging from chelation therapy and drug delivery to analytical chemistry and environmental remediation. This document summarizes key quantitative data, details common experimental protocols for their determination, and visualizes a typical experimental workflow.

Introduction to HEDTA and Metal Complex Stability

This compound is a versatile chelating agent capable of forming stable, water-soluble complexes with a wide range of metal ions. The stability of these complexes is quantified by the stability constant (log K), a measure of the equilibrium constant for the formation of the complex. A higher log K value indicates a more stable complex. The affinity of HEDTA for different metal ions varies, which is a critical factor in its selective application. For instance, in a solution containing multiple metal ions, a chelating agent will preferentially bind to the metal with which it forms the most stable complex (i.e., the highest log K value).

Comparative Stability Constants of Metal-HEDTA Complexes

The following table summarizes the logarithm of the stability constants (log K) for the 1:1 complexes of HEDTA with a selection of divalent and trivalent metal ions. These values are critical for predicting the behavior of HEDTA in multi-ion systems and for designing applications where specific metal chelation is desired. The data presented are compiled from critically selected sources, including the NIST Standard Reference Database 46.[1][2][3][4][5]

Metal IonValenceLog K
Aluminum+317.6
Barium+28.26
Cadmium+217.1
Calcium+28.14
Cerium+315.6
Cobalt+217.2
Copper+219.7
Dysprosium+316.9
Erbium+317.2
Europium+316.4
Gadolinium+316.2
Holmium+317.0
Iron(II)+214.9
Iron(III)+321.6
Lanthanum+315.0
Lead+217.8
Lutetium+317.6
Magnesium+27.0
Manganese+213.5
Mercury+222.4
Neodymium+315.8
Nickel+219.0
Praseodymium+315.5
Samarium+316.2
Strontium+27.46
Terbium+316.6
Thulium+317.4
Ytterbium+317.5
Yttrium+316.6
Zinc+217.5

Note: Stability constants are temperature and ionic strength dependent. The values presented are generally at 20-25 °C and an ionic strength of 0.1 M.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is a fundamental aspect of coordination chemistry. Several experimental techniques are commonly employed, each with its own advantages and considerations.

Potentiometric Titration

Potentiometric titration is a widely used and accurate method for determining stability constants.[6][7][8] It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt (e.g., nitrate (B79036) or perchlorate) of known concentration.

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a carbonate-free standard solution of a strong base (e.g., NaOH or KOH).

    • Prepare a solution of a strong acid (e.g., HCl or HClO₄) for calibration.

    • Use a background electrolyte (e.g., 0.1 M KNO₃ or KCl) to maintain a constant ionic strength.

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions.

    • Perform an acid-base titration in the absence of the metal and ligand to determine the standard potential of the electrode and the concentration of the base.

  • Titration Procedure:

    • Pipette a known volume of the metal salt solution and the HEDTA solution into a thermostated titration vessel.

    • Add the background electrolyte.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Titrate the solution with the standard base solution, recording the pH and the volume of titrant added at regular intervals.

    • It is advisable to perform titrations with varying metal-to-ligand ratios.

  • Data Analysis:

    • The titration data (pH vs. volume of base) is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion.

    • The free ligand concentration ([L]) is also calculated at each point of the titration.

    • The stability constants are then determined by fitting the n̄ vs. pL (where pL = -log[L]) data to appropriate theoretical models using specialized software.

Spectrophotometry

Spectrophotometry can be used when the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and ligand.[9][10]

Detailed Protocol:

  • Solution Preparation:

    • Prepare stock solutions of the metal ion and this compound of known concentrations.

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of HEDTA (or vice versa - the method of continuous variations, Job's plot).

    • Ensure all solutions have the same ionic strength and are buffered at a constant pH.

  • Spectrophotometric Measurements:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-HEDTA complex.

    • Measure the absorbance of each solution at λ_max.

  • Data Analysis (Method of Continuous Variations):

    • Plot the absorbance versus the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed.

    • The stability constant can be calculated from the absorbance data at the stoichiometric point and at other points on the curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a metal ion, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).[11][12][13][14][15]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer.

    • Prepare a solution of this compound in the exact same buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to pH shifts.

    • Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the metal ion solution into the sample cell of the calorimeter.

    • Load the HEDTA solution into the injection syringe.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Perform the titration by injecting small aliquots of the HEDTA solution into the metal ion solution. The instrument measures the heat evolved or absorbed after each injection.

  • Data Analysis:

    • The raw data (heat flow vs. time) is integrated to obtain the heat change for each injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to metal.

    • This isotherm is then fitted to a suitable binding model to determine the binding constant (K), enthalpy (ΔH), and stoichiometry (n).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the determination of metal-ligand stability constants using potentiometric titration.

experimental_workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis cluster_results 4. Results prep_solutions Prepare Standard Solutions calibrate_ph Calibrate pH Electrode prep_solutions->calibrate_ph setup_vessel Set up Titration Vessel calibrate_ph->setup_vessel perform_titration Perform Potentiometric Titration setup_vessel->perform_titration record_data Record pH vs. Volume Data perform_titration->record_data calculate_n_pl Calculate n̄ and pL record_data->calculate_n_pl fit_data Fit Data to Model calculate_n_pl->fit_data determine_logk Determine log K (Stability Constant) fit_data->determine_logk

Potentiometric Titration Workflow

Conclusion

The stability of metal-HEDTA complexes is a critical parameter that dictates the efficacy and selectivity of this chelating agent in various scientific and industrial applications. This guide provides a centralized resource of stability constants for a range of divalent and trivalent metal ions, alongside detailed protocols for their experimental determination. By understanding these fundamental principles and methodologies, researchers can better design and interpret experiments involving this compound, leading to advancements in their respective fields.

References

HEDTA vs. EDTA: A Comparative Analysis for the Prevention of DNA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to safeguard the integrity of genetic material, the choice of a chelating agent is a critical step. This guide provides a comparative study of N-(hydroxyethyl)ethylenediaminetriacetic acid (HEDTA) and ethylenediaminetetraacetic acid (EDTA), two commonly used chelating agents, in their ability to prevent DNA degradation. This comparison is supported by theoretical data on their metal ion affinity and a detailed experimental protocol for their direct evaluation.

The primary mechanism by which both HEDTA and EDTA protect DNA is through the chelation of divalent cations, particularly magnesium (Mg²⁺) and calcium (Ca²⁺). These ions are essential cofactors for deoxyribonucleases (DNases), the enzymes responsible for the degradation of DNA.[1] By sequestering these metal ions, HEDTA and EDTA effectively inactivate DNases, thereby preserving the structural integrity of DNA.

Comparative Chelating Strength: A Look at Stability Constants

The efficacy of a chelating agent in preventing DNA degradation is directly related to its affinity for the divalent cations that DNases require. This affinity is quantified by the stability constant (log K), where a higher value indicates a stronger and more stable complex with the metal ion.

Chelating AgentDivalent CationStability Constant (log K)
HEDTA Mg²⁺7.0
Ca²⁺8.0
EDTA Mg²⁺8.79[2]
Ca²⁺10.65[3][4]

As indicated in the table, EDTA exhibits a significantly higher stability constant for both Mg²⁺ and Ca²⁺ compared to HEDTA. This suggests that, theoretically, EDTA is a more potent chelator of these DNase cofactors and may offer superior protection against DNA degradation.

Mechanism of Action: Inhibiting the Catalysts of Degradation

The process of DNA degradation by DNases and its prevention by chelating agents can be visualized as a straightforward signaling pathway. DNases require free divalent cations to become active and cleave the phosphodiester bonds of DNA. Chelating agents like HEDTA and EDTA intervene by binding to these cations, rendering them unavailable to the DNases.

DNase DNase (inactive) ActiveDNase Active DNase DNase->ActiveDNase Binds to Cations Divalent Cations (Mg²⁺, Ca²⁺) Cations->ActiveDNase ChelatedCations Chelated Cations Cations->ChelatedCations DegradedDNA Degraded DNA ActiveDNase->DegradedDNA Degrades DNA Intact DNA DNA->DegradedDNA Chelator HEDTA or EDTA Chelator->ChelatedCations Sequesters ChelatedCations->DNase Prevents activation

Mechanism of DNase Inhibition by Chelating Agents.

Experimental Protocol: Comparative DNase I Inhibition Assay

To empirically determine the relative efficacy of HEDTA and EDTA in preventing DNA degradation, the following detailed experimental protocol can be employed. This assay allows for a quantitative and qualitative comparison of the two chelating agents.

Objective: To compare the ability of HEDTA and EDTA to inhibit DNase I-mediated degradation of plasmid DNA.

Materials:

  • High-quality plasmid DNA (e.g., pUC19) at a concentration of 100 ng/µL

  • DNase I, RNase-free (1 U/µL)

  • 10X DNase I Reaction Buffer (100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 1 mM CaCl₂)

  • HEDTA stock solution (100 mM)

  • EDTA stock solution (100 mM)

  • Nuclease-free water

  • DNA quantification method (e.g., Qubit dsDNA HS Assay Kit or equivalent)

  • Agarose (B213101) gel electrophoresis system

  • 6X DNA Loading Dye

  • DNA ladder

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_results Results Plasmid Plasmid DNA Mix Prepare Reaction Mixes (with varying chelator concentrations) Plasmid->Mix DNase DNase I DNase->Mix Buffer 10X Buffer Buffer->Mix Chelators HEDTA & EDTA Chelators->Mix Incubate Incubate at 37°C Mix->Incubate Quantify Quantify DNA (e.g., Qubit) Incubate->Quantify Gel Agarose Gel Electrophoresis Incubate->Gel Table Quantitative Data Table Quantify->Table Image Gel Image Gel->Image

Workflow for Comparative DNase I Inhibition Assay.

Procedure:

  • Preparation of Reaction Mixes:

    • Prepare a series of reaction tubes on ice for each chelating agent (HEDTA and EDTA) at various final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).

    • Positive Control (DNA degradation): 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), 1 µL DNase I (1 U), and nuclease-free water to a final volume of 20 µL.

    • Negative Control (No degradation): 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), and nuclease-free water to a final volume of 20 µL.

    • Test Reactions: 2 µL 10X DNase I Buffer, 1 µL plasmid DNA (100 ng), 1 µL DNase I (1 U), the calculated volume of HEDTA or EDTA stock solution, and nuclease-free water to a final volume of 20 µL.

  • Incubation:

    • Gently mix the contents of each tube and incubate at 37°C for 15 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 1 µL of 0.5 M EDTA to the positive control and any other tubes where the chelator concentration is low, followed by heating at 65°C for 10 minutes to inactivate the DNase I. For higher concentration test reactions, the chelator present is sufficient to stop the reaction.

  • Quantitative Analysis:

    • Quantify the amount of remaining double-stranded DNA in each reaction tube using a fluorometric method like the Qubit dsDNA HS Assay.

    • Calculate the percentage of DNA protected from degradation relative to the negative control for each chelator concentration.

  • Qualitative Analysis:

    • Mix 10 µL of each reaction with 2 µL of 6X DNA loading dye.

    • Load the samples onto a 1% agarose gel containing a DNA stain.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

    • Visualize the DNA bands under UV light. Undigested plasmid DNA will appear as a distinct band, while degraded DNA will appear as a smear or will be absent.

Data Presentation and Interpretation

The results of the DNase I inhibition assay can be summarized in a table for easy comparison of the quantitative data.

Chelator Concentration (mM)% DNA Protection (HEDTA)% DNA Protection (EDTA)
0.1
0.5
1.0
5.0
10.0

A higher percentage of DNA protection indicates a more effective inhibition of DNase I. The agarose gel will provide a visual confirmation of the quantitative results, with the intensity of the plasmid DNA band correlating with the level of protection.

Conclusion

Based on the higher stability constants for Mg²⁺ and Ca²⁺, EDTA is theoretically expected to be a more potent inhibitor of DNase activity than HEDTA. However, the provided experimental protocol allows for a direct and robust comparison of their performance in a laboratory setting. For researchers working with precious or limited DNA samples, conducting such a comparative analysis can inform the selection of the most appropriate chelating agent to ensure the long-term stability and integrity of their genetic material. The choice between HEDTA and EDTA may also be influenced by other factors such as the specific application, buffer composition, and the presence of other metal ions.

References

Trisodium HEDTA vs. EDTA: A Comparative Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of chelating agent can be critical for experimental success. Ethylenediaminetetraacetic acid (EDTA) is a ubiquitous tool in molecular biology, prized for its ability to sequester divalent cations that can compromise sample integrity and inhibit enzymatic reactions. This guide provides a comprehensive comparison of Trisodium (B8492382) HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) and EDTA, offering insights into their respective properties and potential suitability in molecular biology workflows.

While EDTA is the established standard, this guide explores the physicochemical characteristics of Trisodium HEDTA as a potential alternative, supported by available data on their metal ion chelation capabilities.

Physicochemical Properties and Chelating Strength

Both this compound and EDTA are aminopolycarboxylic acids that act as powerful chelating agents, forming stable complexes with metal ions.[1][2] In molecular biology, the primary role of these agents is to sequester divalent cations like magnesium (Mg²⁺) and manganese (Mn²⁺), which are essential cofactors for nucleases that can degrade DNA and RNA.[3] They also chelate calcium (Ca²⁺), which is involved in cell adhesion and can interfere with certain enzymatic reactions.

The strength of a chelator is quantified by its stability constant (logK), with a higher value indicating a more stable metal-chelator complex.[4][5] A comparison of the stability constants for HEDTA and EDTA with key divalent cations reveals important differences.

Metal IonThis compound (logK)EDTA (logK)
Mg²⁺ 7.08.7[6][7]
Ca²⁺ 8.010.7[6][7]
Mn²⁺ 10.713.8[6]
Fe³⁺ 19.825.1[6]
Cu²⁺ 17.418.8[5]
Zn²⁺ 14.516.5[6]
Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from various sources.

Based on these stability constants, EDTA generally forms more stable complexes with the divalent cations most relevant to molecular biology (Mg²⁺, Ca²⁺, and Mn²⁺) compared to this compound. This suggests that EDTA is a more potent chelator for these specific ions under standard conditions.

Applications in Molecular Biology: Established vs. Exploratory

EDTA: The Gold Standard

EDTA is a fundamental component in a vast array of molecular biology applications:

  • Nuclease Inhibition: By sequestering Mg²⁺ and other divalent cations, EDTA effectively inactivates DNases and RNases, protecting nucleic acids from degradation during extraction and storage.[3][8] It is a key ingredient in common storage buffers like Tris-EDTA (TE) buffer.[9]

  • Enzyme Inhibition: EDTA is used to stop enzymatic reactions that are dependent on metal ions. For example, it is added to halt reactions catalyzed by DNA polymerases or ligases.[10]

  • Cell Culture: In cell biology, EDTA is used to detach adherent cells by chelating Ca²⁺, which is essential for the function of cell adhesion molecules like cadherins.[11]

  • PCR: While essential for DNA stability, EDTA must be used at low concentrations in PCR mixtures, as it can inhibit the Mg²⁺-dependent activity of Taq polymerase.[3]

This compound: A Potential Alternative?

Currently, there is a notable lack of published experimental data demonstrating the use of this compound as a direct substitute for EDTA in core molecular biology workflows such as PCR, nucleic acid extraction, or standard buffer formulations. Its applications are predominantly found in the cosmetics and industrial sectors as a chelating and stabilizing agent.[1][2][12]

However, its ability to chelate divalent and trivalent metal ions suggests a theoretical potential for applications where metal ion sequestration is required. A study on the stability of isoniazid (B1672263) solutions found that the stabilizing efficiency of various chelating agents, including HEDTA and EDTA, correlated with the stability constants of their metal chelates, with HEDTA showing strong activity.

Experimental Protocols

While no direct comparative protocols for this compound in molecular biology exist, a general protocol to assess the efficacy of a novel chelating agent in a key application, such as nuclease inhibition, is provided below.

Protocol: Comparative Nuclease Inhibition Assay

Objective: To compare the effectiveness of this compound and EDTA in preventing DNA degradation by DNase I.

Materials:

  • Purified plasmid DNA (e.g., 1 µg/µL)

  • DNase I (RNase-free)

  • 10X DNase I Reaction Buffer (containing MgCl₂ and CaCl₂)

  • This compound solutions (e.g., 1 mM, 5 mM, 10 mM, 50 mM in nuclease-free water)

  • EDTA solutions (e.g., 1 mM, 5 mM, 10 mM, 50 mM in nuclease-free water, pH 8.0)

  • Nuclease-free water

  • Agarose (B213101) gel electrophoresis system

  • DNA loading dye

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Method:

  • Set up a series of microcentrifuge tubes for each chelator and a no-chelator control.

  • To each tube, add 1 µg of plasmid DNA.

  • Add the respective chelating agent (this compound or EDTA) to the final desired concentration.

  • Add 10X DNase I Reaction Buffer to a final concentration of 1X.

  • Add nuclease-free water to bring the total volume to just under the final reaction volume.

  • Initiate the reaction by adding a standardized amount of DNase I (e.g., 1 unit) to each tube (except for a no-nuclease control).

  • Incubate all tubes at 37°C for 15 minutes.

  • Stop the reaction by adding a sufficient amount of a strong chelator like EDTA (to the this compound and no-chelator tubes) and heating at 75°C for 10 minutes.

  • Analyze the samples by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. The degree of DNA degradation (smearing) in the presence of each chelator concentration will indicate its nuclease-inhibiting efficacy.

Visualizing the Concepts

To better understand the processes discussed, the following diagrams illustrate the mechanism of chelation and a typical experimental workflow.

ChelationMechanism Mechanism of Divalent Cation Chelation cluster_before Before Chelation cluster_after After Chelation Nuclease Nuclease Mg2+ Mg2+ Nuclease->Mg2+ requires DNA DNA Nuclease->DNA degrades Chelator EDTA or This compound Chelator->Mg2+ sequesters Inactive_Nuclease Inactive Nuclease Protected_DNA Protected DNA Inactive_Nuclease->Protected_DNA cannot degrade NucleaseInhibitionWorkflow Experimental Workflow for Nuclease Inhibition Assay Start Start Prepare_Reactions Prepare reaction tubes with DNA and varying chelator concentrations Start->Prepare_Reactions Add_Buffer Add 10X DNase I Reaction Buffer Prepare_Reactions->Add_Buffer Add_DNase Add DNase I to initiate reaction Add_Buffer->Add_DNase Incubate Incubate at 37°C Add_DNase->Incubate Stop_Reaction Stop reaction with heat and excess EDTA Incubate->Stop_Reaction Gel_Electrophoresis Analyze samples by agarose gel electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA bands Gel_Electrophoresis->Visualize End End Visualize->End

References

Unveiling the Efficacy of Chelating Agents: A Comparative Guide to Experimental Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chelating agent is a critical step in therapeutic development and environmental remediation. This guide provides a comprehensive cross-validation of commonly used chelating agents, presenting experimental data, detailed protocols, and visual workflows to facilitate informed decision-making.

Chelation therapy is a cornerstone in the treatment of metal overload and poisoning, involving the administration of ligands that bind to metal ions, forming stable, excretable complexes. The effectiveness of these agents varies significantly based on the target metal, the agent's pharmacokinetic profile, and the specific biological context. This guide delves into the comparative performance of key chelating agents used in iron and heavy metal detoxification.

Iron Chelation Therapy: A Comparative Analysis

Iron overload, a common complication in patients with thalassemia major and sickle cell disease receiving regular blood transfusions, necessitates effective iron chelation to prevent organ damage. The three primary iron chelators in clinical use are Deferoxamine (DFO), Deferiprone (B1670187) (DFP), and Deferasirox (B549329) (DFX).

Performance Data

A meta-analysis of sixteen randomized controlled trials revealed significant differences in the efficacy of these agents.[1] While no significant difference was found in reducing serum ferritin (SF) or liver iron concentration (LIC) between DFP and DFO, DFP showed a significant advantage in improving myocardial iron content (MIC) and left ventricular ejection fraction (LVEF).[1] Combination therapy with DFP and DFO was also more effective than DFO alone in improving MIC and LVEF.[1] Another study showed that oral deferiprone was more effective than subcutaneous desferrioxamine and oral deferasirox in removing myocardial iron.[2][3]

In terms of safety, one meta-analysis suggested that deferiprone was the safest among the three, with deferasirox carrying a higher risk of adverse events.[4]

Chelating Agent(s)Change in Serum Ferritin (SF)Change in Liver Iron Concentration (LIC)Change in Myocardial Iron Content (MIC)Change in Left Ventricular Ejection Fraction (LVEF)Adverse Events
DFP vs. DFO No significant difference[1]No significant difference[1]Significant improvement with DFP[1]Significant improvement with DFP[1]Lower with DFP[4]
DFP + DFO vs. DFO No significant difference[1]No significant difference[1]Significant improvement with combination therapy[1]Significant improvement with combination therapy[1]Higher with combination therapy[1]
DFX vs. DFO Significant reduction with DFX[1]No significant difference[4]--Higher with DFX[4]
Deferiprone vs. Deferasirox vs. Desferrioxamine Deferasirox group had significantly higher levels[2][3]Desferrioxamine group had significantly lower levels[3]Deferiprone group showed significantly higher global heart T2* values (indicating lower iron)[2][3]Deferiprone and Desferrioxamine groups had higher LVEF than Deferasirox group[2]-

Heavy Metal Chelation: A Comparative Overview

Heavy metal poisoning from elements like lead, mercury, and cadmium poses a significant health risk. The primary chelating agents used for detoxification include Ethylenediaminetetraacetic acid (EDTA), Dimercaptosuccinic acid (DMSA), and 2,3-Dimercapto-1-propanesulfonic acid (DMPS).[5][6][7][8][9][10]

Performance Data

The choice of chelating agent is highly dependent on the target metal. Intravenous DMPS is considered most effective for diagnosing and treating exposure to antimony, arsenic, and mercury.[6][7][8][9][10] EDTA is the agent of choice for cadmium, while lead can be chelated by DMSA, DMPS, or EDTA.[6][7][8][9][10] DMSA is often preferred for lead poisoning in children due to its oral administration and favorable safety profile.[5]

A pilot study comparing intravenous EDTA and oral DMSA found that EDTA was more effective for chelating cadmium and aluminum, while DMSA was more effective for lead and arsenic.[11]

Chelating AgentPrimary Metal TargetsRoute of AdministrationKey Findings
DMPS Antimony, Arsenic, Mercury, Copper[6][7][8][9][10]Intravenous, Oral[5][10]Most effective for diagnosing multiple metal overexposures.[6][7][8][9][10]
DMSA (Succimer) Lead, Mercury[5][7]Oral[5]Preferred for lead poisoning in children.[5] Weaker chelating agent but with a good safety profile.[7]
EDTA Cadmium, Lead[5][6][7][8][9][10]Intravenous[5]Effective for severe lead and cadmium poisoning but requires careful monitoring of kidney function.[5]

Experimental Protocols

Heavy Metal Provocation (Challenge) Test

This test is utilized to estimate the total body burden of a heavy metal, as baseline urine levels may not accurately reflect stored tissue concentrations.[5]

Objective: To assess the excretion of heavy metals following the administration of a single dose of a chelating agent.[5]

Methodology:

  • Patient Preparation: The patient should be well-hydrated. Non-essential medications and mineral supplements should be discontinued (B1498344) for at least 24-48 hours prior to the test, as approved by a supervising clinician.[5]

  • Baseline Sample: A baseline urine sample is collected before the administration of the chelator.[5]

  • Chelator Administration: A standardized dose of the chelating agent is administered. Examples include:

    • DMPS (IV): 3 mg/kg (up to 250 mg) infused over 20 minutes.[5]

    • DMSA (Oral): 10 to 30 mg/kg.[5]

  • Urine Collection: All urine is collected for a specified period, typically 6 to 24 hours, in a metal-free container.[5]

  • Analysis: The collected urine is analyzed for heavy metal concentrations using techniques like Inductively Coupled Plasma Mass Spectroscopy (ICP-MS).[6][7][8][9]

Interpretation: The post-provocation excretion levels are compared to established reference ranges to infer the body burden of specific toxic metals.[5]

Visualizing the Process

To better understand the experimental workflows and the underlying principles, the following diagrams have been generated using Graphviz.

Chelation_Therapy_Mechanism cluster_body Biological System cluster_intervention Chelation Intervention Toxic_Metal_Ions Toxic Metal Ions (e.g., Pb, Hg, Fe) Biological_Molecules Biological Molecules (Enzymes, Proteins) Toxic_Metal_Ions->Biological_Molecules Binds to & Inhibits Stable_Complex Stable, Water-Soluble Metal-Chelate Complex Toxic_Metal_Ions->Stable_Complex Incorporated into Biological_Molecules->Toxic_Metal_Ions Toxic_Effects Cellular Damage & Toxic Effects Biological_Molecules->Toxic_Effects Chelating_Agent Administered Chelating Agent (e.g., EDTA, DMSA) Chelating_Agent->Toxic_Metal_Ions Binds to Chelating_Agent->Stable_Complex Forms Excretion Renal Excretion (Urine) Stable_Complex->Excretion Heavy_Metal_Provocation_Test_Workflow Start Start: Patient Preparation (Hydration, Discontinue Supplements) Baseline_Urine Collect Baseline Urine Sample Start->Baseline_Urine Administer_Chelator Administer Standardized Dose of Chelating Agent (IV or Oral) Baseline_Urine->Administer_Chelator Collect_Post_Urine Collect All Urine for 6-24 Hours Administer_Chelator->Collect_Post_Urine Analyze_Urine Analyze Urine for Heavy Metal Concentrations (ICP-MS) Collect_Post_Urine->Analyze_Urine Compare_Results Compare Post-Provocation Levels to Baseline and Reference Ranges Analyze_Urine->Compare_Results End End: Estimate Total Body Burden Compare_Results->End

References

Comparative Efficacy of Trisodium HEDTA in Chelating Fe³⁺ vs. Ca²⁺: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective chelation of metal ions is a critical aspect of experimental design and product formulation. This guide provides an objective comparison of the efficacy of Trisodium (B8492382) HEDTA in chelating ferric (Fe³⁺) and calcium (Ca²⁺) ions, supported by experimental data and detailed protocols.

Trisodium HEDTA (N-(hydroxyethyl)ethylenediaminetriacetic acid trisodium salt) is a versatile chelating agent known for its ability to form stable complexes with a variety of metal ions. Its efficacy, however, varies significantly depending on the specific ion. This guide delves into the quantitative differences in the chelation of Fe³⁺ and Ca²⁺ by this compound, offering a clear understanding of its selectivity.

Data Presentation: Stability Constants

The stability constant (log K) is a quantitative measure of the strength of the interaction between a chelating agent and a metal ion. A higher log K value indicates a more stable complex and, therefore, a more effective chelating agent for that specific ion.

The table below summarizes the stability constants for the formation of 1:1 complexes of HEDTA with Fe³⁺ and Ca²⁺. For a broader context, stability constants for a well-known alternative, EDTA (Ethylenediaminetetraacetic acid), are also included.

Metal IonChelating AgentStability Constant (log K)
Fe³⁺ This compound 20.3
Ca²⁺ This compound 8.3 [1]
Fe³⁺EDTA25.1
Ca²⁺EDTA10.7

Note: Stability constants are determined at specific conditions of temperature and ionic strength. The values presented here are generally accepted literature values for comparison.

As the data clearly indicates, this compound exhibits a significantly higher affinity for Fe³⁺ ions compared to Ca²⁺ ions. The log K value for the Fe³⁺-HEDTA complex is more than double that of the Ca²⁺-HEDTA complex, signifying a much stronger and more stable bond with the ferric ion.

Experimental Protocols

The determination of stability constants is crucial for understanding the chelating efficacy of a compound. The following are detailed methodologies for key experiments used to determine these values.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the stability constants of metal complexes.

Principle: This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the chelating agent as a standard solution of a strong base (e.g., NaOH) is added. The formation of the metal-ligand complex releases protons, and the resulting pH changes are used to calculate the stability constant.

Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt (e.g., FeCl₃ or CaCl₂) of known concentration.

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a standard solution of a strong acid (e.g., HCl) and a strong base (e.g., carbonate-free NaOH).

    • Prepare a solution of a background electrolyte (e.g., KCl or KNO₃) to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration:

    • In a thermostatted vessel, place a solution containing the metal ion, this compound, and the background electrolyte.

    • Titrate this solution with the standardized strong base.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion. The stability constants are then determined by analyzing the relationship between n̄ and the free ligand concentration.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with the binding interaction between a metal ion and a chelating agent.

Principle: ITC measures the heat released or absorbed during the formation of a metal-ligand complex. This allows for the direct determination of the binding affinity (Kₐ, which is the reciprocal of the dissociation constant, Kₐ = 1/Kₑ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the metal ion in a suitable buffer.

    • Prepare a solution of this compound in the same buffer. The buffer must have a low ionization enthalpy to minimize heat changes due to buffer protonation/deprotonation.

  • ITC Experiment:

    • Fill the sample cell of the calorimeter with the metal ion solution.

    • Fill the injection syringe with the this compound solution.

    • A series of small, precise injections of the this compound solution are made into the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of ligand to metal. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters, including the stability constant.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Chelation_Efficacy cluster_HEDTA This compound cluster_Ions Metal Ions cluster_Complexes Chelate Complexes HEDTA This compound Fe3 Fe³⁺ HEDTA->Fe3 High Affinity Ca2 Ca²⁺ HEDTA->Ca2 Lower Affinity Fe_HEDTA Fe³⁺-HEDTA Complex (log K = 20.3) Fe3->Fe_HEDTA Forms Stable Complex Ca_HEDTA Ca²⁺-HEDTA Complex (log K = 8.3) Ca2->Ca_HEDTA Forms Less Stable Complex Potentiometric_Titration_Workflow A Prepare Solutions (Metal, HEDTA, Acid, Base) B Calibrate pH Electrode A->B C Titrate Metal-HEDTA Solution with Base B->C D Record pH Changes C->D E Calculate Formation Function (n̄) D->E F Determine Stability Constant (log K) E->F

References

Trisodium HEDTA in Scientific Research: A Comparative Guide to a Versatile Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes. Trisodium (B8492382) HEDTA (Trisodium N-(hydroxyethyl)ethylenediaminetriacetate) has emerged as a viable alternative to more conventional chelators, offering a unique profile of properties. This guide provides a comprehensive literature review of Trisodium HEDTA's applications in scientific research, objectively comparing its performance with other alternatives and providing supporting data and experimental methodologies.

Unveiling this compound: Structure and Function

This compound is the trisodium salt of HEDTA (Hydroxyethyl Ethylenediamine Triacetic Acid). Like its well-known counterpart, EDTA (Ethylenediaminetetraacetic Acid), this compound is a powerful chelating agent, meaning it can form stable, water-soluble complexes with metal ions.[1][2][3] This ability to "sequester" or bind metal ions makes it invaluable in a wide range of scientific applications, from preventing metal-catalyzed reactions in biochemical assays to industrial processes.[3][]

The key structural difference between HEDTA and EDTA lies in the presence of a hydroxyethyl (B10761427) group on one of the nitrogen atoms in HEDTA, whereas EDTA has four carboxymethyl groups. This seemingly small difference influences their chelating properties, including their affinity for different metal ions and their biodegradability.

Figure 1. Structural comparison of this compound and Trisodium EDTA.

Performance Comparison: this compound vs. Alternatives

The choice of a chelating agent often involves a trade-off between chelation efficiency, selectivity, biodegradability, and toxicity. Here, we compare this compound with other commonly used chelating agents.

Chelation Efficiency and Stability

The stability of the metal-chelant complex is a crucial parameter, often expressed as the logarithm of the stability constant (log K). While comprehensive stability constant data for this compound is not as readily available as for EDTA, existing research provides valuable insights into its relative performance.

One study found that for the estimation of magnesium, HEDTA yielded results that were on average 4% higher than those obtained with EGTA, another common chelating agent. This suggests a potentially stronger chelation of magnesium by HEDTA under the tested conditions. Conversely, another study indicated that HEDTA has a lower binding affinity for metals compared to EDTA, which results in higher bioavailability of the chelated metals.[1] This property can be advantageous in applications where a controlled release or availability of the metal ion is desired.

Chelating AgentTarget Metal IonStability Constant (log K)Reference
EDTA Ca²⁺10.7[5]
Mg²⁺8.7[5]
Fe²⁺14.3[5]
Fe³⁺25.1[5]
Cu²⁺18.8[5]
Zn²⁺16.5[5]
Al³⁺16.4[5]
HEDP Ca²⁺5.3 - 6.0[5]
Mg²⁺5.1 - 5.7[5]
Fe²⁺~7.0[5]
Fe³⁺12.0 - 17.0[5]
Cu²⁺10.0 - 11.0[5]
Zn²⁺8.0 - 10.7[5]
Al³⁺~13.0[5]

Table 1. Stability Constants (log K) of EDTA and HEDP with Various Metal Ions. Note: Data for HEDTA is limited; HEDP (Etidronic Acid) is a phosphonate-based chelator included for comparison.[5]

Biodegradability and Environmental Impact

A significant consideration in the selection of a chelating agent is its environmental fate. EDTA is known for its persistence in the environment due to its low biodegradability.[6][7] In contrast, some studies suggest that alternative chelators like EDDS (Ethylenediaminedisuccinic acid) are more readily biodegradable.[1] While specific data on the biodegradability of this compound is scarce, its structural similarity to EDTA suggests it may also exhibit limited biodegradability.[1]

FeatureThis compoundTrisodium EDTAEDDS
Biodegradability Limited (inferred from structural similarity to EDTA)[1]Low[6][7]Readily Biodegradable[1]

Table 2. Comparative Biodegradability of Chelating Agents.

Toxicity Profile

For applications in drug development and biological research, the toxicity of the chelating agent is of paramount importance. Both HEDTA and EDDS have been identified as non-toxic alternatives to chelators like NTA (Nitrilotriacetic acid), which has raised concerns due to its potential toxicity.[1][8]

Applications in Scientific Research

This compound finds utility across various scientific disciplines, primarily due to its ability to control metal ion activity.

Analytical Chemistry

In analytical chemistry, this compound can be used in complexometric titrations and as a masking agent to prevent interference from metal ions in various analyses.[3] Its performance in these applications is comparable to that of Trisodium EDTA.

Biotechnology and Molecular Biology

In biotechnology, chelating agents are essential for cultivating microorganisms that are sensitive to heavy metal concentrations. Research has shown that hEDTA can serve as a suitable, non-toxic alternative to NTA for the cultivation of Methanothermobacter marburgensis, an archaeon with potential industrial applications.[1][8] In this context, hEDTA maintained similar growth rates to NTA, while another alternative, EDDS, resulted in a 40% reduction in the specific growth rate.[8]

Industrial and Environmental Research

This compound and its counterparts are employed in industrial settings to control water hardness and prevent the formation of scale.[3] In environmental research, these chelating agents can be used to study the mobility and bioavailability of heavy metals in soil and water.

Experimental Protocols

Detailed, standardized experimental protocols specifically for this compound are not widely published. However, researchers can adapt existing methods for evaluating chelating agents. The following is a general protocol for the spectrophotometric determination of a chelating agent's capacity.

Protocol: Spectrophotometric Determination of Metal Chelation Capacity

Objective: To quantify the metal binding capacity of a chelating agent (e.g., this compound) using a competitive binding assay with a chromogenic indicator.

Materials:

  • Chelating agent solution (e.g., this compound, Trisodium EDTA) of known concentration.

  • Standard solution of a metal ion (e.g., Fe³⁺, Cu²⁺).

  • Chromogenic indicator that binds to the metal ion (e.g., Ferrozine for Fe²⁺).

  • Buffer solution to maintain a constant pH.

  • Spectrophotometer.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Standard Curve:

    • Prepare a series of standard solutions of the metal ion of known concentrations.

    • To each standard, add the chromogenic indicator and buffer.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-indicator complex.

    • Plot a standard curve of absorbance versus metal ion concentration.

  • Chelation Assay:

    • To a known volume and concentration of the metal ion solution, add a specific volume and concentration of the chelating agent solution.

    • Allow the solution to equilibrate for a defined period to ensure complex formation.

    • Add the chromogenic indicator and buffer to the solution.

    • Measure the absorbance of the solution at the λmax.

  • Calculation:

    • Using the standard curve, determine the concentration of the free (unchelated) metal ions in the assay solution.

    • Calculate the amount of metal ion chelated by the agent by subtracting the free metal ion concentration from the initial total metal ion concentration.

    • The chelating capacity can be expressed as mg of metal chelated per gram of the chelating agent.

Workflow for Selecting a Chelating Agent

The selection of an appropriate chelating agent requires a systematic approach, considering the specific requirements of the application.

G A Define Application Requirements B Identify Target Metal Ion(s) A->B C Consider pH and Temperature Conditions B->C D Evaluate Stability Constant (log K) Data C->D E Assess Biodegradability Requirements D->E High Stability Needed? F Review Toxicity Profile E->F Environmentally Sensitive? G Select Optimal Chelating Agent F->G Biological System? H Perform Pilot Experiments G->H I Finalize Protocol H->I

Figure 2. Logical workflow for the selection of a suitable chelating agent.

Conclusion

This compound presents a compelling profile as a chelating agent for various scientific research applications. While it shares many functional similarities with the widely used Trisodium EDTA, its distinct structural and, consequently, chelating properties, such as a potentially lower metal binding affinity and a favorable toxicity profile, make it a valuable tool in a researcher's arsenal. The primary limitation in providing a definitive, quantitative comparison lies in the relative scarcity of published stability constant data for this compound across a wide range of metal ions. Future research focusing on the systematic evaluation and documentation of these parameters would be invaluable to the scientific community, enabling a more informed and precise selection of chelating agents for specific research needs.

References

Assessing the Purity of Trisodium HEDTA for Sensitive Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Trisodium (B8492382) HEDTA with other common chelating agents—EDTA (Ethylenediaminetetraacetic acid) and DTPA (Diethylenetriaminepentaacetic acid)—and details the experimental protocols necessary to assess its purity.

Comparative Analysis of Chelating Agents

The primary function of a chelating agent is to form stable complexes with metal ions. The stability of these complexes, often expressed as the logarithm of the stability constant (log K), is a key performance indicator. A higher log K value signifies a stronger and more stable complex.[2]

Metal IonTrisodium HEDTA (log K)EDTA (log K)DTPA (log K)
Ca(II)8.010.710.8
Mg(II)7.08.79.3
Cu(II)17.418.821.4
Fe(III)19.825.128.6
Zn(II)14.516.518.4
Pb(II)14.818.018.8

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative.[2][3]

As the data indicates, while this compound is an effective chelator for a range of divalent and trivalent metal ions, EDTA and particularly DTPA exhibit higher stability constants for many of the tested ions, suggesting a stronger binding affinity.[2][4] The choice of chelating agent should therefore be tailored to the specific metal ions of concern and the pH of the experimental system. DTPA, for instance, is often preferred for its strong chelation of iron and its effectiveness over a broader pH range.[4][5]

Experimental Protocols for Purity Assessment

To ensure the reliability of experimental results, the purity of this compound should be rigorously assessed. The following are detailed protocols for three key analytical techniques: High-Performance Liquid Chromatography (HPLC) for organic purity, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for trace metal analysis, and Complexometric Titration for determining the concentration of the active chelating agent.

High-Performance Liquid Chromatography (HPLC) for Organic Purity

HPLC is a powerful technique for separating and quantifying organic impurities. Since this compound lacks a strong chromophore for direct UV detection, a pre-column derivatization with a metal salt (e.g., copper (II) sulfate) is employed to form a UV-active complex.[6]

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound standard (e.g., 1 mg/mL) in deionized water.

    • Create a series of calibration standards by diluting the stock solution.

    • To each standard, add a stoichiometric excess of copper (II) sulfate (B86663) solution (e.g., 0.1 M) and allow it to react to form the Cu-HEDTA complex.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in deionized water to a known concentration (e.g., 1 mg/mL).

    • Treat the sample solution with the same copper (II) sulfate solution as the standards.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) formate, pH 3.7) and acetonitrile.[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the Cu-HEDTA complex (e.g., 254 nm).

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the prepared standards and sample.

    • Identify the peak corresponding to the Cu-HEDTA complex based on the retention time of the standards.

    • Quantify the purity of the this compound by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards. Any additional peaks represent organic impurities.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Prepare this compound Standards Derivatize_Standard Add Copper (II) Sulfate to Standards Standard->Derivatize_Standard Sample Prepare this compound Sample Derivatize_Sample Add Copper (II) Sulfate to Sample Sample->Derivatize_Sample HPLC HPLC System (C18 Column) Derivatize_Standard->HPLC Derivatize_Sample->HPLC Detect UV Detector HPLC->Detect Analyze Data Analysis Detect->Analyze

HPLC Purity Analysis Workflow
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Heavy Metal Impurities

ICP-MS is an extremely sensitive technique for the determination of trace and ultra-trace elemental impurities. Its high sensitivity makes it ideal for ensuring that the chelating agent itself is not a source of metal ion contamination.[8]

Methodology:

  • Standard Preparation:

    • Prepare a series of multi-element calibration standards containing the elements of interest (e.g., Pb, Cd, As, Hg, Fe, Cu, Zn) in a 2% nitric acid solution.[9] The concentration range should bracket the expected impurity levels.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Digest the sample using concentrated nitric acid in a microwave digestion system. This process removes the organic matrix, leaving the elemental components in solution.[10]

    • After digestion, dilute the sample to a known volume with deionized water.

  • ICP-MS Analysis:

    • Instrument: An ICP-MS system equipped with a collision/reaction cell to minimize polyatomic interferences.

    • Plasma Conditions: Optimize plasma power, gas flow rates, and lens voltages for maximum sensitivity.

    • Data Acquisition: Acquire data for the isotopes of the target elements.

  • Analysis:

    • Generate calibration curves for each element from the standard solutions.

    • Determine the concentration of each metal impurity in the sample digest.

    • Calculate the final concentration of each metal impurity in the original this compound sample in µg/g (ppm).

ICPMS_Workflow Sample Weigh this compound Sample Digest Microwave Acid Digestion Sample->Digest Dilute Dilute Digested Sample Digest->Dilute ICPMS ICP-MS Analysis Dilute->ICPMS Quantify Quantify Metal Impurities ICPMS->Quantify Standards Prepare Multi-Element Standards Calibrate Generate Calibration Curves Standards->Calibrate Calibrate->Quantify

ICP-MS Workflow for Metal Impurities
Complexometric Titration for Assay of this compound

Complexometric titration is a classical analytical method used to determine the concentration of the active chelating agent. This method relies on the stoichiometric reaction of this compound with a standard solution of a metal ion in the presence of a metal indicator.[11]

Methodology:

  • Reagent Preparation:

    • Standard Metal Ion Solution: Prepare a standard solution of a metal salt with a precisely known concentration (e.g., 0.1 M Zinc Sulfate).

    • Indicator: Prepare a solution of a suitable metal indicator (e.g., Eriochrome Black T). The indicator should form a colored complex with the metal ion and be displaced by the chelating agent at the equivalence point.[12]

    • Buffer Solution: Prepare a buffer solution to maintain a constant pH at which the chelation reaction and indicator color change are optimal (e.g., pH 10 ammonia-ammonium chloride buffer).[12]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in deionized water to a known volume.

  • Titration Procedure:

    • Pipette a known volume of the standard metal ion solution into a flask.

    • Add the buffer solution and a few drops of the indicator. The solution should turn the color of the metal-indicator complex.

    • Titrate the solution with the prepared this compound sample solution until the color changes to that of the free indicator, indicating the endpoint.

  • Calculation:

    • Calculate the molarity of the this compound solution based on the volume of titrant used and the known concentration of the standard metal ion solution.

    • From the molarity, determine the percentage purity of the this compound.

Impact of Impurities on Sensitive Experiments

The presence of impurities in this compound can have significant detrimental effects on various sensitive biological experiments.

  • Polymerase Chain Reaction (PCR): Metal ions can act as inhibitors of DNA polymerase, the key enzyme in PCR.[13] Divalent cations, in particular, can interfere with the necessary magnesium ion cofactors, leading to reduced amplification efficiency or complete reaction failure.[14]

  • Cell Culture: Unwanted metal ions can be toxic to cells, affecting cell viability, proliferation, and differentiation.[15][16] They can also catalyze the formation of reactive oxygen species, leading to oxidative stress and apoptosis.[15]

  • Enzyme Kinetics: Many enzymes require specific metal ions as cofactors for their activity. The presence of contaminating metal ions from an impure chelating agent can either inhibit the enzyme by competing with the essential cofactor or by binding to other critical residues.[17] This can lead to inaccurate measurements of kinetic parameters such as Km and Vmax.

Signaling_Pathway cluster_inhibition Impact of Metal Ion Impurities cluster_effects Experimental Outcomes Impurity Metal Ion Impurity (e.g., from impure HEDTA) PCR PCR Amplification Impurity->PCR Inhibits DNA Polymerase CellCulture Cell Viability Impurity->CellCulture Induces Oxidative Stress Enzyme Enzyme Activity Impurity->Enzyme Competes with Cofactors PCR_fail Reduced Efficiency/ Failure PCR->PCR_fail Cell_death Toxicity/ Apoptosis CellCulture->Cell_death Enzyme_inhibit Inhibition/ Inaccurate Kinetics Enzyme->Enzyme_inhibit

Impact of Metal Impurities on Sensitive Experiments

Conclusion

For researchers in sensitive fields, the purity of this compound is not a trivial matter. While it is a capable chelating agent, its performance relative to alternatives like EDTA and DTPA should be considered in the context of the specific application. Rigorous purity assessment using a combination of HPLC, ICP-MS, and complexometric titration is essential to ensure that the chelating agent is not a source of contamination that could compromise experimental integrity. By understanding the potential impact of impurities and implementing robust quality control measures, researchers can enhance the reliability and reproducibility of their findings.

References

Safety Operating Guide

Proper Disposal of Trisodium HEDTA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Trisodium (B8492382) HEDTA, ensuring the protection of personnel and the environment.

For researchers and scientists in the fast-paced world of drug development, adherence to proper chemical waste management protocols is not just a matter of compliance, but a cornerstone of laboratory safety and environmental responsibility. Trisodium HEDTA (N-hydroxyethylethylenediaminetriacetic acid trisodium salt), a common chelating agent, requires careful handling and disposal. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring you can manage your research with confidence and safety.

Immediate Safety and Handling

Before proceeding with disposal, it is crucial to be aware of the immediate safety precautions associated with this compound. While it is not classified as a flammable or combustible material, it can cause irritation upon contact.[1]

  • Eye Contact: Causes eye irritation. In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[1]

  • Skin Contact: Can cause moderate skin irritation. If contact occurs, wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[1]

  • Inhalation: Inhalation of vapors or mists may lead to respiratory irritation. If inhaled, move the individual to fresh air.[1]

  • Ingestion: Expected to have low acute toxicity if ingested.[1]

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and gloves, when handling this compound.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]

Step-by-Step Disposal Procedure

The disposal of this compound, particularly when mixed with other substances, requires a systematic approach to ensure compliance with local, state, and federal regulations.

Step 1: Waste Identification and Characterization

The first and most critical step is to determine if the this compound waste is hazardous.

  • Unused Product: In its pure, unused form, this compound is generally not considered a RCRA-defined hazardous waste.[1]

  • Used or Contaminated Product: The responsibility for determining the hazardous nature of the waste lies with the waste generator.[1] If the this compound has been used in a process where it has chelated or become mixed with heavy metals or other hazardous substances, the resulting mixture may be classified as hazardous waste.[3][4]

Step 2: Segregation of Waste

Proper segregation is fundamental to safe and compliant laboratory waste management.

  • Separate this compound waste from other chemical waste streams.

  • If the waste is contaminated with biohazardous materials, such as blood, it must be treated as regulated medical waste and segregated accordingly in labeled biohazard containers.[5][6][7]

Step 3: Containerization and Labeling

  • Use clean, dry, sealable, and appropriately labeled containers for waste collection.[8]

  • The container should be clearly marked with the words "Hazardous Waste" (if applicable) and the specific contents, including "this compound" and any other contaminants.

Step 4: On-Site Storage

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][9]

  • Ensure containers are kept securely sealed when not in use to prevent spills or leaks.[2]

Step 5: Arrange for Professional Disposal

Given the complexities of chemical waste disposal and the potential for this compound to form persistent complexes with metals in the environment, professional disposal is the recommended and often legally required method.[3][10]

  • Engage a licensed and reputable hazardous waste disposal company.[11][12] These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all regulations.

  • Provide the disposal company with a detailed characterization of the waste, including the Safety Data Sheet (SDS) for this compound and information on any contaminants.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to this compound.

ParameterValueReference
Oral LD50 (rat) 10080 mg/kg[1]
Primary Irritation Index (rabbit, related product) 2.2 (Moderately irritating)[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Trisodium_HEDTA_Disposal This compound Disposal Workflow A Waste Generation (this compound) B Is the waste mixed with hazardous substances (e.g., heavy metals)? A->B C Non-Hazardous Waste B->C No D Hazardous Waste B->D Yes E Segregate from other waste streams C->E D->E F Properly label container with contents E->F G Store in a designated, secure area F->G H Contact licensed waste disposal company G->H I Arrange for pickup and disposal H->I

Caption: Decision workflow for this compound waste disposal.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our planet.

References

Essential Safety and Logistical Information for Handling Trisodium HEDTA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for handling Trisodium HEDTA, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications and Remarks
Eye Protection Chemical safety goggles and/or a face shieldShould be worn whenever handling the product to protect against splashes.[1]
Hand Protection Chemical-resistant protective glovesNitrile gloves are recommended.[1][2] Avoid prolonged or repeated skin contact.[1]
Respiratory Protection Dust respiratorRecommended when vapors, mists, fumes, or aerosols may be generated.[1][3]
Body Protection Protective clothing and footwearSuitable protective clothing, gloves, and footwear should be selected based on the use condition and exposure potential to minimize skin contact.[1][3]
Health Hazard Information

This compound can pose certain health risks upon exposure. Understanding these potential hazards is crucial for safe handling.

Exposure RoutePotential Health Effects
Inhalation Inhalation of vapors, mists, or fumes may cause discomfort and irritation to the respiratory system.[1]
Skin Contact Causes moderate skin irritation.[1]
Eye Contact Causes eye irritation.[1]
Ingestion Expected to have a low order of acute toxicity.[1]
First Aid Measures

In case of accidental exposure to this compound, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedures
Inhalation Remove the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Get medical attention if irritation occurs or persists.[1]
Eye Contact Immediately flush eyes with large quantities of running water for a minimum of 15 minutes, holding the eyelids apart. If wearing contact lenses, remove them. Seek medical attention.[1]
Ingestion Rinse mouth. Get medical advice/attention if you feel unwell.[3]
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.

AspectGuideline
Handling Avoid inhalation and prolonged or repeated skin and eye contact.[1] Minimize the generation of vapors or fumes.[1] Wash hands and face thoroughly after handling.[3]
Storage Keep containers closed and dry.[1] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers.[1][4] Suitable storage materials include PVC, PE, and stainless steel. Avoid contact with aluminum, copper, copper alloys, nickel, and zinc.[1]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and ensure regulatory compliance.

Spill Response:

  • Safely stop the source of the spill.

  • Restrict access to the area for non-essential personnel.

  • Ensure all personnel involved in the cleanup are wearing appropriate PPE.[1]

  • For liquid spills, absorb with a suitable inert material such as clay, sawdust, or kitty litter.[1]

  • Sweep or scoop up the absorbed material and place it into a designated chemical waste container.[1]

  • Flush the remainder of the spill area with water. Be aware that the area may become slippery.[1]

Waste Disposal: In its unused state, this compound is not typically considered a RCRA-defined hazardous waste.[1] However, it is the responsibility of the waste generator to determine if the waste is hazardous.[1] Dispose of the material in accordance with all applicable local, state, and federal regulations.[1] Do not mix with other waste.[5] Empty containers should be cleaned of residual product before disposal.[1]

Operational Workflow for Handling and Disposal of this compound

The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Post-Procedure & Spill Management cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Dust Respirator (if needed) A->B C Work in a well-ventilated area B->C D Weigh/measure this compound C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F H Spill Occurs? E->H G Store unused chemical properly F->G J Collect waste in a labeled container F->J G->J H->F No I Follow Spill Response Protocol H->I Yes I->F K Dispose of waste according to local, state, and federal regulations J->K

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.